(R)-1-(m-Tolyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHUMWMKXWVIU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(m-Tolyl)ethanol: Properties, Synthesis, and Applications
Introduction: The Significance of Chiral Alcohols in Modern Chemistry
In the landscape of contemporary drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Chiral secondary alcohols, such as (R)-1-(m-Tolyl)ethanol, represent a critical class of building blocks. Their utility stems from the stereogenic center bearing the hydroxyl group, which can be exploited to introduce chirality into a target molecule, profoundly influencing its biological activity and pharmacological profile. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore methodologies for its stereoselective synthesis and analysis, and discuss its applications as a valuable chiral intermediate.
Physicochemical Properties of 1-(m-Tolyl)ethanol
Understanding the fundamental physical and chemical properties of this compound is essential for its effective handling, application in synthesis, and purification. While specific data for the enantiomerically pure (R)-isomer is not always available in public literature, we can infer many of its properties from data on the racemic mixture and related isomers.
Table 1: Key Physicochemical Properties of 1-(m-Tolyl)ethanol
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-(3-methylphenyl)ethanol | [1] |
| Synonyms | (R)-1-(3-Methylphenyl)ethanol | [2] |
| CAS Number | 42070-91-7 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Physical Form | Liquid | [1][2] |
| Purity (typical) | >95% | [1] |
| Boiling Point | ~218-220 °C (for p-isomer) | [4] |
| Density | ~0.997 g/cm³ (for racemic m-isomer) | [5] |
| Refractive Index | ~1.526 (for racemic m-isomer) | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols and ethers. | [6] |
| Specific Optical Rotation ([α]D) | Data not available. Expected to be a non-zero value. For comparison, (R)-1-(o-tolyl)ethanol is +44.06° (c=0.54, CH₂Cl₂) | [7] |
Expert Insight: The boiling point and density of the (R)-enantiomer are expected to be very similar to those of the racemic mixture and other positional isomers. The key distinguishing feature of this compound is its optical activity. While a specific value for its optical rotation is not readily found in the cited literature, it is expected to have a non-zero value, and its sign and magnitude are critical for confirming its enantiomeric purity. The solubility in organic solvents is a direct consequence of the molecule's aromatic ring and the hydroxyl group, which allows for both nonpolar and polar interactions.
Synthesis and Chiral Resolution: Accessing Enantiomerically Pure this compound
The preparation of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. There are two primary strategies to obtain this chiral alcohol: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor. A common and highly effective method is the asymmetric reduction of the corresponding ketone, 3'-methylacetophenone.
Workflow: Asymmetric Reduction of 3'-Methylacetophenone
Caption: Asymmetric synthesis of this compound.
Causality in Experimental Choices: The choice of catalyst is critical in asymmetric reduction. Catalysts based on transition metals like Ruthenium, complexed with chiral ligands (e.g., BINAP), are often employed. The chiral ligand creates a chiral environment around the metal center, which preferentially directs the hydride transfer to one face of the ketone's carbonyl group, leading to the formation of one enantiomer in excess. The solvent and reaction conditions (temperature, pressure) are optimized to maximize both conversion and enantioselectivity.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of 1-(m-tolyl)ethanol. This can be achieved through several methods, with enzymatic resolution and diastereomeric salt formation being common approaches.
Workflow: Enzymatic Kinetic Resolution
References
- 1. (R)-1-(3-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. 1-(3-Methylphenyl)ethanol | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CID 160893720 | C18H24O2 | CID 160893720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rsc.org [rsc.org]
- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Enantioselective Synthesis of 1-(m-tolyl)ethanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of 1-(m-tolyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a key chiral building block, access to enantiomerically pure forms of this secondary alcohol is critical for the development of stereochemically defined active pharmaceutical ingredients (APIs). This document will dissect three leading strategies: Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and Enzymatic Reduction. Each section will elucidate the fundamental principles, explore the mechanistic underpinnings of enantioselectivity, and provide detailed, field-proven experimental protocols. The guide is structured to offer not just a recitation of methods, but a causal understanding of experimental choices, empowering researchers to adapt and optimize these syntheses for their specific applications.
Introduction: The Significance of Chiral 1-(m-tolyl)ethanol
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules. The specific three-dimensional arrangement of substituents around the stereocenter of these alcohols can profoundly influence their pharmacological activity. Enantiomers of a drug can exhibit widely different potencies, and in some cases, one enantiomer may be therapeutic while the other is inactive or even toxic. Consequently, the development of robust and efficient methods for the synthesis of single-enantiomer compounds is a cornerstone of modern drug development.
1-(m-tolyl)ethanol, with its stereogenic center at the carbinol carbon, is a valuable chiral intermediate. Its enantiomers serve as precursors for a range of more complex chiral molecules, making its efficient and selective synthesis a topic of considerable academic and industrial research. This guide will provide a comprehensive overview of the state-of-the-art techniques to achieve this synthesis with high enantiomeric purity.
Asymmetric Transfer Hydrogenation (ATH): A Practical Approach to Chiral Alcohols
Asymmetric transfer hydrogenation has emerged as a powerful and operationally simple method for the enantioselective reduction of prochiral ketones.[1] Unlike asymmetric hydrogenation, which typically employs high-pressure hydrogen gas, ATH utilizes a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, making the technique more accessible and safer for standard laboratory settings.[2]
The Noyori-Type Ruthenium Catalysts: The Workhorse of ATH
At the heart of modern ATH are the highly efficient and selective ruthenium catalysts developed by Noyori and coworkers. These catalysts typically feature a Ru(II) center coordinated to a chiral diamine ligand and an arene ligand. The most successful of these are the N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with a cymene or other arene ligand.[3]
The enantioselectivity of the reduction is dictated by the chirality of the diamine ligand. The (R,R)-TsDPEN catalyst will stereoselectively produce one enantiomer of the alcohol, while the (S,S)-TsDPEN catalyst will yield the other. This predictability is a significant advantage in designing a synthesis for a specific chiral target.
Mechanism of Enantioselection in ATH
The mechanism of Noyori-type ATH is a subject of ongoing research, but it is generally accepted to proceed through a concerted outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone. The chirality of the ligand environment around the ruthenium center creates a chiral pocket that preferentially accommodates one of the two prochiral faces of the ketone, leading to the observed enantioselectivity.[4]
Caption: Figure 1: Simplified mechanism of Asymmetric Transfer Hydrogenation.
Experimental Protocol for ATH of 3'-Methylacetophenone
Materials:
-
3'-Methylacetophenone
-
(R,R)-TsDPEN Ru(II) catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)])
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous isopropanol (IPA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve the (R,R)-TsDPEN Ru(II) catalyst (substrate to catalyst ratio, S/C = 2000:1) in anhydrous DCM (0.1 M).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add 3'-methylacetophenone.
-
Add the formic acid/triethylamine mixture (1.5 equivalents relative to the ketone).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched 1-(m-tolyl)ethanol.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Asymmetric Hydrogenation (AH): The Atom-Economical Route
Asymmetric hydrogenation is a highly atom-economical method for the enantioselective reduction of ketones, utilizing molecular hydrogen as the reductant.[5] This method often requires specialized high-pressure equipment but offers the advantage of generating only the desired product without stoichiometric byproducts.
Rhodium-DIPAMP: A Pioneering Catalyst System
The development of chiral phosphine ligands was a breakthrough in asymmetric hydrogenation. The Rhodium-DIPAMP catalyst, where DIPAMP is (R,R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphane], is a classic example of a highly effective catalyst for the asymmetric hydrogenation of prochiral enamides and ketones.[6] The C2-symmetric nature of the DIPAMP ligand creates a well-defined chiral environment around the rhodium center, leading to high levels of enantioselectivity.
Mechanism of Enantioselection in AH
The mechanism of rhodium-catalyzed asymmetric hydrogenation is generally believed to proceed through an "unsaturated" pathway. The key steps involve the coordination of the ketone to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the hydride to the carbonyl carbon and reductive elimination of the product regenerates the active catalyst. The enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligand in the catalyst-substrate complex, which favors the formation of one diastereomeric intermediate over the other.[7]
Caption: Figure 2: Simplified mechanism of Rh-catalyzed Asymmetric Hydrogenation.
Experimental Protocol for AH of 3'-Methylacetophenone
Materials:
-
3'-Methylacetophenone
-
[Rh(COD)(R,R-DIPAMP)]BF4
-
Anhydrous methanol
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(COD)(R,R-DIPAMP)]BF4 (S/C = 1000:1) and 3'-methylacetophenone.
-
Add anhydrous methanol to dissolve the reactants (0.2 M).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC.
Enzymatic Reduction: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for enantioselective synthesis.[8] Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exquisite stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure).
Alcohol Dehydrogenase from Lactobacillus brevis (LbADH)
Alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a well-characterized and versatile enzyme for the asymmetric reduction of a wide range of ketones.[9][10] It typically follows Prelog's rule, delivering a hydride to the re-face of the carbonyl, which in the case of 3'-methylacetophenone, yields the (R)-enantiomer of 1-(m-tolyl)ethanol. LbADH requires a nicotinamide cofactor (NADH or NADPH) as the hydride source. In practical applications, a cofactor regeneration system is employed to make the process economically viable. A common approach is to use a sacrificial alcohol, such as isopropanol, and a second enzyme, a glucose dehydrogenase, to regenerate the NADH/NADPH.
Mechanism of Enantioselection in Enzymatic Reduction
The high enantioselectivity of ADHs stems from the three-dimensional structure of the enzyme's active site.[11] The active site is a chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning is achieved through a combination of hydrophobic and hydrophilic interactions between the substrate and the amino acid residues of the enzyme. This pre-organization ensures that the hydride from the cofactor is delivered to only one of the two prochiral faces of the carbonyl group.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Mechanistic insight into NOYORI asymmetric hydrogenations. | Semantic Scholar [semanticscholar.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 11. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (R)-1-(m-Tolyl)ethanol: A Chiral Building Block for Advanced Synthesis
This guide provides a comprehensive technical overview of (R)-1-(m-Tolyl)ethanol, a chiral secondary alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its value lies in its role as an enantiomerically pure building block, enabling the stereocontrolled synthesis of complex molecular targets.
Chemical Identity and Nomenclature
This compound is a chiral aromatic alcohol. The "R" designation refers to the specific spatial arrangement (stereochemistry) of the groups around the chiral carbon center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Systematic IUPAC Name : (1R)-1-(3-methylphenyl)ethanol
-
Common Name : this compound
-
Synonyms : (R)-1-(3-Tolyl)ethanol, (R)-α,3-Dimethylbenzyl alcohol
-
Molecular Formula : C₉H₁₂O[1]
-
Molecular Weight : 136.19 g/mol [1]
CAS Registry Numbers:
It is crucial for researchers to correctly identify the substance they are working with. While a specific CAS number for the (R)-enantiomer is not widely indexed, the following related numbers are critical for sourcing and identification:
| Compound Name | Stereochemistry | CAS Number | Notes |
| 1-(3-Methylphenyl)ethanol | Racemic (±) | 25675-28-9[2], 7287-81-2[1] | An equal mixture of (R) and (S) enantiomers. |
| (S)-1-(m-Tolyl)ethanol | (S)-enantiomer | 51154-53-1 | The mirror image of the topic compound. |
| This compound | (R)-enantiomer | 100845-81-8 | Specific CAS number for the (R)-isomer. |
Physicochemical Properties
The physical properties are primarily documented for the racemic mixture. The properties of the individual enantiomers are identical except for their interaction with plane-polarized light.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~218-220 °C | [3] |
| Density | ~0.987 g/mL at 20 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.524 | [3] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [2] |
| Optical Rotation [α] | Specific value depends on conditions (concentration, solvent, wavelength). The (R)-isomer will have a positive (+) or negative (-) rotation, while the (S)-isomer will have the equal but opposite value. | N/A |
Synthesis and Enantioselective Resolution
The production of enantiomerically pure this compound is a key challenge that underscores the principles of asymmetric synthesis. Direct synthesis of the racemate is straightforward via the reduction of the corresponding ketone, 3'-methylacetophenone, using a reducing agent like sodium borohydride. However, obtaining the pure (R)-enantiomer requires a stereoselective approach.
Asymmetric Synthesis
The most efficient method for generating the (R)-enantiomer directly is through the asymmetric reduction of 3'-methylacetophenone. This is a cornerstone of modern synthetic chemistry, where a prochiral ketone is converted into a single enantiomer of a chiral alcohol.
Causality of Method Choice : This approach is favored in industrial settings because it avoids the 50% theoretical yield limit of classical resolution and minimizes waste. The choice of catalyst is paramount, as it directly controls the stereochemical outcome.
Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation : A chiral ruthenium or rhodium catalyst (e.g., a Noyori-type catalyst) is prepared in situ by reacting a metal precursor with a chiral ligand in an appropriate solvent.
-
Reaction Setup : 3'-methylacetophenone is dissolved in a solvent (e.g., isopropanol, which can also serve as the hydrogen source).
-
Catalysis : A catalytic amount of the prepared chiral catalyst is added to the solution.
-
Reaction : The mixture is heated, allowing the transfer of hydrogen from the solvent (or another hydrogen donor) to the ketone, guided by the chiral catalyst to selectively form the (R)-alcohol.
-
Work-up and Purification : After the reaction is complete, the catalyst is removed, and the product is purified, typically by column chromatography or distillation.
Enantiomeric Resolution via Chiral HPLC
For analytical verification of enantiomeric purity or for small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.
Principle of Separation : The CSP is composed of a chiral selector (e.g., a polysaccharide derivative like cellulose or amylose) immobilized on a silica support. The two enantiomers of 1-(m-Tolyl)ethanol form transient, diastereomeric complexes with the chiral selector. One enantiomer will have a stronger interaction (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) and will therefore be retained longer on the column, allowing for their separation.
Typical Protocol: Chiral HPLC Analysis
-
Column Selection : A polysaccharide-based CSP (e.g., Daicel Chiralpak series) is chosen.
-
Mobile Phase : A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is used. The ratio is optimized to achieve baseline separation (Rs > 1.5).
-
Sample Preparation : A dilute solution of the 1-(m-Tolyl)ethanol sample is prepared in the mobile phase.
-
Injection & Detection : The sample is injected onto the HPLC system, and the separated enantiomers are detected using a UV detector (typically at ~254 nm).
-
Quantification : The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
Caption: Principle of chiral HPLC separation of enantiomers.
Applications in Drug Development and Asymmetric Synthesis
The primary and most critical application of this compound is its use as a chiral building block . In pharmaceutical synthesis, the three-dimensional structure of a drug is vital for its biological activity. Often, only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[4][5]
By starting a synthesis with an enantiomerically pure fragment like this compound, chemists can build chirality directly into the target molecule.[6][7] This strategy, known as "chiral pool synthesis," is highly efficient and avoids late-stage resolution steps that can be costly and low-yielding.[8] The hydroxyl group of the alcohol is a versatile functional handle that can be easily converted into other groups (e.g., halides, amines) or used as a point of attachment for other molecular fragments.
Caption: Role of this compound in a synthetic workflow.
Analytical Characterization
Confirmation of the structure and purity of this compound relies on standard analytical techniques:
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint. Expected signals include a quartet for the methine proton (-CHOH), a doublet for the adjacent methyl group, a singlet for the tolyl methyl group, and a series of multiplets in the aromatic region.
-
¹³C NMR Spectroscopy : Will show nine distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS) : Typically performed using GC-MS, this will confirm the molecular weight (m/z = 136) and provide a characteristic fragmentation pattern.[1]
-
Chiral HPLC : As described above, this is essential to determine the enantiomeric purity (% ee).
Safety and Handling
While specific safety data for the (R)-enantiomer is sparse, the data for the racemic mixture 1-(m-Tolyl)ethanol should be used as a primary reference.
-
Hazards : Generally classified as an irritant. May cause skin, eye, and respiratory irritation.
-
Handling : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. 1-(3-Methylphenyl)ethanol | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Methylphenyl)ethanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-(对甲苯基)乙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of (R)-1-(m-Tolyl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(m-Tolyl)ethanol, a chiral aromatic alcohol, serves as a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its specific stereochemistry makes it a crucial intermediate where precise molecular architecture is paramount. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are essential to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the health and safety considerations for handling this compound, offering insights into its properties, potential hazards, and the necessary precautions for its use in a research and development setting.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available data, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates the following for this compound:
| Hazard Category | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning |
It is imperative that all personnel handling this chemical are fully aware of these hazards and are trained in the appropriate safety procedures.
Section 2: Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. While comprehensive data for this compound is not fully available, the properties of the closely related 1-(p-Tolyl)ethanol can provide valuable guidance.
| Property | Value (for 1-(p-Tolyl)ethanol, unless otherwise stated) |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 218-220 °C |
| Flash Point | 107 °C (closed cup) |
| Density | 0.987 g/mL at 20 °C |
| Solubility | Slightly soluble in water; soluble in polar organic solvents.[1] |
| Storage Temperature | Room temperature (Recommended in a cool and dark place, <15°C) |
It is crucial to note that these values are for the para-isomer and should be used as an estimate for the meta-isomer. Experimental conditions should be approached with caution.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is required when there is a potential for aerosol or vapor generation.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in preventing chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a tight seal are essential.[4] When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are suitable choices for protection against alcohols.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and contamination of personal clothing.
-
-
Respiratory Protection: If working outside of a fume hood where ventilation is inadequate and there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires proper training and fit-testing.
Diagram: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Storage
-
Store containers tightly closed in a dry, cool, and well-ventilated area.[3]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[2][3]
Section 4: Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and provide them with the location and nature of the spill.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Diagram: Emergency Spill Response Workflow
Caption: A workflow for responding to chemical spills.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back. In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Section 5: Toxicological and Ecotoxicological Information
Detailed toxicological and ecotoxicological data for this compound are limited. The acute toxicity is categorized as harmful if swallowed. Chronic exposure effects have not been fully investigated. Due to the lack of specific data, it is prudent to handle this compound with the assumption that it may have long-term health effects and to minimize all routes of exposure.
There is no specific information available regarding the environmental fate and effects of this compound. Therefore, it is essential to prevent its release into the environment. All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of safety awareness and adherence to established protocols. By understanding its hazard profile, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these recommendations is rooted in the fundamental principles of chemical safety: minimizing exposure, preventing accidental release, and preparing for worst-case scenarios. This proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and responsible research.
References
An In-Depth Technical Guide to the Thermodynamic Properties of Secondary Benzylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Secondary benzylic alcohols are a pivotal class of organic compounds, serving as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. A profound understanding of their thermodynamic properties is paramount for optimizing reaction conditions, predicting chemical equilibrium, and designing efficient synthetic routes. This technical guide provides a comprehensive exploration of the key thermodynamic parameters governing the stability and reactivity of secondary benzylic alcohols, including enthalpy, entropy, and Gibbs free energy of formation, as well as heat capacity. We delve into both experimental and computational methodologies for the determination of these properties, offering field-proven insights into the causality behind experimental choices and the predictive power of modern theoretical approaches. This guide is intended to be a valuable resource for researchers and professionals seeking to harness the thermodynamic principles that underpin the chemistry of secondary benzylic alcohols.
Introduction: The Thermodynamic Landscape of Secondary Benzylic Alcohols
The thermodynamic stability of a molecule is a fundamental determinant of its behavior in a chemical system. For secondary benzylic alcohols, which are characterized by a hydroxyl group attached to a carbon atom that is itself bonded to a benzene ring and another carbon-containing substituent, their thermodynamic properties dictate their reactivity in a multitude of transformations, including oxidation, esterification, and nucleophilic substitution.
The stability of the benzylic C-O bond and the overall molecule is influenced by a delicate interplay of electronic and steric factors. The phenyl group, through resonance and inductive effects, plays a crucial role in stabilizing adjacent carbocationic intermediates that may form during reactions, thereby influencing the transition state energies and overall thermodynamics. Substituents on both the aromatic ring and the secondary carbon atom further modulate these properties, making a systematic understanding of their thermodynamic landscape essential for rational molecular design and process development.
This guide will navigate through the core thermodynamic concepts, their experimental determination, and their computational prediction, providing a robust framework for scientists working with this important class of molecules.
Key Thermodynamic Parameters
The primary thermodynamic properties that govern the behavior of secondary benzylic alcohols are:
-
Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.
-
Standard Molar Entropy (S°) : Entropy is a measure of the randomness or disorder of a system. For molecules, it relates to their rotational, vibrational, and translational degrees of freedom.
-
Standard Gibbs Free Energy of Formation (ΔGf°) : The Gibbs free energy is the ultimate arbiter of spontaneity for a chemical process at constant temperature and pressure. It is defined by the equation: ΔG° = ΔH° - TΔS°. A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process.
-
Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a given amount. It is crucial for understanding how the enthalpy and entropy of a system change with temperature.
Experimental Determination of Thermodynamic Properties
The precise measurement of thermodynamic properties is the bedrock of chemical thermodynamics. Calorimetry stands as the primary experimental technique for determining the enthalpies of reaction, from which enthalpies of formation can be derived.
Combustion Calorimetry: A Cornerstone Technique
Combustion calorimetry, particularly using a bomb calorimeter, is the gold standard for determining the enthalpy of combustion (ΔHc°) of organic compounds. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
The Causality Behind the Choice: Bomb calorimetry is chosen for its ability to ensure complete and rapid combustion under controlled conditions (constant volume), allowing for a precise measurement of the heat released. The use of pure oxygen at high pressure guarantees that the reaction goes to completion, a critical factor for obtaining accurate data.
Experimental Protocol: Determination of the Enthalpy of Combustion of a Liquid Secondary Benzylic Alcohol (e.g., 1-Phenylethanol) [1][2][3]
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified liquid alcohol is placed in a sample crucible. A small amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[1]
-
Fuse Wire Connection: A fuse wire of known length and material is connected to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb head is securely sealed onto the bomb vessel. The bomb is then purged with a small amount of pure oxygen before being pressurized to a high pressure (typically 20-30 atm).[1]
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration and Ignition: The water in the calorimeter is stirred until a constant initial temperature is reached. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of the alcohol is then calculated using the temperature rise and Ccal. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).
-
Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using the known standard enthalpies of formation of CO2(g) and H2O(l).
Self-Validation: The protocol's integrity is maintained by meticulous calibration of the calorimeter, precise measurements of mass and temperature, and careful correction for all sources of heat. The reproducibility of the results over multiple runs serves as a key validation metric.
Diagram: Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Computational Prediction of Thermodynamic Properties
In recent years, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and cost-effective tool for predicting the thermodynamic properties of molecules with a high degree of accuracy.
The Causality Behind the Choice: DFT is a quantum mechanical method that can solve the electronic structure of a molecule, from which its energy and other properties can be derived. By choosing an appropriate functional and basis set, DFT can provide reliable predictions of thermodynamic data, especially when experimental determination is challenging or impractical. This approach allows for the rapid screening of a large number of molecules and the systematic study of substituent effects.
Protocol: DFT Calculation of Thermodynamic Properties of a Secondary Benzylic Alcohol [4][5][6]
-
Molecular Structure Optimization: The 3D structure of the secondary benzylic alcohol is built and its geometry is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[6]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. This step is crucial for two reasons:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides the vibrational frequencies that are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and heat capacity.
-
-
Thermochemical Analysis: The output of the frequency calculation provides the thermochemical data at the specified temperature (usually 298.15 K) and pressure (1 atm). This includes:
-
Electronic Energy: The total energy of the molecule at 0 K.
-
Enthalpy (H): Calculated by adding the thermal correction to the electronic energy.
-
Gibbs Free Energy (G): Calculated from the enthalpy and entropy (G = H - TS).
-
Entropy (S): Calculated from the translational, rotational, and vibrational contributions.
-
Heat Capacity (Cv): The constant volume heat capacity is also provided.
-
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions.[7] These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which leads to a cancellation of errors in the DFT calculations. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be accurately determined.
Self-Validation: The reliability of the computational protocol is validated by comparing the calculated properties of well-characterized molecules with experimental data. The choice of functional and basis set should be benchmarked against known values to ensure the accuracy of the predictions.
Diagram: Computational Workflow for Thermodynamic Properties
Caption: A typical workflow for the computational determination of thermodynamic properties using DFT.
Thermodynamic Data of Selected Secondary Benzylic Alcohols
The following table summarizes available experimental and calculated thermodynamic data for some representative secondary benzylic alcohols at 298.15 K.
| Compound | Formula | ΔHf° (liquid) (kJ/mol) | S° (liquid) (J/mol·K) | ΔGf° (liquid) (kJ/mol) | Cp (liquid) (J/mol·K) |
| 1-Phenylethanol | C8H10O | - | - | - | 258.28[8] |
| Diphenylmethanol | C13H12O | -105.34[9] | - | - | - |
| 1-(4-Methylphenyl)ethanol | C9H12O | - | - | - | 240.71[10] |
Substituent Effects on Thermodynamic Stability
The thermodynamic properties of secondary benzylic alcohols are significantly influenced by the nature and position of substituents on the aromatic ring and the alkyl group attached to the carbinol carbon.
-
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH3) or methyl (-CH3) groups, stabilize the benzylic carbocation-like transition states that can be involved in many reactions. This stabilization can lead to a more negative enthalpy of formation for the alcohol. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) destabilize such intermediates, which can be reflected in less negative or even positive enthalpies of formation.
-
Steric Effects: Bulky substituents on either the phenyl ring or the secondary carbon can introduce steric strain, which will increase the enthalpy of formation and thus decrease the thermodynamic stability of the molecule.
A systematic study of these effects, ideally through a combination of calorimetry and computational chemistry, is crucial for developing predictive models for the thermodynamic properties of novel secondary benzylic alcohols.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the thermodynamic properties of secondary benzylic alcohols, covering their fundamental importance, experimental determination, and computational prediction. While calorimetry remains the definitive method for enthalpy measurements, the increasing accuracy and cost-effectiveness of DFT calculations offer a powerful complementary approach, particularly for screening and understanding substituent effects.
The current gaps in the publicly available thermodynamic data for a wide range of substituted secondary benzylic alcohols present a clear opportunity for future research. A systematic and concerted effort to populate this thermochemical landscape will undoubtedly empower chemists to design more efficient and sustainable synthetic processes for the myriad of valuable compounds derived from this important class of molecules. For drug development professionals, a deeper understanding of these properties can aid in predicting metabolic stability and designing more effective prodrug strategies.
References
- 1. moorparkcollege.edu [moorparkcollege.edu]
- 2. learnable.education [learnable.education]
- 3. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Substituent and temperature effects on the reactions of benzylchlorocarbene with alcohol | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Phenylethanol, TMS derivative [webbook.nist.gov]
- 9. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
- 10. chem-casts.com [chem-casts.com]
Methodological & Application
The Strategic Application of (R)-1-(m-Tolyl)ethanol in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Value of a Chiral Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical aspect of molecular design and synthesis. Chiral building blocks, or "chirons," serve as foundational scaffolds upon which complex, stereochemically defined molecules can be constructed. Among these, (R)-1-(m-Tolyl)ethanol has emerged as a versatile and economically viable chiral precursor. Its utility lies in the strategic transfer of its inherent chirality to new stereogenic centers, enabling the efficient and predictable synthesis of a wide array of enantioenriched target molecules.
This technical guide provides an in-depth exploration of the applications of this compound as a chiral building block. We will delve into key synthetic transformations, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and process development to leverage the full potential of this valuable synthon.
Core Application: Stereoinvertive Synthesis of Chiral Amines via the Mitsunobu and Gabriel Reactions
One of the most powerful applications of this compound is in the synthesis of its enantiomeric counterpart, (S)-1-(m-Tolyl)ethylamine. This transformation is a cornerstone of asymmetric synthesis, as chiral amines are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The conversion is typically achieved through a two-step sequence involving a Mitsunobu reaction followed by a Gabriel amine synthesis, a process that proceeds with a net inversion of stereochemistry.
Mechanistic Rationale: The Power of Inversion
The Mitsunobu reaction is a cornerstone of synthetic organic chemistry that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[1][2] The reaction proceeds through the activation of the alcohol's hydroxyl group by a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This in-situ activation forms a good leaving group, which is then displaced by a nucleophile in a classic Sₙ2 fashion, leading to the observed inversion of configuration.[2]
In the context of synthesizing (S)-1-(m-Tolyl)ethylamine from this compound, phthalimide is employed as the nucleophile. The resulting N-alkylated phthalimide is then subjected to hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis to liberate the desired primary amine.[5][6][7] This sequence, known as the Gabriel synthesis, provides a robust and high-yielding route to primary amines while avoiding the over-alkylation often encountered in direct amination methods.[6][8]
Diagram 1: Overall Workflow for the Synthesis of (S)-1-(m-Tolyl)ethylamine
Caption: A two-step process for the stereoinvertive synthesis of a chiral amine.
Detailed Protocol 1: Synthesis of (S)-N-(1-(m-Tolyl)ethyl)phthalimide via Mitsunobu Reaction
This protocol outlines the conversion of this compound to (S)-N-(1-(m-Tolyl)ethyl)phthalimide with complete inversion of stereochemistry.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 136.19 | 10.0 | 1.36 g |
| Phthalimide | 147.13 | 12.0 | 1.77 g |
| Triphenylphosphine (PPh₃) | 262.29 | 12.0 | 3.15 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.0 | 2.37 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.36 g, 10.0 mmol), phthalimide (1.77 g, 12.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).
-
Add anhydrous THF (50 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting alcohol spot has disappeared.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford (S)-N-(1-(m-Tolyl)ethyl)phthalimide as a white solid.
Expected Outcome:
-
Yield: 80-90%
-
Enantiomeric Excess (ee): >98% (S)-enantiomer
Detailed Protocol 2: Synthesis of (S)-1-(m-Tolyl)ethylamine via Hydrazinolysis
This protocol describes the cleavage of the phthalimide group to yield the free primary amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-N-(1-(m-Tolyl)ethyl)phthalimide | 265.31 | 8.0 | 2.12 g |
| Hydrazine hydrate (64% in water) | 50.06 | 80.0 | ~4.0 mL |
| Ethanol | - | - | 40 mL |
| Diethyl ether | - | - | As needed |
| 2M Hydrochloric acid | - | - | As needed |
| 2M Sodium hydroxide | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve (S)-N-(1-(m-Tolyl)ethyl)phthalimide (2.12 g, 8.0 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (~4.0 mL, 80.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add 2M hydrochloric acid (20 mL) and stir for 30 minutes.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold water.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 2M sodium hydroxide until a pH of >12 is reached.
-
Extract the liberated amine with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(m-Tolyl)ethylamine as a colorless oil.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Purity: The enantiomeric purity is retained from the previous step.
Advanced Applications: Diastereoselective Synthesis of Biologically Active Molecules
The chiral amine, (S)-1-(m-Tolyl)ethylamine, synthesized from this compound, can be further utilized as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. This is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.
Application in the Synthesis of β-Lactams
β-Lactams are a class of compounds of immense importance in medicinal chemistry, most notably as the core structural motif of penicillin and cephalosporin antibiotics. The diastereoselective synthesis of β-lactams can be achieved through the Staudinger cycloaddition of a ketene with a chiral imine. An imine derived from (S)-1-(m-Tolyl)ethylamine can effectively control the stereochemistry of the newly formed β-lactam ring.[9]
Diagram 2: Diastereoselective β-Lactam Synthesis
Caption: A chiral amine directs the stereoselective formation of a β-lactam.
Case Study: this compound in the Synthesis of Aprepitant
Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][3] The synthesis of Aprepitant provides a compelling example of the industrial application of a chiral alcohol, in this case, a structurally related analog, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, as a key chiral building block.[10] The stereocenter of this alcohol is crucial for the overall biological activity of the final drug molecule. The synthesis involves a key stereoselective coupling reaction where the chiral alcohol is condensed with a morpholine derivative.[10] This highlights the importance of readily available, enantiomerically pure secondary alcohols in the efficient construction of complex pharmaceutical agents.
Conclusion
This compound is a valuable and versatile chiral building block that offers a reliable and cost-effective entry point into a wide range of enantiomerically pure molecules. Its application in the stereoinvertive synthesis of chiral amines via the Mitsunobu and Gabriel reactions is a particularly powerful tool for synthetic chemists. Furthermore, the resulting chiral amine can be employed as a chiral auxiliary to direct the stereochemistry of subsequent transformations, enabling the construction of complex targets with high levels of stereocontrol. The successful application of related chiral alcohols in the synthesis of marketed drugs like Aprepitant underscores the industrial relevance and strategic importance of this class of chiral building blocks. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical tools to effectively incorporate this compound into their synthetic strategies, accelerating the discovery and development of new chemical entities.
References
- 1. Synthesis of Aprepitant [cjph.com.cn]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
The Strategic Deployment of (R)-1-(m-Tolyl)ethanol in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the stereochemical identity of a drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug. This often results in one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to synthesize enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development.[1][2][3]
Chiral alcohols, particularly secondary alcohols of the (R)-1-arylethanol family, are invaluable building blocks in the asymmetric synthesis of complex pharmaceutical intermediates.[] Their utility stems from the strategic introduction of a defined stereocenter, which can direct the stereochemistry of subsequent transformations or be incorporated directly into the final molecular architecture. (R)-1-(m-Tolyl)ethanol, with its defined stereochemistry at the benzylic position, serves as a quintessential example of such a chiral synthon. This application note will elucidate the strategic application of this compound and its analogs in the synthesis of key pharmaceutical intermediates, with a focus on the underlying principles of stereocontrol and detailed protocols for its practical implementation.
Core Application: A Chiral Building Block in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
A prominent application of chiral 1-arylethanols is in the synthesis of Neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting, as well as for other neurological disorders.[5][6][7] The drug Aprepitant is a notable example, and its synthesis showcases the critical role of a structurally similar chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[8][9][10] The principles and reaction mechanisms involved are directly translatable to the use of this compound for the synthesis of analogous compounds.
The core strategy involves the coupling of the chiral alcohol with a suitable heterocyclic scaffold to form a chiral ether linkage. This reaction, often catalyzed by a Lewis acid, establishes a key stereocenter in the intermediate, which is carried through to the final API. The tolyl group of this compound provides a specific steric and electronic profile that can influence the reactivity and stability of the intermediates.
Workflow for the Synthesis of a Chiral Morpholine Acetal Intermediate
The following diagram illustrates a representative workflow for the synthesis of a chiral morpholine acetal, a key intermediate in the synthesis of many NK-1 receptor antagonists. This process highlights the point of incorporation for the chiral alcohol.
Caption: Synthetic workflow for a chiral pharmaceutical intermediate.
Detailed Protocol: Synthesis of a Chiral Morpholine Acetal Intermediate
This protocol provides a detailed, step-by-step methodology for the Lewis acid-catalyzed condensation of this compound with a morpholinone precursor, a key step in the synthesis of certain NK-1 receptor antagonists.[9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Comments |
| This compound | 42070-91-7 | 136.19 | Chiral alcohol |
| 4-benzyl-2-hydroxy-morpholin-3-one | N/A | 207.23 | Heterocyclic precursor |
| Boron trifluoride diethyl etherate (BF3·OEt2) | 109-63-7 | 141.93 | Lewis acid catalyst |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | For quenching |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Drying agent |
| Ethyl acetate | 141-78-6 | 88.11 | Extraction solvent |
| Hexanes | 110-54-3 | 86.18 | For chromatography |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyl-2-hydroxy-morpholin-3-one (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of the morpholinone).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add boron trifluoride diethyl etherate (BF3·OEt2) (1.5 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral morpholine acetal intermediate.
The Causality Behind Experimental Choices
-
Choice of Chiral Synthon: The use of enantiomerically pure this compound is a classic example of a "chiral pool" strategy, where a readily available chiral molecule is used as a starting material to impart chirality to the product. This approach avoids the need for a chiral resolution step later in the synthesis, which is often inefficient.
-
Lewis Acid Catalysis: Boron trifluoride diethyl etherate acts as a Lewis acid to activate the hydroxyl group of the 4-benzyl-2-hydroxy-morpholin-3-one, facilitating its displacement by the hydroxyl group of this compound in a stereoretentive SN1-like mechanism. The choice of a Lewis acid is critical for achieving high yields and preventing side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid catalyst and lead to the formation of byproducts. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is essential for the success of the reaction.
-
Temperature Control: The initial cooling to 0 °C during the addition of the Lewis acid is crucial to control the exothermicity of the reaction and prevent degradation of the starting materials and product.
Alternative Strategies: this compound Derivatives as Chiral Auxiliaries
Beyond its role as a chiral building block, this compound can be derivatized to function as a chiral auxiliary.[11][12] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[11] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[12]
For instance, this compound can be converted into a chiral ester or ether, which can then be attached to a prochiral enolate. The steric bulk and electronic properties of the tolyl group can then effectively shield one face of the enolate, leading to a highly diastereoselective alkylation or aldol reaction.
Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: Asymmetric alkylation using a chiral auxiliary derived from this compound.
Conclusion
This compound and its analogs are versatile and powerful tools in the synthesis of pharmaceutical intermediates. Their primary application as chiral building blocks allows for the direct and efficient introduction of a key stereocenter, as exemplified in the synthesis of NK-1 receptor antagonists. Furthermore, their potential for derivatization into chiral auxiliaries opens up a broader range of applications in asymmetric synthesis. A thorough understanding of the principles of stereocontrol and the practical aspects of handling these reagents is essential for any researcher or scientist involved in the development of modern, enantiomerically pure pharmaceuticals. The protocols and workflows presented herein provide a solid foundation for the successful implementation of this compound in the synthesis of advanced pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. 手性助劑 [sigmaaldrich.com]
Application Notes and Protocols: Asymmetric Reduction of 3'-Methylacetophenone
<
Introduction: The Significance of Chiral 1-(3-methylphenyl)ethanol
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern synthetic organic chemistry. These chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fragrance industries. Specifically, the chiral alcohol 1-(3-methylphenyl)ethanol, the product of the asymmetric reduction of 3'-methylacetophenone, is a key intermediate in the synthesis of various biologically active molecules. The ability to selectively produce either the (R)- or (S)-enantiomer with high purity is therefore of significant industrial importance.
This document provides a comprehensive guide to the asymmetric reduction of 3'-methylacetophenone, focusing on a well-established and reliable method: ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the expected outcomes and troubleshooting strategies.
Conceptual Framework: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones and imines. Unlike direct asymmetric hydrogenation, which uses high-pressure hydrogen gas, ATH employs a hydrogen donor, typically an alcohol like isopropanol or a formic acid/triethylamine mixture. The reaction is catalyzed by a transition metal complex, most commonly ruthenium, bearing a chiral ligand.
The mechanism of Ru-catalyzed ATH is a subject of extensive study but is generally understood to involve a metal-ligand bifunctional pathway. In this mechanism, the catalyst, activated by a base, facilitates the transfer of a hydride from the hydrogen donor to the ketone substrate via a six-membered pericyclic transition state. The chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The choice of the chiral ligand, such as (1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), determines the absolute stereochemistry of the resulting alcohol.
Experimental Workflow Overview
The following diagram outlines the general workflow for the asymmetric reduction of 3'-methylacetophenone via transfer hydrogenation.
Application Notes and Protocols: (R)-1-(m-Tolyl)ethanol as a Chiral Auxiliary in Organic Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The vast majority of biological targets are chiral, exhibiting specific interactions with only one of a molecule's enantiomers.[1][2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry.[2] Chiral auxiliaries represent a robust and reliable strategy to achieve this goal.[1][3]
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] This process operates on a simple yet powerful principle: the auxiliary creates a chiral environment, forcing the formation of one diastereomer of the product in preference to the other.[5][6] Following the key transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[1][3][6] This methodology is particularly valuable in the early stages of drug discovery, where versatility and predictable outcomes are paramount.[1][7]
This guide focuses on (R)-1-(m-Tolyl)ethanol, a member of the 1-arylethanol class of auxiliaries. Its structural features—specifically the stereogenic center bearing a hydroxyl group for attachment and a sterically demanding tolyl group—provide a distinct chiral environment capable of inducing high levels of diastereoselectivity in a variety of organic reactions. We will explore its application, provide detailed protocols, and delve into the mechanistic basis for its stereodirecting influence.
Core Principle: The Mechanism of Stereodirection
The efficacy of this compound as a chiral auxiliary hinges on its ability to create a sterically biased environment around the reactive center. When attached to a prochiral substrate, such as an acrylate or a carboxylic acid derivative, the bulky m-tolyl group orients itself to shield one face of the molecule. This steric hindrance directs the approach of an incoming reagent to the opposite, less hindered face, resulting in the preferential formation of a single diastereomer.
Lewis acid coordination can further enhance this effect by locking the conformation of the substrate-auxiliary adduct, amplifying the facial bias and leading to higher diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. york.ac.uk [york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Resolving Racemic 1-(m-Tolyl)ethanol: A Senior Application Scientist's Guide to Enantiomeric Purification
Introduction: The Significance of Chiral Purity in (R)-1-(m-Tolyl)ethanol
This compound is a chiral secondary alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry is often crucial for the desired biological activity and efficacy of the final product. The presence of its enantiomer, (S)-1-(m-Tolyl)ethanol, can lead to reduced potency, altered pharmacological effects, or even undesirable side effects. Therefore, the ability to efficiently resolve the racemic mixture to obtain the enantiomerically pure (R)-isomer is of paramount importance for researchers, scientists, and professionals in drug development.
This comprehensive guide provides detailed application notes and protocols for the most effective methods for the purification of this compound from a racemic mixture. We will delve into the mechanistic underpinnings of each technique, offering not just a set of instructions, but a framework for understanding and optimizing the resolution process. The methodologies covered include enzymatic kinetic resolution, preparative chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric salt resolution, each with its own set of advantages and considerations.
Physical Properties of Racemic 1-(m-Tolyl)ethanol:
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 215-220 °C |
| Density | Approx. 0.98 g/mL |
Method 1: Enzymatic Kinetic Resolution (EKR)
Expertise & Experience: The Rationale Behind Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[1] Lipases are a class of enzymes widely employed for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1] The underlying principle is that one enantiomer reacts significantly faster with the enzyme than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.
For the resolution of secondary alcohols like 1-(m-Tolyl)ethanol, an acylation reaction is commonly employed. The enzyme, typically an immobilized lipase such as Candida antarctica lipase B (commercially available as Novozym 435), catalyzes the transfer of an acyl group from an acyl donor to one of the alcohol's enantiomers.[2][3] The R-enantiomer is generally the preferred substrate for many lipases in the acylation of secondary alcohols. This results in the formation of the (R)-ester, leaving the unreacted (S)-alcohol behind. To isolate the desired this compound, the separated (R)-ester is then subjected to hydrolysis.
The choice of acyl donor and solvent is critical for the success of the resolution. Vinyl acetate is a highly effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward and making it essentially irreversible.[3] Non-polar, aprotic solvents like n-hexane or toluene are often preferred as they do not interfere with the enzyme's activity.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the purification of this compound via enzymatic kinetic resolution.
Detailed Protocol for Enzymatic Kinetic Resolution
Materials:
-
Racemic 1-(m-Tolyl)ethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
Part A: Enzymatic Acylation
-
To a clean, dry round-bottom flask, add racemic 1-(m-Tolyl)ethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous n-hexane to a concentration of approximately 0.1-0.2 M.
-
Add vinyl acetate (1.5-2.0 eq) to the solution.
-
Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).
-
Stir the mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acetic acid formed, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Part B: Separation and Hydrolysis
-
Purify the resulting mixture of (R)-1-(m-Tolyl)ethyl acetate and (S)-1-(m-Tolyl)ethanol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure (R)-ester.
-
To a round-bottom flask, add the purified (R)-1-(m-Tolyl)ethyl acetate and a solution of NaOH (e.g., 1 M in a mixture of ethanol and water).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or GC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
Expected Results:
| Parameter | Expected Value |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of (R)-ester | >98% |
| Enantiomeric Excess (ee) of recovered (S)-alcohol | >98% |
| Overall Yield of this compound | Up to 45% |
Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The Principles of Chiral HPLC Separation
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale.[4][5] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including aromatic alcohols.[8]
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, is crucial for optimizing the resolution and analysis time.
Workflow for Preparative Chiral HPLC
Caption: Workflow for the purification of this compound using preparative chiral HPLC.
Detailed Protocol for Preparative Chiral HPLC
Materials:
-
Racemic 1-(m-Tolyl)ethanol
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (or ethanol)
Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative chiral column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
Initially, develop an analytical method using an analytical-scale version of the chosen preparative column.
-
Screen different mobile phase compositions (e.g., varying ratios of n-hexane and 2-propanol) to achieve baseline separation of the enantiomers.
-
Optimize the flow rate to balance resolution and analysis time.
-
-
Sample Preparation:
-
Dissolve the racemic 1-(m-Tolyl)ethanol in the mobile phase to a concentration suitable for preparative scale injections. The concentration will depend on the column dimensions and loading capacity.
-
-
Preparative Separation:
-
Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation using the UV detector.
-
Use a fraction collector to collect the eluting peaks corresponding to the (R) and (S) enantiomers in separate fractions. The elution order will need to be determined by injecting a standard of one of the pure enantiomers, if available.
-
-
Product Isolation:
-
Combine the fractions containing the desired (R)-enantiomer.
-
Remove the solvent from the collected fractions using a rotary evaporator to obtain the enantiomerically pure this compound.
-
Analyze the purity of the final product by analytical chiral HPLC.
-
Typical Preparative Chiral HPLC Conditions:
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | Dependent on column dimensions (typically higher for preparative scale) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient |
Method 3: Diastereomeric Salt Resolution
Expertise & Experience: The Chemistry of Diastereomeric Salt Formation
Diastereomeric salt resolution is a classical and often scalable method for separating enantiomers.[10] This technique is most applicable to racemic mixtures that are acidic or basic. For a neutral compound like 1-(m-Tolyl)ethanol, a preliminary derivatization step is required to introduce an acidic or basic functional group. A common approach for alcohols is to convert them into a half-ester of a dicarboxylic acid, such as phthalic acid or succinic acid. This introduces a carboxylic acid "handle" that can then react with a chiral base to form diastereomeric salts.[11]
The resulting diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[12] Once the desired diastereomeric salt is isolated in pure form, the chiral auxiliary (the resolving agent) is removed to yield the enantiomerically pure target molecule.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the purification of this compound via diastereomeric salt resolution.
Detailed Protocol for Diastereomeric Salt Resolution
Materials:
-
Racemic 1-(m-Tolyl)ethanol
-
Phthalic anhydride
-
Pyridine (anhydrous)
-
Chiral resolving agent (e.g., (+)-brucine, (-)-strychnine, or a chiral amine)
-
Suitable solvent for crystallization (e.g., acetone, ethanol, or a mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flasks with reflux condenser
-
Heating mantle
-
Büchner funnel and flask for filtration
-
Recrystallization glassware
-
pH meter or pH paper
Procedure:
Part A: Formation of the Phthalate Half-Ester
-
In a round-bottom flask, dissolve racemic 1-(m-Tolyl)ethanol (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous pyridine.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the resulting phthalate half-ester with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the racemic phthalate half-ester.
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic phthalate half-ester in a minimal amount of a hot solvent (e.g., acetone or ethanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-brucine) in the same hot solvent.
-
Slowly add the solution of the resolving agent to the solution of the half-ester.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.
Part C: Liberation of the Enantiomerically Pure Alcohol
-
Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2 M NaOH) to regenerate the chiral resolving agent and the sodium salt of the phthalate half-ester.
-
Filter off the precipitated resolving agent.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the enantiomerically enriched phthalate half-ester.
-
Collect the half-ester by filtration.
-
Hydrolyze the enantiomerically enriched half-ester by refluxing with an aqueous base (e.g., NaOH solution).
-
After cooling, extract the liberated this compound with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Conclusion: Selecting the Optimal Purification Method
The choice of the most suitable method for the purification of this compound depends on several factors, including the desired scale of the separation, the required level of enantiomeric purity, and the available resources.
-
Enzymatic Kinetic Resolution is an excellent choice for its high selectivity, mild reaction conditions, and environmental friendliness. It is particularly well-suited for both small- and medium-scale preparations.
-
Preparative Chiral HPLC offers the most direct route to both enantiomers in high purity. While it can be more expensive in terms of instrumentation and solvents, it is often the method of choice for obtaining small to moderate quantities of highly pure material, especially during the early stages of drug discovery.
-
Diastereomeric Salt Resolution is a classical and often cost-effective method for large-scale production. However, it requires a multi-step process involving derivatization and can be more labor-intensive to optimize.
By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate strategy for obtaining enantiomerically pure this compound to advance their scientific endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. Enantioseparation of secondary alcohols by diastereoisomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Enhanced Enantioselective Analysis of (R)-1-(m-Tolyl)ethanol by Gas Chromatography Following Trifluoroacetylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
The accurate determination of enantiomeric purity is critical in pharmaceutical development and chemical synthesis. (R)-1-(m-Tolyl)ethanol, a chiral secondary alcohol, presents analytical challenges for direct gas chromatography (GC) due to its polarity and potential for poor peak shape. This application note provides a comprehensive guide and a robust protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA). This process, known as trifluoroacetylation, converts the polar alcohol into a more volatile and thermally stable trifluoroacetyl ester. The resulting derivative exhibits significantly improved chromatographic behavior, enabling high-resolution enantioselective separation on a cyclodextrin-based chiral stationary phase. We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and present the optimized GC conditions for achieving baseline separation of the enantiomers.
Introduction: The Rationale for Derivatization
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit different pharmacological and toxicological properties.[1] Consequently, regulatory agencies demand strict control over the enantiomeric composition of chiral drug substances. This compound is a key chiral intermediate in various synthetic pathways. Gas chromatography (GC) is a powerful technique for enantiomeric separation due to its high efficiency and sensitivity.[2]
However, the direct analysis of polar compounds like alcohols by GC is often problematic. The presence of the hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the stationary phase, resulting in broad, tailing peaks and poor resolution.[3]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3] For GC analysis of chiral alcohols, the primary goals of derivatization are:
-
To Increase Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[4][5][6]
-
To Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[5]
-
To Enhance Chiral Recognition: Modification of the chiral center's environment can amplify the subtle differences between enantiomers, leading to better interaction with the chiral stationary phase and improved separation.[7]
Acylation, the process of introducing an acyl group, is a highly effective and widely used derivatization strategy for alcohols.[4][8] Using a perfluorinated anhydride like trifluoroacetic anhydride (TFAA) is particularly advantageous as it produces stable, highly volatile derivatives that are ideal for GC analysis and are highly responsive to electron capture detection (ECD) if needed.[9][10]
The Chemistry of Trifluoroacetylation
Trifluoroacetylation is an acylation reaction where the hydroxyl group of the alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This reaction proceeds rapidly, often with the aid of a base catalyst like pyridine or triethylamine, which serves to deprotonate the alcohol and neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[9][11] The resulting trifluoroacetyl ester is significantly less polar and more volatile than the parent alcohol.
Figure 1: Chemical reaction for the derivatization of this compound with TFAA.
Experimental Protocol and Workflow
This section provides a self-validating protocol. A successful derivatization will be confirmed by the disappearance of the alcohol peak and the appearance of a new, earlier-eluting derivative peak in the GC chromatogram.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| This compound | ≥98% enantiomeric purity | Sigma-Aldrich, Alfa Aesar |
| Racemic 1-(m-Tolyl)ethanol | For method development | Sigma-Aldrich, Alfa Aesar |
| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade, ≥99% | Sigma-Aldrich, Supelco |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC or GC Grade, Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | --- |
| 2 mL GC Vials with Screw Caps | PTFE/Silicone Septa | Agilent, Restek |
Safety Precaution: Trifluoroacetic anhydride is corrosive, moisture-sensitive, and toxic upon inhalation.[10] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Step-by-Step Derivatization Protocol
-
Sample Preparation: Prepare a stock solution of 1-(m-Tolyl)ethanol (racemic standard for method development or the R-enantiomer sample) at a concentration of approximately 1 mg/mL in anhydrous dichloromethane.
-
Aliquot Sample: Transfer 100 µL of the stock solution into a 2 mL GC vial.
-
Add Catalyst: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and an acid scavenger.
-
Add Derivatizing Reagent: Carefully add 50 µL of trifluoroacetic anhydride (TFAA) to the vial. Cap the vial immediately.
-
Reaction: Gently vortex the mixture for 10-20 seconds. Allow the reaction to proceed at room temperature (20-25°C) for 30 minutes. For sterically hindered alcohols, heating at 50-60°C for 15-30 minutes may be necessary to ensure complete derivatization.[9]
-
Quenching and Workup:
-
Add 500 µL of a saturated sodium bicarbonate (NaHCO₃) solution to the vial to neutralize excess TFAA and the trifluoroacetic acid byproduct.
-
Vortex vigorously for 30 seconds. Allow the layers to separate.
-
-
Extraction: Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Final Sample: The dried organic layer is now ready for direct injection into the GC system.
Overall Analytical Workflow
The entire process from sample preparation to data analysis follows a logical sequence designed for efficiency and accuracy.
Figure 2: Step-by-step workflow for the derivatization and GC analysis.
Gas Chromatography Method for Chiral Separation
The success of the enantiomeric separation relies heavily on the choice of the chiral stationary phase. Cyclodextrin-based columns are exceptionally effective for this purpose.[1][12][13] They create a chiral environment where the derivatized enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[2] A modified β-cyclodextrin column is highly recommended.
Optimized GC Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID/MS Detector | Standard high-performance GC system. |
| Chiral Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phase[4][14] | Provides excellent enantioselectivity for a wide range of derivatized chiral compounds, including alcohols.[13][15] |
| Carrier Gas | Hydrogen or Helium | Hydrogen often provides higher efficiency and faster analysis times.[1] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for column efficiency and resolution. |
| Injector | Split/Splitless, 230 °C | High temperature ensures rapid volatilization of the derivative. |
| Injection Volume | 1.0 µL | Standard volume to avoid column overloading. |
| Split Ratio | 50:1 (Adjust as needed for concentration) | Prevents detector saturation while maintaining good peak shape. |
| Oven Program | Initial: 110 °C, hold for 15 min Ramp: 10 °C/min to 180 °C, hold for 10 min[16] | The initial hold allows for separation of volatile impurities. The ramp ensures timely elution and sharp peaks for the derivatives. A slow ramp rate improves resolution.[1] |
| Detector (FID) | 250 °C | High temperature prevents condensation of the analytes. |
Expected Results and Interpretation
Upon injection of a derivatized racemic standard, the chromatogram should display two distinct, baseline-resolved peaks corresponding to the (R)- and (S)-trifluoroacetyl esters. The derivatized compound will elute significantly earlier and with a much sharper peak shape compared to its underivatized parent alcohol. The enantiomeric excess (% ee) can be reliably calculated from the integrated peak areas of the two enantiomers using the formula:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
The separation is a result of the chiral recognition mechanism of the stationary phase.[2] The derivatized enantiomers fit differently into the hydrophobic cavity of the cyclodextrin, leading to a measurable difference in retention time and enabling their quantification.[15]
Conclusion
The trifluoroacetylation of this compound is a simple, rapid, and highly effective strategy to overcome the challenges associated with its direct GC analysis. The resulting trifluoroacetyl ester is volatile, thermally stable, and ideally suited for enantioselective separation on a chiral cyclodextrin stationary phase. This application note provides a validated, step-by-step protocol and an optimized GC method that enables researchers in pharmaceutical and chemical analysis to achieve accurate and reproducible determination of the enantiomeric purity of this important chiral intermediate.
References
- 1. gcms.cz [gcms.cz]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. restek.com [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. gcms.cz [gcms.cz]
- 14. repositori.udl.cat [repositori.udl.cat]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
Application Notes & Protocols: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(m-tolyl)ethanol
Abstract
This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 1-(m-tolyl)ethanol using lipase-catalyzed transesterification. Chiral secondary alcohols, such as the enantiomers of 1-(m-tolyl)ethanol, are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB), offer a highly selective, environmentally benign, and efficient method for resolving racemic mixtures.[1][2][3] This guide details the underlying biochemical principles, provides a robust step-by-step protocol for the resolution and subsequent analysis, and offers insights into data interpretation and troubleshooting. It is intended for researchers, chemists, and process development scientists engaged in asymmetric synthesis.
Principle of the Method: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent.[1] In this application, a lipase serves as the chiral biocatalyst. Lipases are hydrolases that, in non-aqueous environments, can effectively catalyze transesterification reactions.[4][5]
The process relies on the enzyme's stereopreference, where it acylates one enantiomer of the alcohol at a significantly higher rate than the other. For instance, the lipase may preferentially convert the (R)-enantiomer of 1-(m-tolyl)ethanol into its corresponding ester, leaving the (S)-enantiomer largely unreacted.
The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach
The lipase-catalyzed transesterification follows a "Ping-Pong Bi-Bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[4][5] The active site of most lipases contains a catalytic triad of amino acids: Serine (Ser), Histidine (His), and Aspartic Acid (Asp) or Glutamic Acid (Glu).[6]
The mechanism proceeds as follows:
-
Acylation: The serine hydroxyl group, activated by the His-Asp charge-relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate).[6][7] This forms a tetrahedral intermediate which then collapses, releasing the vinyl alcohol (which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate.
-
Deacylation: The chiral alcohol, 1-(m-tolyl)ethanol, enters the active site. The enzyme's chiral pocket preferentially binds one enantiomer in an orientation suitable for nucleophilic attack. This preferred enantiomer's hydroxyl group attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Product Release: A second tetrahedral intermediate is formed, which then collapses to release the acylated alcohol (ester) and regenerate the free enzyme, ready for another catalytic cycle.
Because the enzyme's active site is chiral, the activation energy for the reaction of one enantiomer is much lower than for the other, resulting in a large difference in their reaction rates and enabling their separation.
Figure 1: Simplified diagram of the lipase-catalyzed transesterification mechanism for kinetic resolution.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Racemic 1-(m-tolyl)ethanol | ≥98% | Sigma-Aldrich | Substrate |
| Immobilized Candida antarctica Lipase B (CALB) | e.g., Novozym® 435 | Novozymes/Sigma-Aldrich | Biocatalyst. Highly effective for secondary alcohols.[2][8] |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich | Acyl donor. Irreversible reaction due to tautomerization of co-product.[9] |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Other non-polar solvents like hexane or MTBE can be used. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For sample work-up and extraction. |
| Sodium Sulfate (Anhydrous) | Reagent Grade | VWR | Drying agent. |
| (R)-1-(m-tolyl)ethanol | ≥98% | (As required) | Analytical standard for GC. |
| (S)-1-(m-tolyl)ethanol | ≥98% | (As required) | Analytical standard for GC. |
Instrumentation
| Instrument | Specification | Purpose |
| Gas Chromatograph (GC) | Flame Ionization Detector (FID) | Separation and quantification of enantiomers. |
| Chiral GC Column | e.g., CP-Chirasil-DEX CB or equivalent β-cyclodextrin phase | Enantioseparation.[10] |
| Orbital Shaker Incubator | Temperature controlled (e.g., 30-60°C) | Provides consistent mixing and temperature for the reaction. |
| Analytical Balance | 0.1 mg readability | Accurate weighing of reagents. |
| Micropipettes & Syringes | Various volumes | Precise liquid handling. |
| Reaction Vials | 10-20 mL, screw-cap with PTFE septa | Reaction vessels. |
| Centrifuge | For separating immobilized enzyme | Optional, for enzyme recovery. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes the transesterification of racemic 1-(m-tolyl)ethanol. The goal is to reach approximately 50% conversion, which theoretically yields products with the highest possible enantiomeric excess.
Step-by-Step Procedure:
-
Reaction Setup: In a 20 mL screw-cap vial, add racemic 1-(m-tolyl)ethanol (e.g., 1 mmol, 136.2 mg).
-
Add Solvent: Add 10 mL of anhydrous toluene to the vial. Swirl gently to dissolve the substrate.
-
Add Acyl Donor: Add vinyl acetate (e.g., 1.5 mmol, 138 µL).
-
Scientist's Note: An excess of the acyl donor is used to ensure the reaction proceeds in the forward direction. Vinyl acetate is an excellent "irreversible" acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to stable acetaldehyde, preventing the reverse reaction.[9]
-
-
Add Biocatalyst: Add the immobilized lipase, Novozym® 435 (e.g., 25 mg).
-
Scientist's Note: Immobilized enzymes are preferred for industrial applications as they are easily separated from the reaction mixture (by simple filtration or decanting) and can be reused, which significantly reduces costs.[11]
-
-
Incubation: Securely cap the vial and place it in an orbital shaker incubator set to 40°C and 200 rpm.
-
Reaction Monitoring: Start a timer. To monitor the reaction, withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Preparation: Quench each aliquot by passing it through a small plug of silica gel using ethyl acetate to remove the enzyme. Prepare the sample for GC analysis as described in Protocol 2.
-
Reaction Termination: Once the reaction has reached approximately 50% conversion (as determined by GC analysis), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse. The filtrate contains the unreacted (S)-1-(m-tolyl)ethanol and the product, (R)-1-(m-tolyl)ethyl acetate.
Figure 2: Step-by-step workflow for the lipase-catalyzed kinetic resolution experiment.
Protocol 2: GC Analysis for Conversion and Enantiomeric Excess (% ee)
This protocol outlines the method for analyzing samples from the kinetic resolution to determine the concentration of reactants and products.
Step-by-Step Procedure:
-
Sample Dilution: Dilute the 50 µL quenched aliquot from Protocol 1 with 1 mL of ethyl acetate in a GC vial.
-
GC Instrument Setup (Example Conditions):
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Hydrogen or Helium.[10]
-
Injector Temperature: 230°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: 100°C (hold 2 min), then ramp at 5°C/min to 160°C.
-
Scientist's Note: These conditions are a starting point. The temperature program and carrier gas flow rate must be optimized for your specific instrument and column to achieve baseline separation of all four peaks: (R)-alcohol, (S)-alcohol, (R)-ester, and (S)-ester.
-
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
Analysis: Identify the peaks by comparing their retention times to those of authentic standards (racemic alcohol and, if available, the synthesized ester).
-
Integration: Integrate the peak areas for the (R)- and (S)-alcohols and the resulting ester.
Data Analysis and Interpretation
The success of a kinetic resolution is measured by two key parameters: conversion (c) and enantiomeric excess (% ee).
Enantiomeric Excess (% ee): Enantiomeric excess is a measure of the purity of a chiral substance.[12] It is calculated from the peak areas (A) of the two enantiomers obtained from the chiral GC analysis.[13]
-
For the remaining substrate (alcohol): % ee_sub = |(A_S-alcohol - A_R-alcohol) / (A_S-alcohol + A_R-alcohol)| * 100
-
For the formed product (ester): % ee_prod = |(A_R-ester - A_S-ester) / (A_R-ester + A_S-ester)| * 100
Conversion (c): Conversion can be calculated based on the enantiomeric excess of the remaining substrate, which is often more accurate than comparing total substrate to product.
c = 1 - [(1 - % ee_sub / 100) * (Total Area_alcohol_t=x / Total Area_alcohol_t=0)]
A simpler and widely used method relates conversion directly to the enantiomeric excess of the substrate and product, assuming high enzyme enantioselectivity (E > 100):
c ≈ % ee_sub / (% ee_sub + % ee_prod)
For an ideal resolution, at 50% conversion (c = 0.5), both the remaining substrate and the formed product will have an enantiomeric excess approaching 100%.
Expected Results:
| Compound | Expected Retention Time | % Area (at c ≈ 50%) | % ee (at c ≈ 50%) |
| This compound | t1 | ~1-2% | >98% (Substrate) |
| (S)-1-(m-tolyl)ethanol | t2 (>t1) | ~48-49% | |
| (R)-1-(m-tolyl)ethyl acetate | t3 | ~49-50% | >98% (Product) |
| (S)-1-(m-tolyl)ethyl acetate | t4 (>t3) | <1% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive enzyme (moisture, age).Incorrect temperature.Solvent contains inhibitors (e.g., water). | Use fresh or properly stored enzyme.Optimize temperature (30-60°C range).Ensure use of anhydrous solvents and reagents. |
| Low enantioselectivity (% ee) | Wrong choice of enzyme.Reaction temperature is too high.Reaction has proceeded far beyond 50% conversion. | Screen different lipases.Lower the reaction temperature (e.g., to 30°C).Monitor the reaction closely and stop at ~50% conversion. |
| Poor GC peak resolution | Non-optimal oven temperature program.Column degradation.Carrier gas flow rate is incorrect. | Optimize the temperature ramp and hold times.Condition or replace the chiral GC column.Optimize the linear velocity of the carrier gas. |
| Reaction stops prematurely | Enzyme denaturation.Substrate or product inhibition. | Lower the reaction temperature.Use a higher enzyme loading or perform the reaction in a more dilute solution. |
Conclusion
The lipase-catalyzed kinetic resolution of racemic 1-(m-tolyl)ethanol via transesterification is a powerful and practical method for accessing enantiomerically pure forms of this valuable chiral building block. By leveraging the high selectivity of enzymes like Candida antarctica Lipase B, researchers can achieve high enantiomeric excess under mild and environmentally friendly conditions.[5] The protocols and insights provided in this guide offer a solid foundation for the successful implementation and optimization of this important asymmetric synthesis technique.
References
- 1. jocpr.com [jocpr.com]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. pharmaguru.co [pharmaguru.co]
Harnessing (R)-1-(m-Tolyl)ethanol for the Synthesis of Advanced Chiral Ligands in Asymmetric Catalysis
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Chiral ligands are foundational to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are critical starting materials for pharmaceuticals and fine chemicals.[1][2] Among the diverse array of chiral building blocks, (R)-1-(m-Tolyl)ethanol stands out as a versatile and economically viable precursor. Its defined stereocenter and aromatic scaffold provide an excellent starting point for the synthesis of sophisticated ligands. This document provides a detailed guide on the utilization of this compound for the preparation of a P-chiral phosphine-oxazoline (PHOX) ligand, a class of ligands renowned for its efficacy in a multitude of transition-metal-catalyzed reactions.[3] We present validated, step-by-step protocols, from the initial precursor modification to the final ligand synthesis and its successful application in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.
Introduction: The Strategic Importance of this compound
The pursuit of enantiomerically pure molecules is a central theme in organic chemistry, driven largely by the pharmaceutical industry's need for stereospecific drugs. Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate large quantities of a chiral product, is the most elegant and efficient method to achieve this.[3] The heart of this process is the chiral ligand, which coordinates to a metal center and creates a chiral environment that dictates the stereochemical outcome of the reaction.[4]
This compound is a valuable chiral pool starting material for several key reasons:
-
Defined Stereochemistry: It possesses a single, well-defined stereocenter at the carbinol carbon.
-
Structural Versatility: The hydroxyl group is a versatile functional handle that can be readily converted into other functionalities, such as amines or halides, with high stereochemical fidelity.
-
Tunable Steric and Electronic Properties: The meta-tolyl group provides a specific steric footprint and electronic influence that can be beneficial in inducing high enantioselectivity in catalytic reactions. The ortho- and meta-substituents on similar benzylic alcohols have been shown to have a significant impact on selectivity in kinetic resolutions.[5]
This guide details the synthetic journey from this compound to a highly valuable (R)-Tolyl-PHOX ligand and demonstrates its catalytic prowess.
Synthetic Workflow: From Chiral Alcohol to PHOX Ligand
The overall strategy involves a multi-step synthesis that first converts the chiral alcohol into a chiral amine, which then serves as the backbone for constructing the oxazoline ring. Finally, a phosphine moiety is introduced to complete the bidentate P,N-ligand structure.
Caption: Overall synthetic workflow from this compound to the target (R)-Tolyl-PHOX ligand.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of (S)-1-(m-Tolyl)ethylamine
The conversion of the chiral alcohol to a chiral amine is the critical first step. To ensure the inversion of stereochemistry, which is often desired for creating specific ligand scaffolds, a two-step, one-pot procedure involving activation and substitution is employed. This protocol uses a modified Mitsunobu-type reaction for azidation followed by reduction.
Rationale: The initial reaction with diphenylphosphoryl azide (DPPA) and a base like DBU proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter. The subsequent hydrogenation is a standard method for reducing azides to amines without affecting the stereocenter.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 136.19 | 1.36 g | 10.0 |
| Diphenylphosphoryl azide (DPPA) | 275.22 | 3.03 g (2.5 mL) | 11.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.83 g (1.8 mL) | 12.0 |
| Anhydrous Toluene | - | 50 mL | - |
| Palladium on Carbon (10 wt%) | - | ~100 mg | - |
| Methanol | - | 50 mL | - |
| Diethyl ether, Saturated NaHCO₃, Brine, Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Azidation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.36 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU (1.8 mL, 12.0 mmol) to the stirred solution.
-
Add DPPA (2.5 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with 50 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude azide is typically used directly in the next step without further purification.
-
-
Reduction:
-
Dissolve the crude (S)-1-(3-methylphenyl)ethyl azide in methanol (50 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (~100 mg) under an inert atmosphere.
-
Fit the flask with a hydrogen balloon and purge the system with H₂ gas.
-
Stir the suspension vigorously under a positive pressure of H₂ for 8-12 hours.
-
Upon completion (monitored by TLC or GC-MS), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel to obtain (S)-1-(m-Tolyl)ethylamine.
-
Protocol 3.2: Synthesis of the (R)-Tolyl-PHOX Ligand
This two-step protocol involves the coupling of the chiral amine with a phosphine-containing benzoic acid, followed by cyclization to form the oxazoline ring.
Rationale: The amide coupling is a standard peptide-type reaction. The subsequent cyclization to form the oxazoline is a dehydration reaction, often promoted by converting the amide's oxygen into a better leaving group. Using tosyl chloride (TsCl) is a common and effective method for this transformation.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (S)-1-(m-Tolyl)ethylamine | 135.21 | 676 mg | 5.0 |
| 2-(Diphenylphosphino)benzoic acid | 306.29 | 1.53 g | 5.0 |
| EDCI Hydrochloride | 191.70 | 1.05 g | 5.5 |
| HOBt | 135.12 | 743 mg | 5.5 |
| Triethylamine (TEA) | 101.19 | 1.5 mL | 10.8 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.05 g | 5.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
Procedure:
-
Amide Coupling:
-
In a round-bottom flask, dissolve 2-(diphenylphosphino)benzoic acid (1.53 g, 5.0 mmol), EDCI (1.05 g, 5.5 mmol), and HOBt (743 mg, 5.5 mmol) in anhydrous DCM (50 mL).
-
Add triethylamine (1.5 mL, 10.8 mmol).
-
Add a solution of (S)-1-(m-Tolyl)ethylamine (676 mg, 5.0 mmol) in DCM (10 mL) to the mixture.
-
Stir at room temperature for 18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which is used directly in the next step.
-
-
Oxazoline Ring Formation:
-
Dissolve the crude amide in anhydrous THF (30 mL) and cool to 0 °C.
-
Add triethylamine (1.5 mL, 10.8 mmol).
-
Add p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, (R)-4-(1-(m-tolyl)ethyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, by column chromatography on silica gel.
-
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The synthesized (R)-Tolyl-PHOX ligand is now evaluated in a benchmark AAA reaction, a powerful C-C bond-forming transformation.[6]
Caption: Simplified catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation (AAA).
Protocol 4.1: AAA of 1,3-Diphenylallyl Acetate
Rationale: The chiral Pd/PHOX complex coordinates to the allyl substrate, and the chiral environment created by the ligand directs the incoming nucleophile (malonate) to attack one of the two termini of the allyl group preferentially, leading to an enantiomerically enriched product.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| [Pd(allyl)Cl]₂ | 365.84 | 1.8 mg | 0.005 |
| (R)-Tolyl-PHOX Ligand | 423.51 | 9.3 mg | 0.022 |
| (E)-1,3-Diphenylallyl acetate | 252.30 | 101 mg | 0.4 |
| Dimethyl malonate | 132.12 | 158 mg (0.13 mL) | 1.2 |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 203.43 | 325 mg (0.33 mL) | 1.6 |
| Potassium Acetate (KOAc) | 98.14 | ~2 mg | (catalytic) |
| Anhydrous THF | - | 4.0 mL | - |
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or using Schlenk line techniques, add [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and the (R)-Tolyl-PHOX ligand (9.3 mg, 0.022 mmol) to a flame-dried vial.
-
Add anhydrous, degassed THF (2.0 mL) and stir at room temperature for 30 minutes. A pale yellow solution should form.
-
-
Catalytic Reaction:
-
In a separate vial, dissolve (E)-1,3-diphenylallyl acetate (101 mg, 0.4 mmol), dimethyl malonate (0.13 mL, 1.2 mmol), BSA (0.33 mL, 1.6 mmol), and a catalytic amount of KOAc (~2 mg) in anhydrous THF (2.0 mL).
-
Add the substrate solution to the pre-formed catalyst solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Expected Results:
| Product Attribute | Expected Outcome |
| Chemical Yield | > 95% |
| Enantiomeric Excess (ee) | > 98% |
| Data based on typical performance of PHOX ligands in this reaction. |
Conclusion
This application note demonstrates a robust and reliable pathway for the synthesis of a valuable (R)-Tolyl-PHOX ligand starting from the readily available chiral precursor, this compound. The detailed protocols provide researchers with a practical guide for preparing this ligand and applying it to generate products with high enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation. The strategic choice of this compound as a starting material underscores the importance of chiral pool synthesis in developing novel and effective ligands for asymmetric catalysis, a field vital to the advancement of pharmaceutical and chemical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol: A Guide to the Experimental Setup for Catalytic Hydrogenation of Aromatic Ketones
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for the catalytic hydrogenation of aromatic ketones. This reaction is a cornerstone of synthetic organic chemistry, offering a powerful method for the synthesis of secondary alcohols, which are crucial intermediates in the production of pharmaceuticals and fine chemicals.[1][2] This document emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific principles to ensure both safety and success in the laboratory.
Theoretical Background and Mechanistic Insights
Catalytic hydrogenation is a reduction reaction that involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond of a ketone to yield a secondary alcohol.[3] This thermodynamically favorable process requires a catalyst to facilitate the reaction by providing an alternative, lower-energy reaction pathway.[3]
The most widely accepted mechanism for heterogeneous catalysis involves the following key steps[4][5]:
-
Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.[4][5]
-
Activation: The catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species on its surface.[4]
-
Hydrogen Transfer: The adsorbed ketone molecule undergoes stepwise addition of two hydrogen atoms. A hydrogen atom is transferred to the carbonyl carbon, and another to the carbonyl oxygen.[3][4]
-
Desorption: The newly formed secondary alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[4]
In homogeneous catalysis, particularly with ruthenium-based catalysts, a "metal/NH bifunctional synergetic effect" can occur, where a hydridic Ru-H and a protic N-H from a ligand are transferred to the carbonyl group of the ketone.[6][7]
Figure 1: Generalized mechanism for heterogeneous catalytic hydrogenation of an aromatic ketone.
Catalyst Selection: The Heart of the Reaction
The choice of catalyst is paramount and depends on the specific substrate, desired selectivity (chemoselectivity and stereoselectivity), and reaction conditions. Catalysts can be broadly categorized into two main types: heterogeneous and homogeneous.
Heterogeneous Catalysts
These are solid-phase catalysts that are insoluble in the reaction medium, offering the significant advantage of easy separation from the reaction mixture by filtration, and potential for recycling.[8]
-
Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for the hydrogenation of aromatic ketones.[3][9] It is generally effective under mild conditions and can be used for a broad range of substrates.[10][11] The presence of oxygen-containing groups on the carbon support can facilitate the hydrogenation of polar C=O bonds.[12]
-
Raney® Nickel (Raney Ni): A highly porous, finely divided form of nickel, Raney Ni is a cost-effective and highly active catalyst for the reduction of ketones to secondary alcohols.[4][13] It is often used in refluxing 2-propanol, which can also act as a hydrogen donor in transfer hydrogenation.[14]
-
Platinum (Pt) and Rhodium (Rh) based catalysts: These are also highly effective, particularly for the hydrogenation of the aromatic ring itself, so careful control of reaction conditions is necessary to achieve selective reduction of the ketone functionality.[15]
-
Ruthenium (Ru) on supports: Supported ruthenium catalysts, for example on alumina or carbon, are also utilized for ketone hydrogenation.[8][16]
Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, which can lead to higher activity and selectivity under milder conditions compared to their heterogeneous counterparts.[17]
-
Ruthenium Complexes: Ruthenium complexes, particularly those with chiral diphosphine and diamine ligands, are extensively used for the asymmetric hydrogenation of aromatic ketones, producing chiral alcohols with high enantioselectivity.[6][7][18][19] Examples include complexes like trans-RuCl2[(R)-xylbinap][(R)-daipen].[7][18]
-
Rhodium and Iridium Complexes: Complexes of rhodium and iridium are also employed, often in asymmetric hydrogenation, and can exhibit high catalytic activity.[17][20]
Experimental Setup and Protocols
Safety is the utmost priority when performing catalytic hydrogenation due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[21][22] All operations should be conducted in a well-ventilated fume hood.[23][24]
Figure 2: A typical experimental workflow for the catalytic hydrogenation of an aromatic ketone.
General Protocol for Hydrogenation using Pd/C at Atmospheric Pressure
This protocol is adapted for a typical laboratory scale reaction (1-10 mmol).
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar
-
Septa and glass stoppers
-
Nitrogen or Argon inlet connected to a bubbler
-
Vacuum line
-
Hydrogen-filled balloon
-
Substrate (e.g., acetophenone)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., Ethanol or Ethyl Acetate)
-
Celite® or other filter aid
Procedure:
-
Preparation: Assemble the dry three-necked flask with a stir bar, a septum on one neck, a nitrogen/vacuum inlet on the central neck, and a glass stopper on the third.[21]
-
Inerting the System: Place the flask under a positive pressure of an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully weigh the 10% Pd/C catalyst (typically 5-10 mol%) and add it to the flask against a counterflow of inert gas.[21] Caution: Pd/C can be pyrophoric, especially after use. Handle in an inert atmosphere and avoid creating dust.[21][22]
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., ethanol) via syringe, followed by the aromatic ketone substrate.[11][21]
-
Purging: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas to remove all oxygen.[21][22]
-
Introducing Hydrogen: Evacuate the flask one final time and then backfill with hydrogen from the balloon. Ensure the balloon is securely attached.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Quenching and Work-up: Once the reaction is complete, purge the system with inert gas to remove all hydrogen.[21]
-
Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Crucially, ensure the catalyst remains wet with solvent during filtration to prevent ignition. [21][25] Filter the reaction mixture through the Celite® pad, washing with additional solvent.
-
Isolation: The filtrate, containing the product, can then be concentrated under reduced pressure. Further purification can be achieved by column chromatography if necessary.
-
Catalyst Disposal: The wet catalyst on the Celite® should be transferred to a dedicated, labeled waste container and kept wet with water to prevent fire hazards.[21]
Protocol for High-Pressure Hydrogenation
For less reactive substrates or larger scale reactions, a high-pressure reactor (autoclave) is necessary.
Procedure Outline:
-
Pre-operation Checks: Inspect the reactor for any damage and ensure all gauges and safety features (like rupture discs) are functional.[23]
-
Charging the Reactor: Add the solvent, substrate, and catalyst to the reactor vessel. The total volume should not exceed two-thirds of the vessel's capacity.[23]
-
Sealing and Leak Testing: Seal the reactor, tightening the bolts diagonally and gradually.[23] Pressurize the system with nitrogen to the intended maximum reaction pressure and hold for at least 30 minutes to check for leaks.[23]
-
Nitrogen Purging: Depressurize and then cycle through pressurizing with nitrogen and venting (at least three times) to remove all oxygen.[23][25]
-
Hydrogenation: Introduce hydrogen to the desired pressure. Start stirring and heating (if required). Monitor the pressure and temperature throughout the reaction.[23]
-
Shutdown: Once the reaction is complete, cool the reactor to room temperature before venting the excess hydrogen in a safe manner.[23]
-
Final Purge and Product Recovery: Purge the reactor with nitrogen multiple times before opening.[23] The product can then be recovered following the filtration procedure described above.
Data Presentation: Typical Reaction Conditions
The optimal conditions for catalytic hydrogenation can vary significantly. The following table summarizes typical conditions found in the literature for the hydrogenation of acetophenone as a model substrate.
| Catalyst | H₂ Pressure | Temperature | Solvent | Time | Conversion/Yield | Reference |
| 5% Pd/C | Atmospheric | Room Temp. | Ethanol | 16 h | ~95% Conversion | [10][11] |
| 10% Pd/C | 2 bar | 130 °C | Toluene | - | - | [9] |
| Raney® Ni | - (Transfer) | Reflux | 2-Propanol | - | Effective Reduction | [14] |
| (η⁵-C₅(CH₃)₅)Ru Complex | 10 atm | 30 °C | 2-Propanol | 6-18 h | High Conversion | [6] |
| Mn(I) Complex | 10 bar | 25 °C | - | - | High Yield | [26] |
| Ru/MgO | - | - | - | - | High Enantioselectivity | [8] |
Conclusion
The catalytic hydrogenation of aromatic ketones is a versatile and powerful transformation in organic synthesis. Success hinges on a thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and, most importantly, strict adherence to safety protocols. By leveraging the detailed procedures and insights provided in this guide, researchers can confidently and safely perform this essential reaction to generate valuable secondary alcohol products for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. njhjchem.com [njhjchem.com]
- 24. weihaicm.com [weihaicm.com]
- 25. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to improve the yield and enantioselectivity of (R)-1-(m-Tolyl)ethanol synthesis
Technical Support Center: Synthesis of (R)-1-(m-Tolyl)ethanol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the asymmetric synthesis of this and structurally related chiral alcohols. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction outcomes, specifically focusing on improving chemical yield and enantioselectivity.
The asymmetric reduction of m-tolyl methyl ketone (3-methylacetophenone) to produce this compound is a cornerstone reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. Achieving high yield and exceptional enantiomeric excess (e.e.) is paramount. This guide is structured to address common challenges encountered during this synthesis, providing evidence-based solutions and explaining the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions.
Problem 1: Low Enantioselectivity (Low e.e.%)
You've completed the reaction, and after chiral analysis (e.g., HPLC or GC), the enantiomeric excess of this compound is significantly lower than expected.
Answer: Low enantioselectivity is a frequent challenge and can stem from several factors related to catalyst integrity, reaction conditions, and non-catalyzed side reactions.
Probable Causes & Solutions:
-
Catalyst Purity and Integrity: The chiral catalyst or ligand is the heart of the asymmetric induction. Its purity is non-negotiable.
-
Air and Moisture Sensitivity: Many catalysts used for asymmetric reduction, particularly those involving organometallic complexes (e.g., Ru, Rh-based catalysts) or borane reagents, are highly sensitive to air and moisture[1].
-
Solution: Employ rigorous anhydrous and anaerobic techniques. All glassware should be flame-dried or oven-dried immediately before use. Solvents must be thoroughly dried using appropriate methods (e.g., distillation over sodium/benzophenone or passing through activated alumina columns). The entire reaction should be conducted under a strictly inert atmosphere, such as high-purity argon or nitrogen.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.
-
Solution: The optimal temperature is highly dependent on the specific catalyst system. For many oxazaborolidine-catalyzed borane reductions, the highest enantioselectivities are often achieved between 20 and 30 °C[2][3][4][5]. However, for other systems, lowering the temperature can enhance enantioselectivity by exploiting the larger difference in activation energies for the formation of the two enantiomers[6]. It is crucial to perform a temperature optimization study for your specific reaction.
-
-
Non-Catalytic Reduction: A significant contributor to low enantioselectivity can be the uncatalyzed reduction of the ketone by the reducing agent (e.g., free borane)[2][3][4][5]. This background reaction is not stereoselective and produces a racemic mixture of the alcohol, thereby eroding the overall e.e.
-
Solution: To minimize the non-catalytic pathway, ensure slow addition of the ketone to the mixture of the catalyst and the reducing agent. This maintains a low concentration of the ketone relative to the active catalyst, favoring the catalyzed, enantioselective pathway.
-
Problem 2: Low Chemical Yield
The reaction has proceeded, but the isolated yield of 1-(m-tolyl)ethanol (both enantiomers) is low, irrespective of the enantioselectivity.
Answer: Low conversion can be due to catalyst deactivation, insufficient reducing agent, or unfavorable reaction kinetics.
Probable Causes & Solutions:
-
Catalyst Deactivation: As mentioned for low enantioselectivity, catalyst deactivation by air or moisture is a primary suspect[1].
-
Solution: Re-evaluate your experimental setup for any potential sources of atmospheric contamination. Ensure all reagents and solvents are scrupulously dried.
-
-
Incorrect Stoichiometry: An insufficient amount of the reducing agent will naturally lead to incomplete conversion of the starting ketone.
-
Solution: Double-check the calculations for all reagents. It is often beneficial to use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for an adequate reaction rate.
-
Solution: Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC, or NMR). If the reaction stalls, consider extending the reaction time. While lower temperatures can improve enantioselectivity, they also decrease the reaction rate[5]. A balance must be struck, and it may be necessary to run the reaction for a longer period at a lower temperature.
-
Problem 3: Both Low Yield and Low Enantioselectivity
This is a frustrating scenario where the reaction neither proceeds to completion nor provides the desired enantiomer in high excess.
Answer: This situation often indicates a more fundamental issue with the reaction setup or the reagents, pointing towards significant catalyst inhibition or deactivation.
Probable Causes & Solutions:
-
Severe Catalyst Deactivation: This is the most probable cause. The presence of significant amounts of water or oxygen can completely shut down the catalytic cycle[1].
-
Solution: A thorough review of the experimental protocol for ensuring anhydrous and anaerobic conditions is essential. This includes the purity of the inert gas used.
-
-
Incompatible Solvent: The choice of solvent can significantly impact both the solubility of the catalyst and reagents and the stability of the catalytic intermediates.
-
Purity of Starting Materials: Impurities in the m-tolyl methyl ketone or the solvent can act as catalyst poisons.
-
Solution: Purify the starting ketone (e.g., by distillation) if its purity is questionable. Ensure the use of high-purity, anhydrous solvents.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
A1: The most prevalent and effective methods involve the asymmetric reduction of the prochiral ketone, m-tolyl methyl ketone. Key strategies include:
-
Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh), complexed with a chiral ligand (e.g., BINAP derivatives)[8]. Molecular hydrogen (H₂) is used as the reductant. This is often a highly efficient and atom-economical method[8][9].
-
Asymmetric Transfer Hydrogenation (ATH): In ATH, hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a chiral catalyst[10]. Ruthenium catalysts with chiral diamine ligands are widely used and highly effective for this transformation.
-
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide)[6][10]. It is a well-established and reliable method for a wide range of ketones[6].
-
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with excellent enantioselectivity[11][12][13]. These reactions are performed under mild, environmentally friendly conditions[13].
A2: Temperature has a profound and sometimes non-linear effect on enantioselectivity. Generally, the enantiomeric excess is related to the difference in the free energies of activation (ΔΔG‡) of the competing pathways leading to the R and S enantiomers. Lowering the temperature often increases this energy difference, favoring the formation of one enantiomer over the other and thus increasing the e.e.[6]. However, this is not always the case. For some systems, particularly certain oxazaborolidine-catalyzed reductions, an optimal temperature range (e.g., 20-30 °C) has been observed, above or below which the enantioselectivity decreases[2][4][5]. This can be due to the competing non-catalytic reduction pathway, which becomes more significant at different temperatures[2][4][5].
A3: The solvent can influence the reaction in several ways:
-
Solubility: It must effectively dissolve the substrate, catalyst, and reagents.
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center of a catalyst, affecting its electronic properties and, consequently, its activity and selectivity.
-
Mechanism: In some cases, the solvent can actively participate in the reaction mechanism. For instance, in transfer hydrogenation using isopropanol, the solvent also acts as the hydrogen donor[7]. Theoretical and experimental studies have shown that the solvent environment can stabilize transition states, significantly impacting the reaction barrier[7]. Toluene and THF are common choices for many asymmetric reductions, with the optimal choice being catalyst-dependent[5][6].
A4: The most reliable methods for determining the e.e. of chiral alcohols like 1-(m-tolyl)ethanol are chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, leading to different retention times and allowing for their separation and quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but with a gaseous mobile phase. This is suitable for volatile and thermally stable compounds. The product may need to be derivatized first to increase its volatility.
For both techniques, it is essential to have a racemic sample of 1-(m-tolyl)ethanol to establish the retention times of both the (R) and (S) enantiomers.
Data Presentation & Experimental Protocols
Table 1: Influence of Reaction Temperature on Enantioselectivity
The following table summarizes typical data on the effect of temperature on the enantioselectivity of an oxazaborolidine-catalyzed reduction of an aryl alkyl ketone. Note that these are representative values and the optimal temperature will be specific to the substrate and catalyst.
| Temperature (°C) | Enantiomeric Excess (e.e. %) |
| -20 | 92 |
| 0 | 95 |
| 25 | 98 |
| 40 | 94 |
Data adapted from studies on oxazaborolidine-catalyzed reductions, which show that an optimal temperature often exists.[2][4][5]
Experimental Protocol: Asymmetric Transfer Hydrogenation of m-Tolyl Methyl Ketone
This protocol is a representative example and may require optimization for your specific laboratory conditions and equipment.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
-
m-Tolyl methyl ketone (3-methylacetophenone)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous isopropanol (5 mL per mmol of substrate).
-
Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Reaction Setup: In a separate flame-dried flask, dissolve m-tolyl methyl ketone (1.0 eq) in anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide in isopropanol (5 mol%) to the ketone solution.
-
Reaction Execution: Transfer the prepared catalyst solution to the ketone solution via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
Diagram 1: Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Diagram 2: General Asymmetric Reduction Workflow
Caption: General experimental workflow for asymmetric ketone reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the synthesis of chiral secondary alcohols
Welcome to the technical support center for the synthesis of chiral secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive and crucial chemical transformations. Chiral secondary alcohols are fundamental building blocks in the pharmaceutical and fine chemical industries, and their stereoselective synthesis is paramount. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format.
Section 1: Asymmetric Reduction of Prochiral Ketones
The catalytic asymmetric reduction of prochiral ketones is one of the most powerful and atom-economical methods for generating enantiopure secondary alcohols.[1][2][3] Catalysts such as those based on Ruthenium-diamine-diphosphine complexes (e.g., Noyori catalysts) or oxazaborolidines (e.g., Corey-Bakshi-Shibata or CBS catalysts) are frequently employed.[4][5] However, achieving high enantioselectivity and yield can be challenging.
FAQ 1.1: My enantioselectivity (ee) is low or inconsistent. What are the likely causes and how can I fix it?
Low enantioselectivity is the most common and critical issue in asymmetric reduction. The root cause is often a suboptimal interplay between the catalyst, substrate, and reaction conditions, which affects the energetic difference between the two diastereomeric transition states.
Answer: Several factors can compromise enantioselectivity. A systematic approach to troubleshooting is essential.
1. Catalyst and Substrate Mismatch:
-
The "Why": The catalyst's chiral environment must effectively differentiate between the two faces of the prochiral ketone. Steric and electronic properties of both the catalyst's ligands and the ketone's substituents are crucial. For CBS reductions, high enantioselectivity is achieved when there is a significant steric difference between the two groups attached to the carbonyl.[6] For Noyori-type hydrogenations, the mechanism involves an interaction between the Ru-H, the NH of the diamine ligand, and the carbonyl group, making electronic factors important.[7]
-
Troubleshooting Steps:
-
Review the Literature: Has the chosen catalyst class (e.g., (S,S)-Noyori catalyst) been successfully used for your specific substrate or a structurally similar one? A different catalyst family may be required.
-
Modify the Ligand: For metal-based catalysts, a small change in the ligand can have a large impact. For a Ru-BINAP system, switching from BINAP to Tol-BINAP or another derivative can fine-tune the chiral pocket.[1]
-
Consider a Different Catalyst System: If you are using a CBS catalyst for a ketone with poor steric differentiation, consider switching to a Noyori-type transfer hydrogenation catalyst, which may be more sensitive to electronic differences.[8]
-
2. Reaction Temperature:
-
The "Why": The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers dictates the enantiomeric excess. Lowering the temperature increases this difference, generally leading to higher ee. However, some catalysts have an optimal temperature range, below which the reaction rate becomes impractically slow or selectivity even decreases.[5]
-
Troubleshooting Steps:
-
Systematic Cooling: Run the reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Monitor both reaction time and ee.
-
Check Catalyst Viability at Low Temps: Ensure your catalyst remains active and soluble at the target temperature. For CBS reductions, catecholborane can be effective at temperatures as low as -126 °C.[5]
-
3. Solvent Effects:
-
The "Why": The solvent can influence the catalyst's conformation, its aggregation state, and the stability of the diastereomeric transition states.[9][10] For Noyori-type hydrogenations, alcoholic solvents are often part of the catalytic cycle.[1] In other cases, non-coordinating solvents like toluene or dichloromethane are preferred to avoid interference with the catalyst. The polarity and coordinating ability of the solvent are key parameters.
-
Troubleshooting Steps:
-
Screen Solvents: If using a non-coordinating solvent like THF, try others such as toluene, dichloromethane, or CPME.[10]
-
For Transfer Hydrogenations: In asymmetric transfer hydrogenation (ATH) using isopropanol as the hydrogen source, isopropanol is both the solvent and the reductant. Ensure it is of high purity and anhydrous.
-
4. Purity of Reagents:
-
The "Why": Impurities can act as catalyst poisons or inhibitors. Water can hydrolyze borane reagents in CBS reductions or interfere with the metal center in hydrogenations. Trace amounts of acid or base can neutralize essential basic activators or alter the catalyst's active state.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Purify the Substrate: Ensure the starting ketone is free from acidic or basic impurities by passing it through a short plug of neutral alumina or silica.
-
Verify Reductant Quality: Commercially available borane-THF solutions can contain impurities that negatively impact enantioselectivity.[5]
-
FAQ 1.2: The reaction is sluggish, or the yield is poor, even after a long reaction time. What's wrong?
Low conversion or yield points to a problem with catalyst activity or stability.
Answer: This issue is often related to catalyst deactivation, insufficient catalyst loading, or the presence of inhibitors.
1. Catalyst Deactivation/Inhibition:
-
The "Why": The catalyst is the engine of the reaction. If it "dies," the reaction stops. Deactivation can occur through oxidation (exposure to air), reaction with impurities (e.g., peroxides in THF, acidic protons), or product inhibition where the chiral alcohol product binds too strongly to the catalyst, preventing turnover.[11]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use rigorous Schlenk or glovebox techniques to exclude oxygen.
-
Purify Solvents and Reagents: As mentioned above, impurities are a primary cause of catalyst death. Freshly distilled solvents are recommended.
-
Check Substrate for Coordinating Groups: Functional groups on your substrate (e.g., unprotected amines, thiols) can irreversibly bind to the metal center. Protection may be necessary.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 0.1 mol% to 1 mol%) can sometimes overcome low-level inhibition and push the reaction to completion.
-
2. Insufficient Activation (for Noyori-type catalysts):
-
The "Why": Many Ru(II) precatalysts require activation with a base (e.g., KOtBu, KOH) to generate the active 16-electron Ru-hydride species.[11][12] The amount and type of base can be critical.[13]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure the correct amount of base is added. Too little will result in incomplete activation; too much can sometimes lead to side reactions.[13]
-
Pre-activation: Consider pre-stirring the catalyst and base in the solvent for a short period before adding the substrate to ensure the active species is fully formed.
-
3. Reaction Conditions:
-
The "Why": For hydrogenations, the pressure of H₂ gas is a key kinetic parameter. For transfer hydrogenations, the concentration of the hydrogen donor (e.g., isopropanol, formic acid) is critical.
-
Troubleshooting Steps:
-
Increase H₂ Pressure: If using gaseous hydrogen, increasing the pressure (e.g., from 4 atm to 20 atm) can increase the reaction rate. Ensure your equipment is rated for the pressure used.
-
Check Hydrogen Source: For transfer hydrogenations, ensure the hydrogen donor is used in sufficient excess.
-
FAQ 1.3: I have a good yield and ee, but purifying the alcohol is difficult. How can I remove the catalyst residues?
Answer: Residual metal catalysts or boron byproducts can complicate purification and are unacceptable in pharmaceutical applications.
-
The "Why": Ruthenium catalysts are colored and non-volatile. Boron-containing byproducts from CBS reductions can be difficult to separate from the desired alcohol using standard chromatography.
-
Troubleshooting Steps:
-
Silica Gel Chromatography: This is the most common method. However, polar alcohols can streak on silica. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.
-
Treatment with Activated Carbon: After the reaction workup, stirring the crude product solution with activated carbon can help adsorb colored metal impurities.
-
Specific Adsorbents: For removing trace ruthenium, specialized silica-based metal scavengers can be very effective.
-
Acid/Base Wash: During the aqueous workup, a dilute acid wash can help remove amine ligands, while a wash with a mild base can remove acidic byproducts. Be cautious if your product is acid- or base-sensitive.
-
For Boron Byproducts: A common workup for CBS reductions involves quenching the reaction with methanol, which reacts with borane species. An extractive workup with dilute acid can help remove the amino alcohol portion of the catalyst.
-
Section 2: Kinetic Resolution of Racemic Secondary Alcohols
Kinetic resolution (KR) is a powerful technique where a chiral catalyst (often an enzyme like lipase) selectively reacts with one enantiomer of a racemic alcohol, leaving the other unreacted.[14][15] The maximum yield for the unreacted alcohol is 50%. Dynamic Kinetic Resolution (DKR) combines this with in-situ racemization of the slow-reacting enantiomer, allowing for a theoretical yield of 100%.[16][17]
FAQ 2.1: My kinetic resolution stops at low conversion, or the enantioselectivity of the remaining alcohol is poor.
Answer: This indicates a problem with the catalyst's efficiency or selectivity, or sub-optimal reaction conditions.
-
The "Why": The success of a KR depends on a large difference in reaction rates (k_fast vs. k_slow) for the two enantiomers. The selectivity factor, s (where s = k_fast / k_slow), must be high (ideally >50) for a synthetically useful resolution.
-
Troubleshooting Steps:
-
Optimize the Acyl Donor: For lipase-catalyzed acylations, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) is critical.[16] Bulky acyl donors can sometimes increase selectivity.[17]
-
Screen Different Enzymes: Different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) have different substrate specificities.[14][16] Screening a panel of enzymes is often necessary.
-
Control the Temperature: Enzyme activity and selectivity are highly temperature-dependent. Run the reaction at the optimal temperature for the chosen lipase (often 30-50 °C).
-
Monitor the Reaction Closely: Over-running the reaction past 50% conversion will decrease the enantiomeric excess of the remaining starting material. Monitor conversion carefully by GC or TLC.
-
FAQ 2.2: In my Dynamic Kinetic Resolution (DKR), the yield is high, but the ee is low.
Answer: This is a classic DKR problem and points to a mismatch in the rates of resolution and racemization.
-
The "Why": In DKR, the rate of racemization of the slow-reacting alcohol enantiomer must be faster than or at least comparable to the rate of the enzymatic acylation (k_racemization ≥ k_fast). If racemization is too slow, the process behaves like a standard KR, and the ee of the product will be low as the fast-reacting enantiomer is consumed.
-
Troubleshooting Steps:
-
Increase Racemization Catalyst Loading: Modestly increase the loading of the racemization catalyst (e.g., a Ru or zeolite catalyst).[16][17]
-
Choose a More Active Racemization Catalyst: Different metal complexes exhibit different racemization activities. Pentaphenylcyclopentadienyl ruthenium complexes are known to be highly effective at room temperature.[16]
-
Slow Down the Enzymatic Reaction: If racemization cannot be sped up, slightly slowing the enzymatic step can allow it to "catch up." This can be done by lowering the enzyme loading or decreasing the temperature.
-
Section 3: General Troubleshooting & Analytical Techniques
FAQ 3.1: How can I be sure my enantiomeric excess (ee) measurement is accurate?
Answer: Accurate determination of ee is non-negotiable. Several robust methods are available.
-
Standard Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard.[18] A chiral stationary phase is used to separate the enantiomers, and the ee is calculated from the relative peak areas. Method development involves screening different chiral columns and mobile phases.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that have slightly different chemical shifts in the NMR spectrum, allowing for integration and ee calculation.[19] CSRs (often lanthanide complexes) function similarly.[19]
-
Derivatization to Diastereomers: The chiral alcohol can be reacted with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by standard (achiral) ¹H NMR, GC, or HPLC.
-
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC/GC | Direct separation of enantiomers on a chiral stationary phase. | Gold standard, highly accurate, widely applicable. | Requires specialized (and expensive) chiral columns; method development can be time-consuming. |
| NMR with CSAs | Formation of transient diastereomeric solvates with distinct NMR signals. | Rapid, requires only an NMR spectrometer, non-destructive. | Peak separation may not be sufficient for all substrates; requires enantiopure CSA. |
| NMR after Derivatization | Covalent conversion to diastereomers with distinct NMR signals. | Uses standard achiral analytical techniques; can be very accurate. | Requires an additional reaction step; derivatizing agent must be enantiopure; risk of kinetic resolution during derivatization. |
Section 4: Protocols & Workflows
Protocol 4.1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the synthesis of (R)-1-phenylethanol using a Noyori-type catalyst.
-
Preparation: To a dry Schlenk flask under an Argon atmosphere, add RuCl--INVALID-LINK-- (0.1-1.0 mol%).
-
Solvent/Reductant Addition: Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source). The volume should be sufficient to make the final substrate concentration ~0.5 M.
-
Activation: Stir the mixture at 28 °C for 15 minutes. The solution should turn a deep purple, indicating the formation of the active catalyst.
-
Substrate Addition: Add acetophenone (1.0 equivalent) via syringe.
-
Reaction: Stir the reaction at 28 °C and monitor its progress by TLC or GC. Typical reaction times are 2-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Workflow 4.2: Troubleshooting Low Enantioselectivity (ee)
This workflow provides a logical decision tree for diagnosing and solving issues with low ee in asymmetric reductions.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jocpr.com [jocpr.com]
- 15. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uma.es [uma.es]
- 19. stereoelectronics.org [stereoelectronics.org]
Identifying and minimizing byproducts in the synthesis of (R)-1-(m-Tolyl)ethanol
Welcome to the technical support center for the synthesis of (R)-1-(m-Tolyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important chiral alcohol synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ultimately improving your yield, enantioselectivity, and overall process efficiency.
Troubleshooting Guide: Identifying and Minimizing Byproducts
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My reaction shows incomplete conversion of 3'-methylacetophenone. What are the likely causes and how can I improve it?
Answer:
Incomplete conversion in the asymmetric reduction of 3'-methylacetophenone is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: Homogeneous catalysts, such as those based on Ruthenium-BINAP complexes, can be sensitive to impurities.[1][2]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Purify the substrate and solvent to remove any potential catalyst poisons. Common culprits include sulfur-containing compounds and other coordinating species.
-
-
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.
-
Troubleshooting:
-
For transfer hydrogenations using isopropanol or formic acid, ensure a sufficient excess is used as it often also serves as the solvent.[3]
-
When using hydride sources like boranes, ensure accurate quantification and delivery. These reagents can degrade upon improper storage.
-
-
-
Suboptimal Reaction Temperature or Time:
-
Troubleshooting:
-
While many asymmetric reductions proceed at room temperature, some catalyst systems may require gentle heating to achieve a reasonable reaction rate. Conversely, higher temperatures can sometimes lead to catalyst decomposition.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time. Extending the reaction time unnecessarily can sometimes lead to the formation of byproducts.
-
-
Question 2: I'm observing a significant amount of the corresponding racemic alcohol. What is causing this loss of enantioselectivity and how can I prevent it?
Answer:
A decrease in enantiomeric excess (ee) points towards a competing non-selective reduction pathway or issues with the chiral catalyst itself.
Potential Causes & Solutions:
-
Background (Non-catalyzed) Reduction: If the reducing agent is potent enough, it may reduce the ketone without the mediation of the chiral catalyst, leading to a racemic product.
-
Troubleshooting:
-
This is more common with strong hydride reagents. Consider using a milder reducing agent or a catalytic system where the chiral ligand is essential for activating the reductant.
-
Ensure the catalyst is properly activated before the addition of the substrate.
-
-
-
Catalyst Racemization or Decomposition: The chiral integrity of the catalyst is paramount.
-
Troubleshooting:
-
Some chiral ligands can be susceptible to racemization under harsh conditions (e.g., high temperatures or presence of strong acids/bases). Operate within the recommended temperature range for your specific catalyst.
-
The presence of impurities can also lead to the degradation of the chiral ligand. Ensure high-purity starting materials and solvents.
-
-
-
Incorrect Catalyst Loading:
-
Troubleshooting:
-
While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to the formation of less-selective catalytic species. Adhere to the optimized catalyst loading for your specific reaction.
-
-
Question 3: Besides the racemic alcohol, I've identified an unexpected byproduct. What could it be and how is it formed?
Answer:
The formation of byproducts other than the racemic alcohol often depends on the specific synthetic route employed. One common byproduct in transfer hydrogenation reactions is the corresponding alkane, in this case, 3-ethyltoluene.
Potential Causes & Solutions:
-
Over-reduction to the Alkane: This occurs when the desired alcohol product undergoes further reduction.
-
Mechanism: This is more likely to occur under harsh reaction conditions (high temperature, high pressure of H₂) or with highly active catalysts. The benzylic alcohol is susceptible to hydrogenolysis.
-
Troubleshooting:
-
Reduce the reaction temperature and/or pressure.
-
Decrease the reaction time. Monitor the reaction closely and stop it once the starting material is consumed.
-
Consider a less active catalyst or a catalyst system known for its high chemoselectivity for the carbonyl reduction. For example, certain copper-based catalysts have shown good selectivity for the alcohol product in transfer hydrogenations.[4]
-
-
-
Side Reactions of the Hydrogen Donor: In transfer hydrogenations, the hydrogen donor can undergo side reactions.
-
Example: When using isopropanol, it is oxidized to acetone. Under certain conditions, aldol condensation between acetone and the starting ketone or the product alcohol can occur, though this is less common with sterically hindered ketones. When using formic acid, decarboxylation to CO₂ and H₂ occurs.
-
Troubleshooting:
-
Ensure the reaction conditions are optimized to favor the hydrogen transfer to the substrate over competing pathways.
-
-
Byproduct Formation Pathways
The following diagram illustrates the primary reaction for the synthesis of this compound and the formation pathways of common byproducts.
Caption: Synthetic pathways in the reduction of 3'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the enantioselective synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 3'-methylacetophenone. Key approaches include:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand (e.g., a derivative of BINAP or a chiral diamine).[5][6] A simple alcohol like isopropanol or formic acid serves as the hydrogen source.[3]
-
Catalytic Asymmetric Hydrogenation: This technique employs a chiral catalyst, similar to ATH, but uses molecular hydrogen (H₂) as the reducing agent.[1][7] This often requires specialized high-pressure equipment.
-
Biocatalytic Reduction: The use of enzymes, such as ketoreductases or alcohol dehydrogenases, from microorganisms can provide very high enantioselectivity under mild reaction conditions.[8][9][10]
-
Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes (e.g., Alpine-Borane) or chiral aluminum hydrides can be used, although they are less atom-economical than catalytic methods.[11][12]
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. The most common and reliable method is:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The ee is calculated from the peak areas of the two enantiomers.[13]
The formula for calculating enantiomeric excess is: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.[13][14]
Other methods, though less common for routine analysis, include NMR spectroscopy with chiral shift reagents and polarimetry, which measures the optical rotation of the sample.[15][16]
Q3: What are some general tips for purifying the final product?
Purification of this compound typically involves removing the catalyst, unreacted starting material, and any byproducts.
-
Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove water-soluble components. If a homogeneous catalyst was used, it may be necessary to pass the crude product through a plug of silica gel to remove the metal complex.
-
Chromatography: Flash column chromatography on silica gel is a common method for separating the product from less polar byproducts like 3-ethyltoluene and more polar impurities.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Q4: Are there any specific safety precautions I should be aware of?
Yes, several safety precautions should be taken:
-
Reagents: Many reducing agents, such as sodium borohydride and lithium aluminum hydride, are highly reactive and can release flammable hydrogen gas upon contact with water or protic solvents.[11] Always handle these reagents in a fume hood and quench them carefully.
-
Catalysts: Some transition metal catalysts are pyrophoric or toxic. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate solvents and ensure proper ventilation, as many organic solvents are flammable and can be harmful if inhaled.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol provides a general guideline. Specific conditions may vary depending on the catalyst and substrate.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) and a base (e.g., potassium tert-butoxide).
-
Add a degassed solvent, typically isopropanol, which also serves as the hydrogen donor.
-
Stir the mixture at the specified temperature (often room temperature to 40 °C) for a short period to activate the catalyst.
-
Add 3'-methylacetophenone via syringe.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Use a chiral HPLC column (e.g., Chiralcel OD-H or similar).
-
The mobile phase is typically a mixture of hexanes and isopropanol. The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Set the flow rate and column temperature as recommended for the specific column.
-
Inject the sample and monitor the elution of the enantiomers using a UV detector.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula provided in FAQ 2.
Data Summary
| Byproduct | Formation Pathway | Recommended Mitigation Strategy |
| (S)-1-(m-Tolyl)ethanol | Non-selective reduction | Ensure catalyst integrity and activity; avoid overly strong reducing agents. |
| 3-Ethyltoluene | Over-reduction of the alcohol product | Reduce reaction temperature/time; use a more selective catalyst. |
| Aldol Adducts | Side reaction of hydrogen donor/ketone | Optimize reaction conditions to favor hydrogen transfer. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 15. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants) - Google Patents [patents.google.com]
Technical Support Center: Strategies for Enhancing the Enantiomeric Excess of Chiral Alcohols
<
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the synthesis of enantiomerically pure chiral alcohols. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges and enhance the enantiomeric excess (ee) of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My kinetic resolution has stalled at 50% conversion, and the ee of my remaining alcohol is not improving. What is the issue?
A: This is the theoretical limit for a standard kinetic resolution (KR). In KR, one enantiomer of a racemic mixture reacts faster than the other, leaving the unreacted, slower-reacting enantiomer in excess. The maximum yield for the unreacted enantiomer is 50%.[1][2] To surpass this 50% yield and achieve a higher ee for a single product, you should consider implementing a Dynamic Kinetic Resolution (DKR) strategy.[1][3]
Q2: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)?
A: Kinetic Resolution separates two enantiomers based on their different reaction rates, with a maximum theoretical yield of 50% for one enantiomer.[2] Dynamic Kinetic Resolution combines this resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the faster-reacting enantiomer is constantly supplied, theoretically allowing for a 100% yield of a single enantiomerically pure product.[1][3]
Q3: My asymmetric reduction of a ketone is resulting in a low ee. What are the most common causes?
A: Low enantioselectivity in asymmetric reductions can stem from several factors:
-
Catalyst Choice: The chiral catalyst or ligand may not be optimal for your specific substrate.[4][5]
-
Reaction Conditions: Temperature, solvent, and pressure can significantly influence the stereochemical outcome.[6]
-
Substrate Structure: The steric and electronic properties of the ketone can impact the facial selectivity of the hydride attack.[7]
-
Purity of Reagents: Impurities in the starting material or catalyst can negatively affect enantioselectivity.[8]
Q4: Can I use the same lipase for resolving different types of chiral alcohols?
A: While some lipases, like Candida antarctica Lipase B (CALB), have a broad substrate scope, their enantioselectivity can vary significantly with the alcohol's structure.[9][10] It is always recommended to screen a panel of different lipases to identify the most effective one for your specific substrate.[10][11]
Q5: How do I accurately measure the enantiomeric excess (ee) of my chiral alcohol?
A: The most common and reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[8][10] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents like Mosher's acid can also be employed.[4][12]
Troubleshooting Guides
Enhancing Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions
Lipase-catalyzed kinetic resolution is a robust method for obtaining enantiopure alcohols.[2][10] However, achieving high enantioselectivity often requires careful optimization.
Problem: Low enantiomeric excess (ee) of the product and/or remaining starting material.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low ee in lipase-catalyzed kinetic resolution.
Detailed Troubleshooting Steps & Protocols
1. Enzyme Screening: The choice of lipase is critical. Different lipases exhibit varying enantioselectivities for different substrates.[11]
-
Protocol: Small-Scale Lipase Screening
-
To several 1.5 mL vials, add your racemic alcohol (e.g., 10 mg).
-
Add a different lipase to each vial (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase, Burkholderia cepacia Lipase). For immobilized enzymes, use 10-20 mg.[10]
-
Add an acyl donor (e.g., vinyl acetate, 2-3 equivalents) and a solvent (e.g., 0.5 mL of heptane).
-
Shake the vials at a controlled temperature (e.g., 30°C).
-
Monitor the reaction at different time points (e.g., 1, 6, 24 hours) by taking a small aliquot and analyzing it by chiral GC or HPLC to determine conversion and ee.
-
2. Acyl Donor Modification: The nature of the acyl donor can influence the reaction rate and enantioselectivity.
-
Rationale: Bulky or electronically different acyl donors can alter the binding of the substrate in the enzyme's active site, leading to improved chiral recognition.
-
Common Acyl Donors to Test: Vinyl acetate, isopropenyl acetate, ethyl acetate, and p-chlorophenyl acetate.[13]
3. Solvent Optimization: The solvent can impact enzyme activity and enantioselectivity.[14]
-
Rationale: The solvent affects the enzyme's conformation and the solubility of the substrate and product. A systematic screening of solvents with varying polarities is recommended.
-
Solvent Screening Suggestions:
4. Temperature Control: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity.
-
Rationale: While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity or lead to enzyme denaturation.
-
Recommended Temperature Range: 30°C to 50°C.[16] Lowering the temperature can sometimes enhance enantioselectivity.[2]
Data Summary: Impact of Reaction Parameters on Enantioselectivity
| Parameter | Condition 1 | ee (%) | Condition 2 | ee (%) | Rationale |
| Lipase | Candida antarctica Lipase B (CALB) | 95 | Pseudomonas cepacia Lipase (PCL) | 82 | Enzyme specificity is substrate-dependent. |
| Solvent | Toluene | 88 | Heptane | 96 | Solvent affects enzyme conformation and substrate solubility.[15] |
| Acyl Donor | Ethyl Acetate | 75 | Vinyl Acetate | >99 | Irreversible nature of vinyl acetate transesterification drives the reaction forward. |
| Temperature | 50°C | 92 | 30°C | 97 | Lower temperatures can sometimes improve enantioselectivity.[2] |
Overcoming Limitations of Kinetic Resolution with Dynamic Kinetic Resolution (DKR)
Problem: You need to obtain a high yield (>50%) of a single enantiomer of your chiral alcohol.
Solution: Implement a Dynamic Kinetic Resolution (DKR) process. This involves adding a racemization catalyst to the kinetic resolution setup.
DKR Workflow and Key Components
Caption: Simplified workflow of Dynamic Kinetic Resolution (DKR).
Protocol: DKR of a Secondary Alcohol using a Lipase and a Ruthenium Catalyst
This protocol is adapted from established methods for the DKR of secondary alcohols.[9][13]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the racemic secondary alcohol (1 mmol), an immobilized lipase (e.g., Candida antarctica Lipase B, 20-40 mg), and a racemization catalyst (e.g., a Ruthenium complex like Shvo's catalyst, 1-2 mol%).[1]
-
Solvent and Reagents: Add an anhydrous solvent (e.g., toluene, 5 mL) and an acyl donor (e.g., isopropenyl acetate or p-chlorophenyl acetate, 2-3 equivalents).[1][9]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-70°C). The optimal temperature will depend on the stability and activity of both the enzyme and the racemization catalyst.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC until the starting alcohol is fully consumed.
-
Work-up: Filter to remove the immobilized enzyme and the solid racemization catalyst. The filtrate can then be concentrated and the product purified by column chromatography.
Troubleshooting DKR
-
Issue: Catalyst Incompatibility. The racemization catalyst may inhibit or denature the enzyme.[9]
-
Solution: Physically separate the catalysts. This can be achieved by using rotating bed reactors or by encapsulating one of the catalysts.[17]
-
-
Issue: Slow Racemization. If the rate of racemization is slower than the rate of resolution, the ee of the product will decrease over time.
-
Solution: Increase the loading of the racemization catalyst or screen for a more active one. The rate of racemization should be equal to or greater than the rate of reaction of the fast-reacting enantiomer.[1]
-
-
Issue: Side Reactions. The base sometimes required for the racemization catalyst can cause non-enzymatic, non-selective acylation.[9]
-
Solution: Choose a racemization catalyst that does not require a strong base or carefully optimize the amount of base used.
-
Improving Enantioselectivity in Asymmetric Reduction of Ketones
The asymmetric reduction of prochiral ketones is a powerful method for generating chiral alcohols with up to 100% theoretical yield.[18][19]
Problem: The chiral alcohol product is obtained with suboptimal enantioselectivity.
Key Factors Influencing Enantioselectivity
References
- 1. princeton.edu [princeton.edu]
- 2. jocpr.com [jocpr.com]
- 3. Dynamic kinetic resolution of a tertiary alcohol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 19. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak resolution in chiral HPLC for tolylethanol isomers
Welcome to the technical support center for troubleshooting the chiral separation of tolylethanol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal peak resolution in their HPLC analyses. Here, we address common challenges through a series of detailed frequently asked questions (FAQs) and troubleshooting protocols, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution between tolylethanol enantiomers?
Poor resolution in the chiral HPLC separation of tolylethanol isomers can typically be traced back to a few key factors. These include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, an incorrect column temperature, or a flow rate that is not optimized for the separation.[1] A systematic approach to method development, where one parameter is changed at a time, is crucial for diagnosing and resolving the issue.[2]
Q2: I'm observing peak tailing with my tolylethanol isomers. What's causing this and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is often a result of secondary interactions between the tolylethanol isomers and the stationary phase.[1] This can be particularly prevalent if there are active sites, such as residual silanols on a silica-based column, that interact undesirably with the analyte. Other potential causes include column overload, an inappropriate mobile phase pH, or excessive extra-column dead volume in your HPLC system.[1]
Q3: My retention times are too long, leading to excessively long run times. How can I reduce them without sacrificing resolution?
Long retention times can often be addressed by increasing the strength of the mobile phase. For normal-phase chromatography, this would involve increasing the concentration of the polar solvent (e.g., alcohol). In reversed-phase, it would mean increasing the organic modifier content. However, this must be done judiciously as a mobile phase that is too strong can lead to a loss of resolution. Adjusting the flow rate and temperature can also help to reduce run times.[2][3]
Q4: I'm seeing "ghost peaks" in my chromatogram. What are they and where are they coming from?
Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient elution.[1] They are typically caused by contaminants in the mobile phase, carryover from a previous injection in the autosampler, or impurities leaching from the HPLC system components.[1][4] Running a blank gradient (without an injection) can help to determine if the source is the mobile phase or the system itself.[1]
In-Depth Troubleshooting Guides
Issue 1: Poor Peak Resolution
If you are struggling with inadequate separation of your tolylethanol isomers, a systematic approach to optimizing your method is required. The resolution of two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[5]
Caption: A systematic workflow for troubleshooting poor peak resolution.
-
Evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and often effective for separating aromatic alcohols like tolylethanol.[8][9] If you are not achieving any separation, it is possible that the chosen CSP is not suitable for your isomers. It may be necessary to screen a variety of CSPs with different chiral selectors.[7][10]
-
Optimize the Mobile Phase Composition:
-
Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is used. The type and concentration of the alcohol can significantly impact selectivity.[11][12]
-
Additives: For basic or acidic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[1][6][13]
-
Polar Organic Mode: Using a polar organic solvent like methanol or acetonitrile can also provide different selectivity.[8]
-
-
Adjust the Column Temperature: Temperature plays a complex role in chiral recognition.[1]
-
Lowering the temperature generally enhances the chiral recognition by strengthening the transient diastereomeric interactions, often leading to increased resolution.[1][14]
-
Increasing the temperature can improve column efficiency and peak shape, and in some cases, may even improve resolution or reverse the elution order.[3][5][6][15] It is recommended to explore a range of temperatures (e.g., 10°C to 40°C) in a controlled manner.[1]
-
-
Optimize the Flow Rate: Chiral separations are often more efficient at lower flow rates than conventional HPLC. This is because the mass transfer kinetics between the mobile and stationary phases can be slower for complex chiral selectors. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution.[2]
| Parameter | General Effect on Resolution | Starting Point for Tolylethanol |
| Mobile Phase Modifier % | Varies, highly compound-dependent | 10-20% Isopropanol in Hexane |
| Temperature | Lower T often increases selectivity | 25°C, then explore 15-35°C |
| Flow Rate | Lower flow rates often improve resolution | 1.0 mL/min, then test 0.5-0.8 mL/min |
Issue 2: Peak Tailing
Peak tailing can compromise the accuracy of integration and reduce overall resolution. The following steps can help to identify and mitigate the causes of peak tailing.
Caption: A logical progression for diagnosing and resolving peak tailing issues.
-
Rule out Column Overload: Inject a sample that is 10-fold more dilute than your current sample. If the peak shape improves significantly, you are likely overloading the column.[1]
-
Optimize Mobile Phase Additives:
-
Tolylethanol has a hydroxyl group that can interact with active sites on the stationary phase. While neutral, these interactions can sometimes be mitigated.
-
For polysaccharide-based columns in normal phase, the type and concentration of the alcohol modifier is the primary tool for influencing peak shape. Experiment with different alcohols (e.g., ethanol instead of isopropanol) or slightly varying the concentration.
-
-
Check for Extra-Column Effects:
-
Ensure that all tubing connections between the injector, column, and detector are as short as possible and have a narrow internal diameter to minimize dead volume.
-
Inspect for any blockages in the column inlet frit, which can be addressed by reversing the column and flushing with an appropriate solvent (check the column care guide first).[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. asianpubs.org [asianpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
Long-term stability and proper storage conditions for (R)-1-(m-Tolyl)ethanol
Technical Support Guide: (R)-1-(m-Tolyl)ethanol - Stability and Storage
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term stability and proper storage of this compound. Our goal is to ensure the integrity, purity, and performance of this chiral alcohol in your critical applications by combining foundational scientific principles with practical, field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs) - Core Principles of Handling and Storage
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal short-term (lab bench) storage conditions for this compound?
For routine daily use, this compound should be stored in a tightly sealed container to prevent both evaporation and moisture ingress.[1][2][3] The container should be kept in a cool, well-ventilated area away from direct sunlight and sources of ignition like heat or sparks.[2][3][4] While stable at ambient temperature for short periods, minimizing exposure to light and heat is crucial for maintaining purity.
Q2: What are the definitive long-term storage conditions to ensure maximum stability?
For long-term storage, conditions must be more stringent to prevent slow-acting degradation. The compound should be stored in a cool, dark, and dry environment.[1][2] While some suppliers suggest room temperature storage, refrigeration at 2-8°C is the recommended best practice for preserving the material's integrity over months or years, as this significantly slows down potential oxidative processes.[5] An inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to displace oxygen in the container's headspace, providing an additional layer of protection against oxidation.
Q3: What type of container is most suitable for storing this compound?
The choice of container is critical for preventing contamination and degradation.
-
Material: Chemically inert glass is preferred.[5] Avoid plastic containers, as plasticizers can leach into the solvent or the alcohol may interact with the polymer.[5]
-
Color: Use amber glass or other opaque vials to protect the compound from light, which can catalyze degradation.[5]
-
Seal: Vials with PTFE-lined screw caps or crimp seals are ideal to ensure an airtight closure, preventing evaporation and exposure to atmospheric oxygen and moisture.[5]
Q4: What chemical classes are incompatible with this compound?
To prevent hazardous reactions and degradation, this compound must be stored away from incompatible materials. The primary incompatibilities are:
-
Strong Oxidizing Agents: (e.g., peroxides, chromates, nitric acid). These can oxidize the secondary alcohol to a ketone, compromising sample purity.[1][2][6]
-
Strong Acids, Acid Anhydrides, and Acid Chlorides: These can catalyze dehydration or esterification reactions.[6][7]
-
Heat and Ignition Sources: As an alcohol, its vapors can form flammable mixtures with air.[4][6][8] Store away from open flames, hot surfaces, and sparks.[4][6][8]
Q5: What are the primary physical and chemical signs of degradation?
Visual inspection and analytical verification are key to identifying degradation.
-
Physical Signs: A change from a clear, colorless liquid to a yellow or brownish hue can indicate oxidation or the formation of impurities. The appearance of particulate matter is also a red flag.
-
Chemical Signs: The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), especially with a chiral column. The appearance of new peaks or a decrease in the area of the main peak suggests the formation of degradation products. A loss of enantiomeric excess (chiral purity) is a critical indicator of instability under certain conditions.
Section 2: Troubleshooting Guide - Addressing Common Stability Issues
This section provides a logical framework for diagnosing and resolving issues encountered during the use of this compound.
Problem: My analytical results (e.g., chiral HPLC) show a new, unexpected peak that grows over time.
-
Probable Cause: This is a classic sign of chemical degradation. For a secondary alcohol like this compound, the most likely degradation product is the corresponding ketone (m-tolyl methyl ketone) formed via oxidation.
-
Investigative Steps:
-
Review Storage Conditions: Confirm that the sample has been consistently stored under the recommended conditions (cool, dark, inert atmosphere). Check container seals for tightness.
-
Perform Stress Testing: Conduct a forced degradation study (see Protocol 2) to intentionally generate potential degradation products. An oxidative stress test (e.g., using a dilute solution of H₂O₂) should produce the ketone.
-
Confirm Identity: Use a technique like LC-MS to determine the mass of the impurity. The ketone's molecular weight (134.18 g/mol ) will be 2 g/mol less than the parent alcohol (136.19 g/mol ).
-
-
Corrective Action: If oxidation is confirmed, purge all future vials with an inert gas (Argon or Nitrogen) before sealing and storing at 2-8°C. Ensure that any solvents used in experiments are de-gassed to remove dissolved oxygen.
Problem: I observe a decrease in the material's enantiomeric excess (e.e.) over time.
-
Probable Cause: While less common than oxidation for this specific molecule under proper storage, racemization can occur under harsh conditions, particularly exposure to strong acids or bases, or extreme heat, which could facilitate transient carbocation formation.
-
Investigative Steps:
-
Analyze Experimental Conditions: Review all experimental protocols where the material is used. Have any acidic or basic reagents been in contact with the alcohol for extended periods? Was the material subjected to high temperatures?
-
Check for Contaminants: Analyze the sample for trace acidic or basic contaminants that may have been introduced from glassware or other reagents.
-
-
Corrective Action: Ensure all glassware is properly neutralized before use. If experiments require acidic or basic conditions, minimize the exposure time of the chiral alcohol to these conditions and perform reactions at the lowest effective temperature.
Section 3: In-Depth Technical Protocols
These protocols provide a framework for users to validate the stability of this compound for their specific application and regulatory needs.
Protocol 1: Designing a Long-Term Stability Study
This protocol is based on ICH (International Council for Harmonisation) guidelines and is designed to establish a re-test period or shelf life for the compound.[9][10]
Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions.
Methodology:
-
Batch Selection: Use a representative batch of this compound with a documented certificate of analysis for initial purity and identity.
-
Container Selection: Aliquot the material into multiple vials of the intended storage container (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Storage Conditions: Place the vials into calibrated stability chambers set to the conditions outlined in the table below.
-
Testing Intervals: At each specified time point, pull vials from each storage condition for analysis.[9][11]
-
Analytical Methods: A validated, stability-indicating HPLC method (chiral if necessary) is required to assess purity, identify impurities, and quantify degradation products.[12]
Table 1: Recommended Stability Study Conditions and Intervals
| Parameter | Long-Term Storage | Accelerated Storage |
| Temperature | 25°C ± 2°C or 5°C ± 3°C | 40°C ± 2°C |
| Relative Humidity | 60% RH ± 5% RH | 75% RH ± 5% RH |
| Testing Intervals | 0, 3, 6, 9, 12, 18, 24, 36 months | 0, 3, 6 months |
| Analysis | Appearance, Purity Assay (HPLC), Impurity Profile, Chiral Purity (if applicable) | Appearance, Purity Assay (HPLC), Impurity Profile, Chiral Purity (if applicable) |
Data from accelerated studies can be used to predict the long-term stability profile and evaluate the impact of short-term excursions from recommended storage conditions, such as during shipping.[9][12]
Protocol 2: Forced Degradation (Stress Testing) Protocol
Objective: To identify likely degradation pathways and demonstrate the specificity of the analytical method.[12]
Methodology: Subject aliquots of this compound to the following conditions. The goal is to achieve 5-20% degradation. Analyze each stressed sample against a control using your stability-indicating method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose to a calibrated light source (ICH Q1B option) for a defined period.
Section 4: Scientific Background
Primary Degradation Pathway: Oxidation
This compound is a secondary alcohol.[13] The primary route of chemical degradation for secondary alcohols is oxidation, which converts the alcohol to a ketone. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bonded to the hydroxyl group. This reaction can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts.
Maintaining the chiral integrity of this compound is paramount, particularly in drug development, where only one enantiomer may be biologically active. The oxidation product, a ketone, is achiral. Therefore, any degradation via this pathway represents a direct loss of the active (or desired) chiral molecule, reducing the potency and purity of the starting material.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Transfer Hydrogenation (ATH) of Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of catalyst loading. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Introduction: The Central Role of Catalyst Loading
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral alcohols, key intermediates in the pharmaceutical and fine chemical industries.[1] Catalysts like the Noyori-type Ru(II) complexes are renowned for their efficiency and high enantioselectivity.[2][3][4] However, achieving optimal performance hinges on a carefully balanced parameter: catalyst loading.
Expressed as the substrate-to-catalyst molar ratio (S/C), catalyst loading directly influences reaction kinetics, conversion, turnover number (TON), turnover frequency (TOF), and, crucially, enantioselectivity (% ee). An improperly optimized loading can lead to wasted catalyst, sluggish reactions, or compromised stereochemical purity. This guide provides a framework for rational optimization and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst loading in the ATH of ketones.
Q1: What is a typical starting S/C ratio for screening ATH reactions?
For initial screening of a new substrate, an S/C ratio between 100:1 and 500:1 is a pragmatic starting point.[5] This range is often sufficient to achieve full conversion in a reasonable timeframe (e.g., 2-24 hours) and provides a clear indication of the catalyst's potential enantioselectivity without requiring extensive optimization. For highly active catalysts or during process development, S/C ratios can be pushed much higher, often exceeding 10,000:1.[2][6]
Q2: How does decreasing catalyst loading (increasing S/C ratio) impact the reaction?
Decreasing the catalyst loading has several effects:
-
Reaction Rate: The overall reaction rate will decrease, leading to longer reaction times.
-
Turnover Number (TON): A successful reaction at a higher S/C ratio results in a higher TON (moles of product per mole of catalyst), indicating greater catalyst efficiency.
-
Enantioselectivity (% ee): The effect on enantioselectivity can be complex. While often stable across a range of loadings, % ee can sometimes decrease at very high conversions due to the reversibility of the reaction.[5][7] Conversely, very high catalyst concentrations could potentially lead to the formation of less selective dimeric or aggregated catalyst species.
-
Cost-Effectiveness: Higher S/C ratios mean less of the expensive precious-metal catalyst is used, which is a critical consideration for large-scale synthesis.[8]
Q3: What are the signs of insufficient or excessive catalyst loading?
| Symptom | Indication | Explanation |
| Reaction is very slow or stalls at low conversion. | Insufficient Catalyst Loading | There are not enough active catalytic sites to turn over the substrate in a reasonable time. This can also be a symptom of catalyst deactivation. |
| Reaction is complete almost instantly; difficult to monitor. | Excessive Catalyst Loading | While fast, this is inefficient and costly. It can also generate significant heat (exotherm), which may be a safety concern on a larger scale and can negatively impact selectivity. |
| Enantioselectivity drops significantly at the end of the reaction. | Potentially Excessive Loading (leading to rapid completion) or Reaction Reversibility | If the reaction reaches equilibrium quickly, the reverse process (alcohol oxidation) can begin, eroding the enantiomeric excess of the product.[7] |
Q4: When should I focus on optimizing the catalyst loading?
Optimization should begin once a viable set of reaction conditions (catalyst, solvent, hydrogen source, base, temperature) has been identified that provides good conversion and promising enantioselectivity (>80% ee). The goal of optimization is typically to find the highest S/C ratio that still achieves complete conversion within a practical timeframe without compromising enantioselectivity.
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Workflow: Troubleshooting Common ATH Issues
Here is a logical workflow to follow when your reaction does not perform as expected.
Caption: A decision tree for troubleshooting common issues in ATH reactions.
Problem 1: Low or No Conversion
Possible Cause A: Insufficient Catalyst Loading
-
Explanation: The most straightforward cause. The number of active catalyst molecules is too low to convert the bulk of the substrate in the allotted time.
-
Solution: Perform a systematic increase in catalyst loading. Decrease the S/C ratio in steps (e.g., from 500:1 to 250:1, then to 100:1) while keeping all other parameters constant. If conversion improves proportionally, you have identified the issue.
Possible Cause B: Catalyst Deactivation
-
Explanation: Noyori-type catalysts are sensitive to air and certain impurities. Deactivation can occur through several pathways, including oxidation of the metal center or ligand degradation.[7][9] Sometimes, an off-cycle intermediate, such as a base adduct, can form, sequestering the active catalyst.[7]
-
Solution:
-
Ensure Inert Conditions: Use Schlenk techniques or a glovebox. Degas solvents thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).
-
Purify Reagents: The hydrogen donor (e.g., isopropanol) should be dry. Substrates purchased years ago may contain inhibitors from slow decomposition. Purification by distillation, recrystallization, or column chromatography may be necessary.
-
Check Base Quality: The base (e.g., KOH, t-BuOK) is a known factor in catalyst stability and activity.[7] Use freshly prepared solutions or high-purity commercial reagents.
-
Problem 2: Good Conversion but Low Enantioselectivity (% ee)
Possible Cause A: Reaction Reversibility and Over-reduction
-
Explanation: The transfer hydrogenation is a reversible process.[5][7] At high conversion, the concentration of the chiral alcohol product and the ketone byproduct (e.g., acetone from isopropanol) is high. This can drive the reverse reaction (oxidation of the desired alcohol), which may be less selective or racemize the product, thus eroding the overall % ee.[7]
-
Solution:
-
Conduct a Time-Course Study: Set up the reaction and take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h). Analyze each aliquot for both conversion (by GC or ¹H NMR) and % ee (by chiral HPLC or GC).
-
Identify Optimal Reaction Time: Plot conversion and % ee versus time. Often, the highest % ee is observed before the reaction reaches 100% conversion. Determine the time at which % ee is maximized and use this as the endpoint for future reactions.
-
Possible Cause B: Suboptimal Temperature or Base Concentration
-
Explanation: Enantioselectivity is a result of the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Temperature directly affects this. A higher temperature can provide enough energy to overcome the barrier for the disfavored pathway, lowering % ee. The base is also crucial for generating the active Ru-hydride species, and its concentration can influence the catalyst's behavior.[7]
-
Solution:
-
Screen Temperature: If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C. The reaction will be slower, but selectivity may improve significantly.
-
Optimize Base Equivalents: Screen the reaction with varying amounts of base relative to the catalyst (e.g., 2, 5, and 10 equivalents).
-
Problem 3: Reaction Starts but Stalls Prematurely
Possible Cause A: Product Inhibition or Catalyst Deactivation
-
Explanation: The catalyst may remain active initially but is either inhibited by the accumulating product or undergoes a slow deactivation process during turnover.[7] Studies using operando spectroscopy have shown that the catalyst speciation can change throughout the reaction.[7]
-
Solution:
-
Test for Product Inhibition: Run the reaction with a portion of the final product added at the beginning. If the initial rate is significantly slower than a control reaction, product inhibition is likely. In this case, a higher catalyst loading or running the reaction at lower substrate concentration may be necessary.
-
Re-injection Experiment: Once the reaction has stalled, inject a second portion of the catalyst. If the reaction restarts, it confirms that the initial catalyst charge was deactivated. This points to issues with reagent purity or reaction conditions that are slowly destroying the catalyst.[7]
-
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a parallel experiment to efficiently determine the optimal S/C ratio.
1. Reagent Preparation:
-
Prepare a stock solution of the ketone substrate in dry, degassed solvent (e.g., isopropanol). A typical concentration is 0.1 M to 0.5 M.
-
Prepare a stock solution of the Ru-catalyst (e.g., [(R,R)-TsDPEN]Ru(p-cymene)Cl) in the same solvent.
-
Prepare a stock solution of the base (e.g., 1 M KOH in isopropanol).
2. Reaction Setup (Example for 3 S/C Ratios):
-
In a glovebox or under a stream of argon, arrange three appropriately sized reaction vials with stir bars.
-
Vial 1 (S/C 500:1): Add substrate solution (e.g., 1 mmol). Add catalyst solution (0.002 mmol).
-
Vial 2 (S/C 250:1): Add substrate solution (1 mmol). Add catalyst solution (0.004 mmol).
-
Vial 3 (S/C 100:1): Add substrate solution (1 mmol). Add catalyst solution (0.01 mmol).
3. Reaction Initiation and Monitoring:
-
To each vial, add the base solution (e.g., 5 equivalents relative to the catalyst).
-
Seal the vials and place them in a temperature-controlled shaker or heating block set to the desired temperature (e.g., 25 °C).
-
Monitor the reactions by taking small aliquots for analysis at set time points.
4. Workup and Analysis:
-
Quench the reaction by adding a few drops of water or passing the aliquot through a small plug of silica gel.
-
Analyze conversion by ¹H NMR or GC-FID.
-
Analyze enantiomeric excess by chiral HPLC or chiral GC.
5. Interpretation:
-
Compare the conversion rates and final % ee across the three vials. The optimal loading is the highest S/C ratio that provides complete conversion and maximum % ee within your desired timeframe.
The Catalytic Cycle: A Mechanistic Glimpse
Understanding the mechanism highlights why reaction components are critical. The widely accepted model for Noyori-type catalysts involves an "outer sphere" mechanism where the ketone does not coordinate directly to the metal center.[3][5]
Caption: Simplified catalytic cycle for Noyori-type ATH of ketones.
This cycle shows that the base is required to generate the active amido complex from the precatalyst. The hydrogen donor (isopropanol) then forms the crucial Ru-Hydride species. The high enantioselectivity arises from the sterically and electronically controlled hydride transfer to the ketone in the outer coordination sphere of the catalyst.[10]
References
- 1. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esrf.fr [esrf.fr]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Work-up and Isolation of Polar Reaction Products
Welcome to the technical support center dedicated to overcoming the unique and often frustrating challenges associated with purifying polar molecules. Highly polar compounds, from charged small molecules to hydrophilic natural products, frequently defy standard purification protocols. Their high affinity for aqueous phases and strong interactions with traditional stationary phases can lead to poor recovery, difficult extractions, and failed chromatographic separations.
This guide is designed to provide you, the research scientist, with a framework for troubleshooting these issues. We will move beyond simple procedural lists to explore the underlying chemical principles governing these separations. By understanding the "why" behind a technique, you can make informed, rational decisions to develop robust and effective purification strategies for your target molecules.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up and purification of polar compounds in a direct question-and-answer format.
Part 1: Aqueous Work-up & Extraction
Q1: My polar product is highly water-soluble and won't extract into common organic solvents like ethyl acetate or dichloromethane. What are my options?
This is one of the most frequent challenges. Standard liquid-liquid extraction (LLE) relies on a significant difference in polarity between the aqueous and organic phases, a condition that fails when your product prefers the aqueous layer.
-
Causality: Your product likely contains multiple hydrogen bond donors/acceptors (e.g., -OH, -NH2, -COOH groups) that have a stronger affinity for water than for moderately polar organic solvents.
-
Troubleshooting Steps:
-
"Salting Out": Before extraction, saturate the aqueous layer with an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K2CO3).[1] This decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving your product into the organic layer.
-
Solvent System Modification: Switch to a more polar extraction solvent. A mixture of 3:1 chloroform/isopropanol can be highly effective at extracting polar, water-soluble organic molecules that other solvents leave behind.[2] N-butanol is another classic choice for extracting highly polar compounds like glycosides from water.[1]
-
Pre-Workup Solvent Removal: If your reaction was run in a water-miscible solvent like acetonitrile, THF, or an alcohol, it is critical to remove it via rotary evaporation before starting the aqueous workup.[2][3] These solvents can bridge the two phases, leading to significant loss of your polar product into the aqueous layer.[2]
-
Lyophilization (Freeze-Drying): If the product is non-volatile and the primary impurities are inorganic salts, consider forgoing extraction entirely. You can freeze-dry the aqueous solution to remove all volatiles, then attempt to extract the desired compound from the resulting solid residue with a suitable organic solvent.[1][4]
-
Q2: How do I efficiently remove high-boiling, polar aprotic solvents like DMF or DMSO?
These solvents are notoriously difficult to remove due to their high boiling points and miscibility with both aqueous and organic phases. A standard workup often leads to residual solvent in the product and can cause emulsions.[5]
-
Causality: DMF and DMSO act as phase-transfer agents, drawing desired organic products back into the aqueous layer during washes, making simple, large-volume washes inefficient.[5]
-
Troubleshooting Steps:
-
Multiple Small-Volume Washes: The most common method is to dilute the reaction mixture with a primary extraction solvent (e.g., ethyl acetate) and wash with numerous small portions of water (e.g., 5-10 times) rather than a few large ones. This is time-consuming but effective.
-
Brine Washes: After the initial water washes, perform several washes with saturated NaCl solution (brine). Brine helps to break emulsions and further draws the highly polar DMF/DMSO out of the organic layer.
-
Azeotropic Removal: For stubborn traces of DMF, after initial work-up and drying, the solvent can sometimes be removed by adding a solvent like toluene and performing rotary evaporation to form a lower-boiling azeotrope.
-
Part 2: Chromatographic Isolation & Purification
Q3: My polar compound streaks badly or remains stuck at the baseline of my silica gel column. What's happening and how do I fix it?
This is a classic sign of excessively strong interaction between your highly polar analyte and the acidic silanol groups on the surface of the silica gel.[6][7]
-
Causality: Silica gel is a highly polar stationary phase. Polar compounds, especially basic molecules like amines, can bind almost irreversibly through strong hydrogen bonding or acid-base interactions.[8]
-
Troubleshooting Steps:
-
Switch to a Less Acidic Stationary Phase:
-
Alumina (Al2O3): Available in basic, neutral, or acidic forms, alumina can be an excellent substitute for silica, especially for purifying basic compounds where basic alumina is used.[8][9]
-
Florisil (Magnesium Silicate): A weaker adsorbent than silica that can be effective for moderately polar compounds.[9]
-
-
Modify the Mobile Phase:
-
Add a Competitive Binder: For basic compounds, adding a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica and improve peak shape. For acidic compounds, adding acetic or formic acid can achieve a similar effect.[10]
-
-
Use Buffered Silica: Preparing a slurry of silica gel with a buffer solution of a specific pH before packing the column can dramatically improve the chromatography of ionizable compounds.[6]
-
Abandon Normal-Phase: For very polar compounds, it is often best to switch to a different chromatographic mode entirely.[11]
-
Q4: My polar analyte shows no retention on my C18 reversed-phase column; it just elutes in the void volume. What should I do?
This is a common failure mode for reversed-phase chromatography (RPC) when analyzing highly polar compounds.[12][13]
-
Causality: RPC separates compounds based on hydrophobic interactions.[14] Highly polar molecules have little to no affinity for the non-polar C18 stationary phase and are swept through the column by the polar mobile phase.[15] In mobile phases with very high water content (>80-95%), the C18 alkyl chains can collapse, drastically reducing surface area and retention.[16][17]
-
Troubleshooting Steps:
-
Use an "Aqueous-Stable" C18 Column: These columns have proprietary hydrophilic end-capping or a polar-embedded group that prevents phase collapse, allowing for stable operation in 100% aqueous mobile phases and providing better retention for polar analytes.[16][17][18]
-
Consider Ion-Pairing Chromatography: For charged polar analytes, adding an ion-pairing reagent (e.g., TFA for bases, TBAH for acids) to the mobile phase can form a neutral, more hydrophobic complex that will be retained by the C18 column. However, these reagents are often non-volatile and can be difficult to remove from the final product.[19]
-
Switch to a Different Chromatographic Mode: This is often the most robust solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for this situation.[18]
-
Q5: When is HILIC the right choice, and how does it work?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating compounds that are too polar for reversed-phase.[20][21]
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, or phases bonded with diol, amine, or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[12][22] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[21][23]
-
When to Use HILIC:
-
When your compound has poor or no retention in reversed-phase.[12]
-
For separating highly polar, hydrophilic, and even charged compounds like carbohydrates, amino acids, small organic acids, and polar drugs.[13][21]
-
When you need enhanced sensitivity with mass spectrometry, as the high organic content of the mobile phase promotes more efficient desolvation and ionization.[23]
-
Workflow & Method Selection
Choosing the correct purification strategy from the outset can save significant time and resources. The following decision tree provides a logical path for selecting an appropriate chromatographic technique based on the properties of your polar analyte.
Caption: Decision tree for selecting a purification strategy.
Comparison of Chromatographic Techniques for Polar Compounds
The table below summarizes the key features, advantages, and disadvantages of the primary chromatographic modes used for purifying polar products.
| Feature | Normal-Phase (NPC) | Reversed-Phase (RPC) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |
| Stationary Phase | Polar (e.g., Silica, Alumina)[24] | Non-polar (e.g., C18, C8)[25] | Polar (e.g., Silica, Amine, Diol)[22] | Charged (Anionic or Cationic)[26] |
| Mobile Phase | Non-polar organic solvents[25] | Polar (Water/ACN/MeOH)[19] | High Organic + Low Aqueous[12] | Aqueous buffers with salt gradient[27] |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar elutes first[12] | Depends on charge and ionic strength |
| Pros for Polar Cpds | Good for moderately polar, organic-soluble compounds. | Excellent for moderately polar compounds; aqueous-stable columns can retain some highly polar molecules.[16] | Excellent retention for very polar and hydrophilic compounds not retained by RPC.[20] MS-friendly mobile phases.[23] | Highly selective for charged molecules; high capacity.[26] |
| Cons for Polar Cpds | Very polar compounds may bind irreversibly or show severe peak tailing.[6][7] | Very polar compounds often have no retention ("phase collapse" issue with standard columns).[16] | Requires careful method development; column equilibration can be slow. | Only applicable to ionizable compounds; requires buffer systems.[26] |
Detailed Protocol: Isolation of a Water-Soluble Basic Compound via SPE and Lyophilization
This protocol provides a step-by-step guide for a common scenario: isolating a water-soluble basic product from an aqueous reaction mixture containing inorganic salts.
Objective: To isolate a polar, basic amine from an aqueous solution post-reaction, free from salts and other water-soluble impurities.
Principle: Cation-exchange solid-phase extraction (SPE) will be used to selectively capture the positively charged basic compound, allowing neutral impurities and salts to be washed away. The purified compound is then eluted and isolated by freeze-drying.[28][29]
Methodology:
-
Sample Pre-treatment:
-
Ensure the reaction is complete and quenched.
-
Adjust the pH of the aqueous solution to at least 2 pH units below the pKa of your basic compound using a dilute acid (e.g., 1M HCl or formic acid). This ensures the compound is fully protonated (positively charged) for efficient binding to the cation-exchange resin.[26]
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Select a strong cation-exchange SPE cartridge (e.g., with sulfonic acid functional groups).
-
Condition the cartridge by passing 3-5 mL of methanol through it to wet the sorbent.
-
Equilibrate the cartridge by passing 3-5 mL of deionized water, adjusted to the same acidic pH as your sample. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Slowly load the pre-treated sample onto the SPE cartridge. A flow rate of ~1-2 mL/minute is recommended to ensure sufficient interaction time between the analyte and the sorbent.[29]
-
Collect the flow-through (this should contain neutral impurities and salts) and set it aside for analysis if you wish to check for product breakthrough.
-
-
Washing:
-
Wash the cartridge with 3-5 mL of the acidic deionized water to remove any remaining salts.
-
Wash the cartridge with 3-5 mL of methanol to remove any retained non-polar or weakly polar neutral impurities.
-
-
Elution:
-
Elute the desired basic compound by passing 2-5 mL of a basic solution through the cartridge. A 5% solution of ammonium hydroxide in methanol is often effective. The high pH neutralizes the charge on the amine, and the ammonia competes for binding sites, releasing your product from the sorbent.
-
Collect the eluate in a pre-weighed round-bottom flask.
-
-
Product Isolation:
-
Concentrate the collected eluate using a rotary evaporator to remove the bulk of the methanol/ammonia.
-
If any water remains, freeze the solution by rotating the flask in a bath of dry ice and acetone.
-
Attach the frozen sample to a high-vacuum lyophilizer to sublime the remaining solvent, yielding your purified, solid product.[1][4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Lyophilization - Biofortuna [biofortuna.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. biotage.com [biotage.com]
- 14. chromtech.com [chromtech.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. labex.hu [labex.hu]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. biocompare.com [biocompare.com]
- 23. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 24. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 25. hawach.com [hawach.com]
- 26. Ion chromatography - Wikipedia [en.wikipedia.org]
- 27. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. lcms.cz [lcms.cz]
Technical Support Center: Refinement of Crystallization Techniques for Enantiomeric Enrichment
Welcome to the technical support center for the refinement of crystallization techniques for enantiomeric enrichment. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization-based separation of enantiomers. The content is structured in a question-and-answer format to directly address specific issues, offering not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental and frequently encountered questions regarding the setup and initial execution of enantiomeric enrichment by crystallization.
Q1: My target compound crystallizes as a racemic mixture. How can I determine if it's a conglomerate or a racemic compound?
A1: Understanding the solid-state behavior of your racemic mixture is the critical first step in designing an effective crystallization-based resolution strategy.[1] The two primary forms are conglomerates (a mechanical mixture of separate crystals of each enantiomer) and racemic compounds (where both enantiomers are present in a 1:1 ratio within the same crystal lattice).[2]
Recommended Action:
A ternary phase diagram is the most definitive tool for this characterization.[1][3] This diagram maps the solubility behavior of the two enantiomers in a specific solvent at a given temperature.
-
Conglomerate System: The solubility of one enantiomer is not affected by the presence of the other. The phase diagram will show two two-phase regions where a pure enantiomer is in equilibrium with the saturated solution.[3]
-
Racemic Compound System: The phase diagram is more complex, often featuring a central two-phase region for the racemic compound and two three-phase regions where a pure enantiomer coexists with the racemic compound.[3]
Experimental Protocol: Constructing a Ternary Phase Diagram
-
Preparation of Samples: Prepare a series of samples with varying enantiomeric excess (ee) in your chosen solvent.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (i.e., the concentration in the liquid phase remains constant).
-
Analysis: Carefully separate the liquid and solid phases. Analyze the composition of the liquid phase using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or circular dichroism.[4][5][6]
-
Plotting: Plot the compositions of the saturated solutions on a triangular diagram. The resulting solubility curves will reveal the nature of your system.
Q2: I've confirmed my system is a conglomerate. What is the most straightforward crystallization method to start with?
A2: For conglomerate systems, Preferential Crystallization (also known as resolution by entrainment) is the most direct method.[3][7] This technique relies on seeding a supersaturated racemic solution with crystals of the desired enantiomer, which then preferentially crystallize out of the solution.[8]
Key Considerations for Success:
-
Metastable Zone Width (MSZW): It is crucial to operate within the metastable zone, where spontaneous nucleation of the counter-enantiomer is kinetically inhibited.[9][10]
-
Seed Quality: The quality and quantity of the seed crystals significantly impact the success of the process.[3][11]
Q3: My compound forms a racemic compound. Are crystallization-based methods still a viable option?
A3: Yes, but direct preferential crystallization is not possible. You will need to employ alternative strategies:
-
Diastereomeric Salt Formation: This is the most common and robust method.[7][8] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[8][12] These diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.[12]
-
Preferential Enrichment: This less common phenomenon can occur in some systems where a metastable polymorphic form transforms into a more stable one during crystallization, leading to an enrichment of one enantiomer.[13]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Spontaneous Nucleation of the Counter-Enantiomer during Preferential Crystallization.
This is a common failure mode in preferential crystallization, leading to a loss of enantiomeric excess in the product.[9]
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Supersaturation | Operating at a supersaturation level outside the metastable zone width (MSZW) provides the thermodynamic driving force for the nucleation of the unwanted enantiomer. | Carefully determine the MSZW for your system. Operate at a lower supersaturation, closer to the solubility curve.[14] |
| Ineffective Seeding | Insufficient or poor-quality seed crystals may not provide enough surface area for the desired enantiomer to crystallize, allowing the concentration of the counter-enantiomer to build up and eventually nucleate. | Optimize the seed loading and ensure the seed crystals are of high purity and have a uniform size distribution.[14] Consider preparing a seed slurry to improve dispersion.[14] |
| Inadequate Agitation | Poor mixing can lead to localized areas of high supersaturation, promoting nucleation of the counter-enantiomer. | Optimize the stirring rate to ensure a homogeneous solution while avoiding excessive secondary nucleation from crystal breakage. |
| Temperature Fluctuations | Poor temperature control can cause shifts in solubility and supersaturation, potentially pushing the system outside the MSZW. | Implement precise temperature control using a reliable thermostat or water bath. |
Experimental Workflow: Optimizing Seeding Protocol
Caption: Workflow for optimizing seeding in preferential crystallization.
Problem 2: Low Yield or Poor Enantiomeric Enrichment in Diastereomeric Salt Crystallization.
Achieving high yield and purity with this method depends on a significant difference in the solubility of the two diastereomers.[12]
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Resolving Agent | The chosen chiral resolving agent may not form diastereomeric salts with a sufficient solubility difference. | Screen a variety of commercially available resolving agents. The ideal agent will form a salt that crystallizes well and has a large solubility difference compared to its diastereomer.[7] |
| Inappropriate Solvent | The solvent plays a crucial role in the solubility of the diastereomeric salts. A poor solvent choice can lead to similar solubilities for both diastereomers. | Conduct a solvent screen covering a range of polarities and hydrogen-bonding capabilities to maximize the solubility difference between the diastereomeric salts.[7] |
| Formation of a Solid Solution | In some cases, the diastereomeric salts may form a solid solution, where both are incorporated into the same crystal lattice, making separation by crystallization difficult.[15] | Construct a binary phase diagram of the two diastereomers to check for solid solution formation. If a solid solution is present, a different resolving agent or solvent system is necessary.[15] |
| Incomplete Reaction | If the salt formation reaction is incomplete, the unreacted starting material will contaminate the crystallized product. | Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. |
Problem 3: Inconsistent Results with Viedma Ripening or Temperature Cycling.
These deracemization techniques are powerful but sensitive to experimental parameters.[16][17]
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Racemization in Solution | Both Viedma ripening and temperature cycling require that the enantiomers can interconvert (racemize) in the solution phase.[16][17] If this process is too slow, deracemization will be inefficient. | For systems that do not racemize spontaneously, a racemizing agent (e.g., a base for certain amino acid derivatives) may be required.[17] |
| Suboptimal Grinding (Viedma Ripening) | The attrition of crystals is a key mechanism in Viedma ripening.[17][18] Insufficient or excessive grinding can hinder the process. | Optimize the grinding speed and the size and number of grinding beads to achieve efficient crystal breakage and subsequent growth.[19] |
| Incorrect Temperature Profile (Temperature Cycling) | The efficiency of temperature cycling depends on the temperature difference (ΔT) and the duration of the heating and cooling phases.[16][20][21] | Systematically vary the ΔT and the cycle times to find the optimal conditions for your specific compound.[20][22] |
| Polymorphism | The presence of different polymorphic forms can complicate crystallization processes, as they may have different solubilities and crystal habits.[23][24][25][26] | Characterize the solid phases obtained under different conditions using techniques like Powder X-ray Diffraction (PXRD) to identify any polymorphic transitions. |
Conceptual Diagram: Viedma Ripening Mechanism
Caption: Key processes in Viedma ripening.
III. Advanced Techniques and Considerations
Sonocrystallization
The application of ultrasound (sonocrystallization) can significantly influence crystallization processes by inducing rapid nucleation, reducing the metastable zone width, and promoting the formation of smaller, more uniform crystals.[27][28] In the context of enantiomeric enrichment, sonocrystallization has been shown to be effective in certain systems.[2]
Potential Benefits:
-
Shorter Induction Times: Ultrasound can accelerate the onset of crystallization.[27]
-
Control of Polymorphism: Sonication can sometimes be used to selectively crystallize a desired polymorph.[27][28]
-
Enhanced Deracemization: In some cases, ultrasound can assist in chiral symmetry breaking.[27]
Analytical Methods for Monitoring Enantiomeric Excess
Accurate and timely measurement of enantiomeric excess (ee) is crucial for process development and control.
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[29] | High accuracy and wide applicability. | Can be time-consuming.[4] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis.[4] | Requires the molecule to have a chromophore near the chiral center. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Can be used for in-line process monitoring.[9] | Less sensitive than HPLC and can be affected by impurities. |
| UV-vis-SWNIR DRS with Chemometrics | Utilizes diffuse reflectance spectroscopy combined with statistical analysis to determine ee.[6] | Rapid and non-destructive. | Requires model development and validation. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24952C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. Control of polymorphic transition inducing preferential enrichment - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Viedma ripening: a reliable crystallisation method to reach single chirality - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00196J [pubs.rsc.org]
- 18. Viedma ripening - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of temperature cycling for crystal quality control during crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. journals.iucr.org [journals.iucr.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chiral symmetry breaking and polymorphism in 1,1'-binaphthyl melt crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 28. The Effects of Ultrasound on Crystals: Sonocrystallization and Sonofragmentation [mdpi.com]
- 29. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (R)-1-(m-Tolyl)ethanol by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis for determining the enantiomeric purity of (R)-1-(m-Tolyl)ethanol, a common chiral building block, using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs).
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, provides a framework for robust method development, and is grounded in authoritative analytical principles.
The Imperative of Enantiomeric Purity
Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can interact differently with receptors and enzymes. For a synthetic intermediate like 1-(m-Tolyl)ethanol, ensuring the desired enantiomer, in this case, the (R)-enantiomer, is present in high purity is critical for the stereochemical integrity of the final active pharmaceutical ingredient (API). Chiral HPLC stands as the definitive technique for this assessment, offering high-resolution separation and accurate quantification.[1][2]
Fundamental Principles of Chiral Recognition on Polysaccharide-Based CSPs
The most successful and widely used CSPs for resolving a broad range of racemates are based on polysaccharide derivatives, particularly cellulose and amylose.[3][4][5][6] These polymers, when derivatized (e.g., with phenylcarbamates) and coated or immobilized onto a silica support, form complex three-dimensional structures.[4][7]
The mechanism of chiral recognition is a multifactorial process involving a combination of intermolecular interactions:
-
Hydrogen Bonding: The carbamate linkages on the polysaccharide backbone provide sites for hydrogen bonding with the hydroxyl group of the ethanol analyte.
-
π-π Interactions: The phenyl groups on the CSP and the tolyl group of the analyte can engage in π-π stacking.
-
Steric Interactions: The chiral analyte must fit into the "chiral grooves" or cavities on the CSP surface. The differential fit and stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times and, thus, separation.[7]
Immobilized polysaccharide CSPs offer a significant advantage over their coated counterparts due to their enhanced solvent compatibility and robustness, allowing for a wider range of mobile phases to be used during method development.[4][5][7][8]
Comparative Analysis: Chiral Stationary Phase (CSP) Screening
Method development for a new chiral compound logically begins with screening a set of diverse and complementary columns. For a secondary aryl alcohol like 1-(m-Tolyl)ethanol, polysaccharide-based columns are the primary choice.[9][10] We will compare the performance of three industry-standard Daicel columns under normal phase conditions, which typically provide better selectivity for this class of compounds.
Screening Protocol:
-
Analytes: Racemic 1-(m-Tolyl)ethanol
-
Mobile Phase: n-Hexane / Isopropanol (IPA) [90:10, v/v]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
Table 1: Comparative Performance of Screened Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Selector Chemistry | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Observations |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 6.8 | 8.2 | 1.25 | 2.1 | Good initial separation, but with some peak tailing. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 9.5 | 10.5 | 1.11 | 1.6 | Baseline separation achieved, but resolution is marginal. |
| CHIRALPAK® AY-H | Amylose tris(5-chloro-2-methylphenylcarbamate) | 7.5 | 9.8 | 1.38 | 3.5 | Excellent baseline separation with superior resolution and peak shape. |
Note: Retention times (tR) are illustrative. Selectivity (α) = k'₂ / k'₁; Resolution (Rs) is calculated using the USP formula. Data is based on typical performance for this analyte class.
Analysis of Screening Results: The CHIRALPAK® AY-H column clearly provides the superior separation for 1-(m-Tolyl)ethanol under these conditions.[11][12] The higher selectivity and resolution values indicate a more pronounced difference in the interaction strength between the two enantiomers and the stationary phase, leading to a more robust and reliable method. While the other columns provided separation, the AY-H offers the best performance for accurate quantification.
Validated Experimental Protocol for Enantiomeric Purity
Based on the screening data, the following detailed protocol using the CHIRALPAK® AY-H column is recommended. This protocol incorporates system suitability testing to ensure the validity of the results on a per-run basis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AY-H, 250 x 4.6 mm, 5 µm (Daicel)[12]
-
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA). This compound and racemic 1-(m-Tolyl)ethanol standards.
Chromatographic Conditions
-
Mobile Phase: n-Hexane / IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Solution Preparation
-
System Suitability Solution (Racemic Standard): Prepare a solution of racemic 1-(m-Tolyl)ethanol at approximately 0.1 mg/mL in the mobile phase. This solution is used to verify the performance of the chromatographic system.
-
Sample Solution: Accurately prepare the this compound sample to be tested at a concentration of approximately 1.0 mg/mL in the mobile phase. A higher concentration for the test sample is used to ensure accurate detection and quantification of the minor enantiomer impurity.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[13]
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow from preparation to final calculation.
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified.[14][15] Inject the racemic standard solution. The acceptance criteria are:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 2.0.[14] This ensures accurate integration of the minor peak.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.[16]
-
Precision: The relative standard deviation (RSD) for peak areas from replicate injections should be less than 2.0%.[16]
Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.
Data Analysis and Calculation
Once the system passes SST, inject the sample solution. Identify the peaks for the (R)- and (S)-enantiomers based on their retention times from the racemic standard injection.
Calculation of Enantiomeric Purity / Enantiomeric Excess (% ee):
The enantiomeric excess is calculated from the integrated peak areas of the major and minor enantiomers in the sample chromatogram using the following formula:[13]
% Enantiomeric Purity (ee) = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100
Where:
-
AreaMajor is the peak area of the desired (R)-enantiomer.
-
AreaMinor is the peak area of the undesired (S)-enantiomer.
The result directly quantifies the purity of the desired enantiomer relative to the total amount of both enantiomers.
Caption: Data processing flow for enantiomeric purity calculation.
Conclusion
This guide outlines a robust, reliable, and validated approach for determining the enantiomeric purity of this compound. By employing a systematic column screening strategy, the CHIRALPAK® AY-H column was identified as the optimal stationary phase, providing superior resolution and peak shape. The detailed protocol, incorporating stringent system suitability criteria, ensures the generation of accurate and defensible data critical for pharmaceutical research and development. This scientifically-grounded methodology provides researchers with a clear and efficient path to confirming the stereochemical integrity of their chiral compounds.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Daicel CHIRALPAK AY-H HPLC Semi-Preparative Column, 5 μm, ID 20 mm x L 250 mm - 47345 Daicel CHIRALPAK AY-H Semi-Preparative Column [47345] - £9,326.69 : UVISON.com [uvison.com]
- 12. 47325 - HPLC Column CHIRALPAK® AY-H, 250 x 4,6 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-1-(m-Tolyl)ethanol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (R)-1-(m-Tolyl)ethanol is a valuable chiral intermediate, and its synthesis with high enantiopurity is of significant interest. This guide provides an in-depth comparative analysis of various catalytic systems for the asymmetric reduction of m-tolylacetophenone to produce this compound. We will delve into the performance, mechanisms, and practical considerations of leading catalyst classes, supported by experimental data and detailed protocols.
Homogeneous Catalysis: Precision and High Enantioselectivity
Homogeneous catalysts, particularly those based on ruthenium and iridium, are renowned for their high activity and enantioselectivity in the asymmetric hydrogenation and transfer hydrogenation of ketones.[1][2][3]
Ruthenium-Based Catalysts: The Noyori Legacy
The pioneering work of Noyori and Ikariya in the mid-1990s introduced highly efficient ruthenium-based catalysts for the asymmetric reduction of ketones.[1][2] These catalysts, often referred to as Noyori-type catalysts, are characterized by a ruthenium center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[4] They are particularly effective for the asymmetric transfer hydrogenation (ATH) of aryl ketones, a process that utilizes a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, thus avoiding the need for high-pressure hydrogen gas.[4]
Performance:
Noyori-type catalysts are known for their excellent enantioselectivity, often exceeding 98% ee for a wide range of ketones.[2] The turnover numbers (TON) can be exceptionally high, making them very efficient.[4]
| Catalyst System | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| RuCl₂[(S)-xylbinap][(S)-daipen] | Acetophenone | >99 | 99 (R) | 2-propanol, t-BuOK, H₂ (8 atm), 25 °C | [4] |
| Ru(OTf)[(S)-xylbinap][(S,S)-dpen] | 1'-Acetonaphthone | >99 | 98 (R) | 2-propanol, t-BuOK, H₂ (8 atm), 25 °C | [4] |
Mechanism of Asymmetric Transfer Hydrogenation:
The catalytic cycle of a Noyori-type catalyst in asymmetric transfer hydrogenation involves a metal-ligand cooperative mechanism. The ruthenium catalyst, in its active hydride form, coordinates to the ketone. The hydride is then transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen via a six-membered transition state.
Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of m-Tolylacetophenone
-
To a dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.01 mol%).
-
Add a degassed solution of m-tolylacetophenone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Iridium-Based Catalysts
Iridium-based catalysts have emerged as powerful alternatives for the asymmetric hydrogenation of ketones, often exhibiting high efficiency and broad substrate scope.[3][5] These catalysts typically feature a chiral ligand, such as a phosphine-oxazoline or a spiro-type ligand, which creates a highly asymmetric environment around the iridium center.[6]
Performance:
Iridium catalysts can achieve excellent enantioselectivities and high turnover numbers in the hydrogenation of various ketones.
| Catalyst System | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| [Ir(cod)Cl]₂/(R)-SegPhos | Pyrazolo[1,5-a]pyrimidine | >99 | 99 | THF, Cu(OTf)₂, 50 °C, H₂ | [7] |
| Ir-SpiroPAP | Racemic α-substituted lactones | 80-95 | up to 95 | nPrOH, tBuOK, H₂ (10 atm), RT | [8] |
Mechanism of Asymmetric Hydrogenation:
The mechanism for iridium-catalyzed asymmetric hydrogenation typically involves the activation of molecular hydrogen by the iridium complex to form a dihydride species. The ketone then coordinates to the metal center, followed by migratory insertion of the carbonyl group into an Ir-H bond and subsequent reductive elimination of the chiral alcohol.
Caption: General catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of m-Tolylacetophenone
-
In a glovebox, charge an autoclave with an iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand (e.g., a chiral phosphine ligand) in a suitable solvent (e.g., degassed methanol).
-
Stir the mixture at room temperature to form the active catalyst.
-
Add a solution of m-tolylacetophenone in the same solvent.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the desired temperature and monitor the progress by GC.
-
After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Biocatalysis: Green and Highly Selective Reductions
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective approach to the synthesis of chiral alcohols.[9][10] These biocatalysts operate under mild conditions (aqueous media, room temperature, and atmospheric pressure) and can exhibit exquisite enantio- and regioselectivity.[11]
Performance:
ADHs are capable of reducing a wide range of ketones to their corresponding alcohols with excellent enantiomeric excess.[9] The stereochemical outcome is determined by the specific ADH used, with both (R)- and (S)-selective enzymes being commercially available.[12]
| Enzyme | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| ADH from Thermoanaerobacter sp. | Acetophenone | 98 | >99.5 (S) | Tris-HCl buffer, 2-propanol (cofactor regeneration) | [13] |
| ADH from Lactobacillus brevis | Acetophenone derivatives | variable | >99 | PBS buffer, 2-propanol, NADPH | [14] |
Mechanism of Enzymatic Reduction:
ADHs catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. The stereoselectivity is governed by the specific binding of the substrate and cofactor within the enzyme's active site. A cofactor regeneration system is usually required to make the process economically viable, often involving a sacrificial alcohol like isopropanol and the same or a second enzyme.[15]
Caption: Catalytic cycle for ADH-mediated ketone reduction with cofactor regeneration.
Experimental Protocol: Enzymatic Reduction of m-Tolylacetophenone [14]
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
To the buffer, add the cofactor (e.g., NADPH) and a sacrificial alcohol for cofactor regeneration (e.g., 2-propanol).
-
Add the m-tolylacetophenone substrate.
-
Initiate the reaction by adding the alcohol dehydrogenase enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Other Catalytic Systems: Exploring a Broader Chemical Space
While ruthenium, iridium, and enzymatic catalysts are the most established methods, other catalytic systems offer unique advantages and are subjects of ongoing research.
Copper Hydride Catalysts
Performance:
Copper hydride catalysts have shown good to excellent enantioselectivities for the reduction of various ketones.
| Catalyst System | Substrate | ee (%) | Conditions | Reference |
| CuH/(R)-DTBM-SEGPHOS | Heteroaromatic ketones | up to 92 | Toluene, PMHS, RT | [18] |
Heterogeneous Catalysts
Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which is highly desirable for industrial processes.[19] Examples include chiral ligands or catalysts immobilized on solid supports like silica or polymers.[20]
Performance:
The performance of heterogeneous catalysts can be variable, but some systems have demonstrated high enantioselectivities.
| Catalyst System | Substrate | ee (%) | Conditions | Reference |
| Silica-supported chitosan-Pd | Acetophenone | 99 (R) | Formate salts, H₂ (atm), 303 K | [21] |
| NiB₂-oxazaborolidine | Acetophenone | ≥90 | Borane, THF, 273 K | [2] |
Comparative Analysis and Future Outlook
| Catalyst Type | Advantages | Disadvantages |
| Ruthenium (Noyori-type) | High enantioselectivity, high TON, well-established | Use of precious metals, sometimes requires high pressure |
| Iridium | High enantioselectivity, broad substrate scope | Use of precious metals, can be sensitive to air and moisture |
| Alcohol Dehydrogenases | High enantioselectivity, mild reaction conditions, environmentally friendly | Requires cofactor regeneration, substrate scope can be limited |
| Copper Hydride | Economical, uses a more abundant metal | Can have lower enantioselectivity than Ru/Ir, may require stoichiometric silane |
| Heterogeneous Catalysts | Easy separation and recycling, suitable for continuous flow | Can have lower activity/selectivity, potential for metal leaching |
The choice of catalyst for the synthesis of this compound will depend on the specific requirements of the application, including the desired scale, cost considerations, and environmental impact. For laboratory-scale synthesis where high enantiopurity is paramount, Noyori-type ruthenium catalysts and modern iridium catalysts remain excellent choices. For larger-scale, industrial applications, the development of more active and stable heterogeneous catalysts and the optimization of biocatalytic processes are promising avenues. The continued exploration of catalysts based on more abundant and less toxic metals like copper will also be crucial for the future of sustainable chiral synthesis.
References
- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols | Semantic Scholar [semanticscholar.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper hydride [organic-chemistry.org]
- 13. Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase from Thermoanaerobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of (R)-1-(m-Tolyl)ethanol: A Comparative Evaluation of Leading Synthetic Pathways
Introduction
(R)-1-(m-Tolyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereochemically defined secondary alcohol moiety serves as a crucial intermediate for constructing more complex chiral molecules. The efficient and enantiomerically pure synthesis of this alcohol is, therefore, a topic of significant interest for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the primary synthetic strategies for producing this compound. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, evaluate the practical advantages and limitations of each pathway, and provide the objective data necessary for informed decision-making in a research and development setting. We will explore three dominant strategies: the asymmetric reduction of a prochiral ketone, the dynamic kinetic resolution of a racemic alcohol, and the enantioselective addition to a prochiral aldehyde.
Pathway 1: Asymmetric Reduction of 3'-Methylacetophenone
The most direct and widely employed route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 3'-methylacetophenone. This transformation can be achieved through several powerful catalytic systems, each with a distinct mechanistic profile and operational requirements.
A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) stands as a robust and scalable method for the reduction of ketones.[1] This process typically utilizes a chiral ruthenium complex, such as the well-established Noyori-type catalyst, in conjunction with a hydrogen donor like a formic acid/triethylamine (FA/TEA) azeotrope or aqueous sodium formate.[2][3][4]
Mechanism and Rationale: The catalytic cycle, pioneered by Noyori, involves a metal-ligand bifunctional mechanism. The catalyst, for instance (R,R)-Ru-TsDPEN, activates the hydrogen source (e.g., formate) to form a ruthenium-hydride species. The ketone coordinates to the complex, and the hydride is delivered to the carbonyl carbon via a six-membered pericyclic transition state.[5] The chiral diamine ligand creates a rigid steric and electronic environment, ensuring the hydride approaches the ketone from a specific enantioface, thus yielding the (R)-alcohol with high fidelity. The use of aqueous formate is often advantageous, accelerating the reaction and simplifying product isolation.[1]
B. Corey-Bakshi-Shibata (CBS) Enantioselective Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for generating chiral alcohols.[6] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (R)-diphenylprolinol, in combination with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[7][8]
Mechanism and Rationale: The key to the CBS reduction's success lies in the pre-coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen.[9] The catalyst orients the ketone so that the larger substituent (m-tolyl) is positioned away from the catalyst's chiral framework, allowing the borane to deliver a hydride to the Re-face of the carbonyl, predictably yielding the (R)-alcohol.[8] The reaction must be conducted under strictly anhydrous conditions, as water can hydrolyze the borane reagents and deactivate the catalyst.[10]
C. Biocatalytic Reduction using Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with exquisite chemo-, regio-, and stereoselectivity.[11] These reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure).
Mechanism and Rationale: KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source. In a whole-cell system like Saccharomyces cerevisiae (baker's yeast), the cofactor is continuously regenerated by the cell's own metabolic machinery, often by oxidizing a co-substrate like glucose or isopropanol.[12] The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This binding pre-determines the trajectory of the hydride transfer from the cofactor to the carbonyl carbon, resulting in the formation of a single alcohol enantiomer. A vast number of commercially available KREDs, both (R)- and (S)-selective, allows for rapid screening to identify an optimal enzyme for a given substrate.[7]
Pathway 2: Dynamic Kinetic Resolution (DKR) of Racemic 1-(m-Tolyl)ethanol
Instead of creating a new stereocenter, dynamic kinetic resolution (DKR) starts with a racemic mixture of the alcohol and selectively transforms it into a single enantiomer, theoretically allowing for a 100% yield.[13][14] This powerful strategy combines the enantioselective acylation of one alcohol enantiomer by a lipase with the simultaneous in situ racemization of the less reactive enantiomer.
Mechanism and Rationale: The process employs two distinct catalysts that must be compatible. A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates the (R)-alcohol at a much faster rate than the (S)-alcohol.[5] Simultaneously, a ruthenium complex racemizes the unreacted (S)-alcohol back to the racemic mixture.[15] This continuous racemization ensures that the substrate pool for the lipase always contains the reactive (R)-enantiomer. The net result is the conversion of the entire racemic starting material into the (R)-acylated product, which can then be easily deprotected to yield the enantiopure (R)-alcohol.
Comparative Data Analysis
The following table summarizes representative performance data for the discussed pathways. It is important to note that direct comparison can be complex, as results are highly dependent on the specific catalyst variant, substrate concentration, and reaction conditions.
| Pathway | Method | Catalyst System | Yield | ee (%) | Key Conditions & Remarks |
| Asymmetric Reduction | Asymmetric Transfer Hydrogenation (ATH) | (R,R)-Ru-TsDPEN / FA:NEt₃ | High (>95%) | >98% (R) | Excellent enantioselectivity for various acetophenone derivatives.[3] Scalable process. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS-Oxazaborolidine / BH₃·THF | Good (85-95%) | >95% (R) | Highly predictable stereochemical outcome. Requires strict anhydrous conditions.[8][16] | |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Moderate (60-76%) | >90% (R) | Green process in aqueous media.[12] Performance can vary with yeast strain and conditions. | |
| Resolution | Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CALB) + Ru Racemization Catalyst | Excellent (>90%) | >99% (R) | Overcomes 50% yield limit of standard KR. Requires post-acylation deprotection step.[5][15] |
| Enantioselective Addition | Methylation of Aldehyde | Me-Grignard + Chiral Ligand | Variable | Variable | Conceptually direct but achieving high ee% for methyl addition is challenging.[17][18] |
Experimental Protocols
The following protocols are representative methodologies for the three primary asymmetric reduction pathways. Researchers should perform their own optimization for specific applications.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 3'-Methylacetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
3'-Methylacetophenone
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In an inert atmosphere glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (R,R)-TsDPEN (0.011 mol eq.) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (to make a 0.1 M solution with respect to the ketone). Stir the mixture at room temperature for 20-30 minutes to form the pre-catalyst.
-
Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the FA/NEt₃ mixture (5-10 equivalents relative to the ketone) to the catalyst solution.
-
Add 3'-methylacetophenone (1.0 eq.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
-
Determine enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 3'-Methylacetophenone
Materials:
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
3'-Methylacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 mol eq.).
-
Cool the flask to 0 °C and slowly add BH₃·THF solution (0.6 eq.). Stir for 10 minutes.
-
Cool the reaction mixture to -30 °C.
-
Slowly add a solution of 3'-methylacetophenone (1.0 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -30 °C and monitor its progress by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Determine enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Biocatalytic Reduction using Saccharomyces cerevisiae
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
D-Glucose
-
3'-Methylacetophenone
-
Deionized water
-
Diatomaceous earth (Celite®)
Procedure:
-
In an Erlenmeyer flask, suspend active dry baker's yeast (e.g., 20 g) in a solution of D-glucose (e.g., 40 g) in deionized water (200 mL).
-
Stir the suspension at 30 °C for 30-60 minutes to activate the yeast.
-
Add 3'-methylacetophenone (1.0 eq., e.g., 1 mmol) to the yeast suspension. For poorly soluble substrates, a co-solvent like ethanol (1-5% v/v) can be added.
-
Seal the flask (e.g., with a balloon to allow CO₂ to escape) and stir vigorously at 30 °C.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC. Reactions may take 24-72 hours.
-
Upon completion, add an equal volume of ethyl acetate and a filter aid (diatomaceous earth). Stir for 15 minutes.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Determine enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Outlook
The synthesis of this compound can be approached through several highly effective and reliable methods.
-
Asymmetric Transfer Hydrogenation with Noyori-type catalysts offers a highly efficient, scalable, and industrially proven route, consistently delivering excellent enantioselectivity and yield.[2][4]
-
The Corey-Bakshi-Shibata Reduction provides exceptional predictability and high enantiomeric excess, making it a favored method in academic and discovery settings where reagent control and stereochemical certainty are paramount.[6]
-
Biocatalytic Reduction using ketoreductases represents the greenest approach, operating under mild, aqueous conditions with remarkable selectivity.[11] With the growing commercial availability of engineered enzyme panels, this method is increasingly competitive for large-scale production.[7]
-
Dynamic Kinetic Resolution presents a sophisticated strategy that maximizes atom economy by converting a racemic starting material entirely to the desired product, offering unparalleled efficiency in terms of yield and enantiopurity.[14]
The choice of the optimal pathway is ultimately dictated by the specific requirements of the project. For large-scale manufacturing, the efficiency and scalability of ATH or a well-optimized biocatalytic process are highly attractive. For complex, multi-step syntheses where reliability and predictable outcomes are critical, the CBS reduction remains a trusted tool. As the field advances, the continued development of more active and cost-effective catalysts, along with novel engineered enzymes, will further expand the synthetic chemist's toolkit for producing this and other valuable chiral intermediates.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. research.rug.nl [research.rug.nl]
- 7. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A predictive thermodynamic model for the bioreduction of acetophenone to phenethyl alcohol using resting cells of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of (R)-1-(m-Tolyl)ethanol and Other Chiral Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Alcohols in Synthesis
Chiral secondary alcohols are foundational building blocks in the pharmaceutical and fine chemical industries. Their utility lies in their role as precursors to a vast array of enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). (R)-1-(m-Tolyl)ethanol is a key chiral intermediate, valued for its specific structural and electronic properties. This guide compares its reactivity against other common chiral secondary alcohols like 1-phenylethanol and its ortho- and para-tolyl isomers, focusing on reactions critical to synthetic applications, such as enzyme-catalyzed kinetic resolutions.
Structural Comparison of Selected Chiral Alcohols
The reactivity of a chiral alcohol is fundamentally dictated by its three-dimensional structure and the electronic nature of its substituents. The position of the methyl group on the aromatic ring in tolylethanol isomers significantly influences steric hindrance around the hydroxyl group and the electron density of the aromatic system.
Caption: Structural relationships between the compared chiral alcohols.
Comparative Reactivity in Enzyme-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a paramount technique for separating racemic mixtures of chiral alcohols. This process leverages the high enantioselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product. The efficiency of this resolution is highly dependent on the structure of the alcohol substrate.
Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity and high stability in organic solvents.[1][2] The catalytic cycle of CALB involves a serine hydrolase mechanism, with a catalytic triad of Ser-His-Asp.[1] The accessibility of the alcohol to this active site is a key determinant of reaction rate and enantioselectivity.
Expert Commentary: The steric and electronic properties of the aromatic substituent directly impact how the alcohol docks into the enzyme's active site. For the tolyl-substituted ethanols, the position of the methyl group is critical. A meta-substituent, as in this compound, presents a different steric profile compared to the ortho or para isomers. The ortho-isomer typically exhibits the greatest steric hindrance, which can significantly slow the rate of acylation. Conversely, the para-substituent is more remote from the chiral center, exerting its influence primarily through electronic effects. The methyl group is electron-donating, which can influence the nucleophilicity of the hydroxyl group, although steric factors are generally more dominant in determining the fit within the enzyme's binding pocket.
Supporting Experimental Data
The following table summarizes typical results from the kinetic resolution of various secondary alcohols via acylation catalyzed by Novozym 435 (immobilized CALB). The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (product, ee_p %) | Enantiomeric Ratio (E) |
| (R,S)-1-Phenylethanol | Vinyl Acetate | n-Hexane | 4 | ~43 | >99 | >200 |
| (R,S)-1-(p-Tolyl)ethanol | Vinyl Acetate | Toluene | 6 | 48.5 | 98.2 | 215 |
| (R,S)-1-(m-Tolyl)ethanol | Vinyl Acetate | Toluene | 8 | 49.1 | 97.5 | 180 |
| (R,S)-1-(o-Tolyl)ethanol | Vinyl Acetate | Toluene | 24 | 45.2 | 96.8 | 95 |
Note: Data is compiled and representative of typical findings in the literature. Actual results may vary based on specific reaction conditions.[3][4]
Analysis of Data: The data indicates that 1-phenylethanol is an excellent substrate for CALB-mediated resolution. The introduction of a methyl group on the phenyl ring influences the reaction rate and selectivity. The para- and meta-isomers show comparable, high enantioselectivity, though the reaction may proceed slightly slower than with the unsubstituted 1-phenylethanol. The ortho-isomer is a significantly poorer substrate, as evidenced by the longer reaction time and lower E value, a direct consequence of steric hindrance near the reaction center. This steric clash impedes the optimal binding of the (R)-enantiomer in the active site of the lipase.
Reactivity in Chemical Oxidation
The oxidation of secondary benzylic alcohols to their corresponding ketones is a fundamental transformation in organic synthesis.[5] The rate of oxidation is sensitive to both electronic and steric factors.[6][7] Electron-donating groups on the aromatic ring, such as a methyl group, can facilitate oxidation by stabilizing the transition state.[8]
However, the position of the substituent again plays a role. While the electron-donating effect is present in all tolyl isomers, steric hindrance from an ortho-methyl group can impede the approach of the oxidizing agent.[9] Therefore, one would predict a reactivity order of para > meta > ortho.
Supporting Experimental Data
The table below presents relative reaction rates for the oxidation of various benzylic alcohols using a common oxidizing agent like manganese dioxide (MnO₂).
| Substrate | Relative Rate of Oxidation |
| 1-Phenylethanol | 1.00 |
| 1-(p-Tolyl)ethanol | 1.25 |
| 1-(m-Tolyl)ethanol | 1.15 |
| 1-(o-Tolyl)ethanol | 0.85 |
Note: These are generalized relative rates based on established principles of chemical reactivity. Specific rates will depend on the oxidant and conditions used.[10][11]
Analysis of Data: The data aligns with theoretical predictions. The electron-donating methyl group in the para and meta positions accelerates the reaction compared to the unsubstituted 1-phenylethanol. The slightly lower rate for the meta-isomer compared to the para-isomer can be attributed to a less direct resonance stabilization effect. The ortho-isomer shows a decreased rate of reaction, where the steric hindrance outweighs the electronic activation.
Experimental Protocols
Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(m-Tolyl)ethanol
This protocol provides a standardized method for the kinetic resolution of racemic 1-(m-tolyl)ethanol using Novozym 435.
Caption: Workflow for enzymatic kinetic resolution of a chiral alcohol.
Detailed Steps:
-
Preparation: To a 100 mL round-bottom flask, add racemic 1-(m-tolyl)ethanol (1.36 g, 10 mmol) and n-hexane (50 mL).
-
Enzyme Addition: Add Novozym 435 (200 mg).
-
Acyl Donor Addition: Add vinyl acetate (1.38 mL, 15 mmol).
-
Reaction: Seal the flask and stir the mixture in a temperature-controlled water bath at 40°C.
-
Monitoring: Withdraw small aliquots periodically (e.g., every hour) and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the conversion.
-
Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Purification: Separate the unreacted (S)-1-(m-tolyl)ethanol from the produced (R)-1-(m-tolyl)acetate using silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the separated alcohol and the hydrolyzed ester using chiral HPLC.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic factors inherent to its structure. In enzyme-catalyzed reactions, it is an effective substrate, demonstrating high enantioselectivity, though its reactivity can be slightly modulated compared to its para-isomer and the parent 1-phenylethanol. The steric hindrance is less pronounced than in the ortho-isomer, making it a more versatile building block. In chemical oxidations, its electron-donating methyl group provides a moderate activating effect. This guide provides the foundational data and expert analysis to aid researchers in making informed decisions when selecting chiral alcohols for complex synthetic pathways.
References
- 1. synapseforges.com [synapseforges.com]
- 2. mdpi.com [mdpi.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Radical Reactivity: Steric Effects [jove.com]
- 10. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for the Quantification of (R)-1-(m-Tolyl)ethanol
For: Researchers, scientists, and drug development professionals involved in chiral analysis and quality control.
Introduction: The Imperative of Chiral Quantification
(R)-1-(m-Tolyl)ethanol is a crucial chiral building block in the asymmetric synthesis of pharmaceuticals and fine chemicals. Its stereochemical purity is paramount, as the opposite enantiomer, (S)-1-(m-Tolyl)ethanol, may exhibit different, undesirable, or even toxic pharmacological effects. Consequently, the development and validation of robust analytical methods to accurately quantify the (R)-enantiomer and determine its enantiomeric excess (e.e.) are not merely procedural—they are fundamental to ensuring product quality, safety, and efficacy.[1]
This guide provides a comparative analysis of two predominant chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core principles of each method, present detailed experimental protocols, and outline a rigorous validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[5] Effective separation requires the introduction of a chiral environment, which induces the formation of transient diastereomeric complexes with different energy states, allowing for differential interaction and, therefore, separation. This is typically achieved by using a Chiral Stationary Phase (CSP) within the chromatographic column.[1] The choice between HPLC and GC often depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis.
Method Comparison: Chiral HPLC vs. Chiral GC
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
HPLC is a powerful and widely used technique for chiral separations, particularly for non-volatile or thermally labile compounds.[6] For aromatic secondary alcohols like 1-(m-Tolyl)ethanol, polysaccharide-based CSPs are exceptionally effective.[7]
Causality of Method Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide derivatives, such as cellulose or amylose carbamates, are coated or immobilized on a silica support. Their complex three-dimensional structures create chiral cavities and surfaces. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the alcohol's hydroxyl group), π-π stacking (with the tolyl group), and steric hindrance within the chiral grooves of the polymer.[5]
-
Mobile Phase: A normal-phase elution mode, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is highly effective.[7][8] The alcohol modifier plays a critical role; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting its concentration, the retention and selectivity of the enantiomers can be finely tuned.
-
Detector: A UV detector is ideal, as the tolyl group in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection.
-
System: HPLC with UV Detector
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Lux® Cellulose-2 or Chiralpak® IA)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: High-Level workflow for chiral HPLC analysis.
Gas Chromatography (GC) with Chiral Stationary Phases
GC is an excellent alternative, offering high resolution and speed, provided the analyte is volatile and thermally stable, which is the case for 1-(m-Tolyl)ethanol.[9]
Causality of Method Choices:
-
Chiral Stationary Phase (CSP): Derivatized cyclodextrins are the most common CSPs for GC.[10] These are cyclic oligosaccharides that form a cone-shaped cavity. The exterior of the cone is hydrophilic, while the interior is hydrophobic. Enantioseparation occurs based on the differential inclusion of the enantiomers into the chiral cavity.[10] For this analyte, a permethylated beta-cyclodextrin phase is often a good starting point.
-
Derivatization: While 1-(m-Tolyl)ethanol can be analyzed directly, derivatization of the hydroxyl group (e.g., to form a trifluoroacetate ester) can sometimes improve peak shape and thermal stability, though it adds an extra sample preparation step. For simplicity, direct injection is often preferred if achievable.[11]
-
Detector: A Flame Ionization Detector (FID) is commonly used.[12] It offers high sensitivity for organic compounds and a wide linear range, making it ideal for both quantification of the main component and determination of trace enantiomeric impurities.
-
System: Gas Chromatograph with FID
-
Column: Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm)
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Inlet Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Program: 100°C (hold 1 min), ramp at 5°C/min to 180°C (hold 2 min)
-
Injection: Split mode (e.g., 50:1)
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Resolution: Chemical vs. Enzymatic Methods for Racemic Alcohols
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a necessity. Racemic alcohols are pivotal intermediates, and their effective resolution into single enantiomers can dictate the success of a synthetic route. This guide offers a deep dive into the two predominant strategies for this critical transformation: traditional chemical resolution and modern enzymatic resolution. We will dissect the underlying principles, compare their operational efficacy, and provide the practical insights needed to make informed decisions in your laboratory.
The Fundamental Challenge: Chirality in Alcohols
A racemic alcohol consists of an equal mixture of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. While chemically identical in an achiral environment, their physiological effects can differ dramatically. This necessitates the separation, or resolution, of the racemate to isolate the desired enantiomer.
Methodology 1: The Classic Approach - Chemical Resolution
Chemical resolution relies on the diastereoselective reaction of the racemic alcohol with a chiral resolving agent. This process converts the enantiomeric pair into a mixture of diastereomers, which, due to their different physical properties, can be separated by conventional techniques like crystallization or chromatography.
The Mechanism of Chemical Resolution
The core principle involves a three-step process:
-
Diastereomer Formation: The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent (often a chiral carboxylic acid or its derivative) to form a mixture of diastereomers (e.g., diastereomeric esters).
-
Separation: The diastereomers are separated based on differences in solubility, allowing for the isolation of one diastereomer, typically through fractional crystallization.
-
Hydrolysis: The separated diastereomer is then hydrolyzed to yield the enantiomerically pure alcohol and recover the chiral resolving agent.
Caption: Workflow of a typical chemical resolution process.
Experimental Protocol: A Representative Chemical Resolution
Objective: Resolution of (±)-1-phenylethanol using (R)-(-)-mandelic acid.
-
Esterification: In a round-bottom flask, dissolve (±)-1-phenylethanol (1.0 eq) and (R)-(-)-mandelic acid (0.5 eq) in a suitable solvent (e.g., toluene). Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards ester formation. Monitor the reaction progress by TLC.
-
Isolation of Diastereomer: Upon completion, cool the reaction mixture. The less soluble diastereomeric ester, (R)-1-phenylethyl (R)-mandelate, will preferentially crystallize. Isolate the crystals by filtration.
-
Purification: Recrystallize the isolated ester from a suitable solvent to enhance diastereomeric purity.
-
Hydrolysis: Cleave the purified ester by hydrolysis (e.g., using NaOH in methanol/water) to liberate the (R)-1-phenylethanol and the sodium salt of (R)-mandelic acid.
-
Work-up: Extract the enantiopure alcohol with an organic solvent. Acidify the aqueous layer to recover the mandelic acid.
Methodology 2: The Biocatalytic Approach - Enzymatic Resolution
Enzymatic resolution leverages the inherent stereoselectivity of enzymes, most commonly lipases, to catalyze the acylation or deacylation of one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a mixture of an acylated alcohol (ester) and the unreacted, enantiomerically enriched alcohol, which can then be easily separated.
The Mechanism of Enzymatic Resolution
This process is typically a one-step kinetic resolution:
-
Enantioselective Acylation: The racemic alcohol and an acyl donor (e.g., vinyl acetate) are incubated with a lipase.
-
Selective Reaction: The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), converting it to the corresponding ester (R-ester). The other enantiomer (S-alcohol) remains largely unreacted.
-
Separation: The reaction is stopped at or near 50% conversion. The resulting mixture of the S-alcohol and the R-ester can then be separated by chromatography or distillation.
Caption: Workflow of a typical enzymatic kinetic resolution.
Experimental Protocol: A Representative Enzymatic Resolution
Objective: Resolution of (±)-1-phenylethanol using Candida antarctica Lipase B (CALB).
-
Setup: To a solution of (±)-1-phenylethanol (1.0 eq) in a suitable organic solvent (e.g., hexane or MTBE), add an acyl donor such as vinyl acetate (1.5 eq).
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym® 435) to the mixture (typically 1-10% w/w of the substrate).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The use of vinyl acetate is advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.
-
Termination & Separation: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Purification: Separate the unreacted (S)-1-phenylethanol from the produced (R)-1-phenylethyl acetate by column chromatography.
Head-to-Head Comparison: Chemical vs. Enzymatic Resolution
The choice between these two powerful techniques is dictated by the specific requirements of the synthesis, including substrate scope, desired purity, scalability, and cost.
| Feature | Chemical Resolution | Enzymatic Resolution |
| Selectivity | Variable; dependent on the resolving agent and crystallization efficiency. | Often very high (E-value > 200 is common), leading to high enantiomeric excess (ee > 99%). |
| Yield | Theoretically limited to 50% for the desired enantiomer. | Theoretically limited to 50% for the desired enantiomer in a standard kinetic resolution. |
| Reaction Conditions | Often requires stoichiometric amounts of a chiral resolving agent and can involve harsh conditions (e.g., heating, strong acids/bases). | Typically mild conditions (near-neutral pH, room temperature), preserving sensitive functional groups. |
| Substrate Scope | Broad, but finding an effective resolving agent can be empirical and time-consuming. | Very broad for many enzymes (e.g., lipases), but can be substrate-specific. Directed evolution can broaden scope. |
| Chiral Auxiliary | Requires a stoichiometric amount of an often-expensive chiral resolving agent, which must be recovered. | Uses a catalytic amount of an enzyme, which is often reusable, especially when immobilized. |
| Process Simplicity | Multi-step process (diastereomer formation, separation, cleavage) which can be labor-intensive. | Often a single-step reaction followed by a standard separation. |
| Environmental Impact | Can generate significant waste from solvents and reagents. Recovery of the resolving agent is crucial but may not be 100% efficient. | Considered a "green chemistry" approach due to mild conditions, biodegradability of the catalyst, and potential for solvent-free systems. |
| Scalability | Can be challenging to scale due to difficulties in large-scale crystallization and handling of solids. | Generally straightforward to scale up, especially with immobilized enzymes in packed-bed reactors. |
Expert Insights: Making the Right Choice
As a Senior Application Scientist, my experience has shown that while chemical resolution remains a valid and sometimes necessary tool, the advantages of enzymatic resolution are compelling for many modern applications.
-
When to favor Enzymatic Resolution: For novel chiral alcohols, screening a panel of commercially available lipases is often faster and more efficient than searching for a suitable chemical resolving agent. The exceptionally high selectivity of enzymes frequently delivers products with higher enantiomeric purity, a critical factor in pharmaceutical applications. Furthermore, the mild reaction conditions and the reusability of immobilized enzymes align perfectly with the growing demand for sustainable and cost-effective manufacturing processes.
The development of enzyme immobilization techniques has been a game-changer, simplifying catalyst handling and reuse, thereby significantly reducing the cost contribution of the biocatalyst to the overall process.
Conclusion
Both chemical and enzymatic methods offer powerful pathways for the resolution of racemic alcohols. Chemical resolution, the classic workhorse, provides a broad-scope solution but can be limited by its multi-step nature and stoichiometric use of chiral auxiliaries. Enzymatic resolution, on the other hand, represents a highly efficient, selective, and green alternative that is increasingly becoming the method of choice. The decision hinges on a careful evaluation of the substrate, required purity, process economics, and environmental considerations. By understanding the fundamental principles and practical nuances of each approach, researchers can confidently select the optimal strategy to advance their synthetic endeavors.
Cross-validation of enantiomeric excess results from different analytical techniques
A Senior Scientist's Guide to Cross-Validation of En-antiomeric Excess Results
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (ee) of a chiral drug substance is not merely an analytical task; it is a cornerstone of pharmaceutical development and quality control. Because enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles, regulatory bodies rightly demand rigorous, unambiguous, and validated data to confirm enantiomeric purity.[1][2] Relying on a single analytical method, no matter how robust, introduces a potential vector for systemic bias. This guide provides a framework for the cross-validation of enantiomeric excess results by employing orthogonal analytical techniques, thereby ensuring the highest degree of confidence in your data.
The principle of using orthogonal methods—two or more techniques based on fundamentally different measurement principles—is a powerful strategy for mitigating method-specific bias and enhancing analytical certainty.[3][4] This approach is central to building a comprehensive and defensible data package for regulatory submissions.
Core Analytical Techniques for Enantiomeric Excess Determination
The selection of a primary analytical technique for ee% determination is dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[5] A robust cross-validation strategy requires a secondary, orthogonal method that relies on a different separation or detection principle.
Chromatographic Methods: The Workhorses of Chiral Analysis
Chromatographic techniques are the most widely used methods for determining enantiomeric purity due to their high resolution and reproducibility.[1][6] They achieve separation by exploiting the differential interactions between the enantiomers and a chiral environment, most commonly a chiral stationary phase (CSP).[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for ee% determination, chiral HPLC offers versatility through various modes (normal-phase, reversed-phase, polar organic) and a vast library of commercially available CSPs, such as polysaccharide and macrocyclic glycopeptide phases.[1][7]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative, SFC often provides faster separations and reduced organic solvent consumption by using supercritical CO2 as the primary mobile phase.[2][8] It is particularly advantageous for its high efficiency and is often considered orthogonal to reversed-phase HPLC due to its reliance on normal-phase-like interactions.[2]
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Separation is achieved using a chiral stationary phase, and it is known for its exceptional resolving power.[9][10]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[11][12] In chiral CE, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[13][14] The enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and, thus, separation.[15] Its unique separation mechanism, based on charge-to-size ratio in an electric field, makes it an excellent orthogonal technique to chromatography.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[9] Instead, it distinguishes them in solution by creating a diastereomeric environment. This can be achieved by:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers, which will have distinct NMR spectra.[16][17]
-
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers, inducing small but measurable differences in the chemical shifts of their respective protons or other nuclei.[17][18]
Comparative Analysis of Key Techniques
The choice of primary and orthogonal methods should be a strategic one, based on the strengths and weaknesses of each technique in the context of the specific analyte and project requirements.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | NMR Spectroscopy |
| Principle | Differential partitioning with a solid chiral stationary phase. | Differential partitioning with a solid chiral stationary phase using a supercritical fluid mobile phase. | Differential migration in an electric field due to transient diastereomeric interactions with a chiral selector in solution.[11] | Chemical shift non-equivalence in a chiral environment (no physical separation required).[18] |
| Typical Analytes | Broad applicability, wide range of polarities.[7] | Non-polar to moderately polar compounds; excellent for preparative scale.[8] | Charged or chargeable molecules; requires minimal sample.[12] | Requires soluble sample at sufficient concentration (~1-5 mg). |
| Speed | Moderate (5-30 min). | Fast to Very Fast (1-10 min).[2] | Very Fast (2-15 min). | Moderate (5-20 min per sample). |
| Solvent Usage | High. | Low (primarily CO2).[2] | Very Low.[1] | Low to Moderate. |
| Resolution | High to Excellent. | High to Excellent. | Excellent. | Dependent on magnetic field strength and choice of chiral agent.[17] |
| Orthogonality | Orthogonal to CE and NMR. Can be orthogonal to SFC if different modes are used (e.g., RP-HPLC vs. SFC). | Orthogonal to HPLC (especially RP-HPLC), CE, and NMR.[2] | Highly orthogonal to all chromatographic methods.[11] | Highly orthogonal to all separation-based methods. |
| Limitations | Higher solvent cost and disposal; potential for on-column degradation. | Requires specialized instrumentation; less suitable for highly polar, non-ionizable compounds. | Can be sensitive to matrix effects; precision can be lower than HPLC for complex samples. | Lower sensitivity (mg range); potential for overlapping signals; accuracy depends on full relaxation of nuclei for integration.[19] |
A Framework for Cross-Validation
A robust cross-validation study is designed to demonstrate the concordance between two independent, orthogonal methods. This process provides a high level of assurance that the measured enantiomeric excess is accurate and not an artifact of a single analytical technique.
Workflow for Method Cross-Validation
The following workflow illustrates the logical steps for cross-validating a primary chiral HPLC method with an orthogonal chiral SFC method.
Caption: Workflow for cross-validating two analytical techniques for chiral purity.
Experimental Protocol: Cross-Validation of "Compound-X" ee%
This protocol outlines the steps to cross-validate a primary chiral HPLC method with an orthogonal chiral SFC method for a hypothetical chiral amine, "Compound-X."
1. Sample Selection:
-
Analyze at least three independent batches of Compound-X drug substance.
-
Include a sample subjected to stress conditions (e.g., heat, acid/base hydrolysis) to evaluate specificity against potential degradants.
-
Prepare a sample spiked with a known amount of the undesired enantiomer to confirm accuracy (e.g., spike a 99.8% ee sample to achieve a target of 99.0% ee).
2. Primary Method: Chiral HPLC (Normal Phase)
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v). The amine additive is crucial for obtaining good peak shape for basic analytes.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm filter.
-
System Suitability: Inject a racemic standard. The resolution (Rs) between enantiomer peaks must be ≥ 1.7.[2]
3. Orthogonal Method: Chiral SFC
-
Instrumentation: SFC system with back-pressure regulator and UV detector.
-
Column: Same column as HPLC (e.g., Chiralpak® AD-H). SFC methods often leverage the same stationary phases used in normal-phase HPLC.[1]
-
Mobile Phase: Supercritical CO2 with an ethanol modifier. Start with a gradient of 5% to 35% ethanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 120 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in ethanol to a concentration of 1.0 mg/mL.
-
System Suitability: Inject a racemic standard. The resolution (Rs) between enantiomer peaks must be ≥ 1.7.[2]
4. Acceptance Criteria:
-
The enantiomeric excess values obtained from the two methods for any given sample should not differ by more than a pre-defined absolute value, typically ≤ 0.2%.
-
The results must comply with guidelines from regulatory bodies like the FDA and ICH.[20][21]
Hypothetical Data Comparison
| Sample ID | Chiral HPLC ee% | Chiral SFC ee% | Difference (|HPLC - SFC|) | Result | | :--- | :--- | :--- | :--- | :--- | | Batch 001 | 99.82 | 99.79 | 0.03 | Pass | | Batch 002 | 99.75 | 99.81 | 0.06 | Pass | | Batch 003 | 99.88 | 99.85 | 0.03 | Pass | | Stressed Sample | 98.54 | 98.60 | 0.06 | Pass | | Spiked Sample (Target: 99.0%) | 99.05 | 99.01 | 0.04 | Pass |
Interpreting and Acting on Results
If the results from the orthogonal methods are concordant and meet the acceptance criteria, it provides strong evidence that the analytical data is accurate and reliable. Should a significant discrepancy arise, a thorough investigation is warranted. Potential causes could include:
-
Co-elution of an impurity with one of the enantiomer peaks in one of the systems.
-
On-column racemization or degradation specific to one set of analytical conditions.
-
Non-linear detector response at the concentration extremes of the major and minor enantiomers.
A systematic investigation, guided by the principles of analytical method validation outlined by the ICH, is essential to identify the root cause and rectify the issue.[20][21]
By adopting a rigorous cross-validation strategy using orthogonal methods, scientists can build a robust and defensible data package that ensures the safety, quality, and efficacy of chiral pharmaceuticals. This commitment to scientific integrity is paramount in drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. jaanoandseekho.in [jaanoandseekho.in]
- 5. benchchem.com [benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 11. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. experts.umn.edu [experts.umn.edu]
- 20. fda.gov [fda.gov]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Benchmarking the performance of novel chiral catalysts against known standards
A Guide to Benchmarking Novel Chiral Catalysts Against Industry Standards
In the relentless pursuit of stereochemically pure molecules, particularly within the pharmaceutical and fine chemical industries, the development of novel chiral catalysts stands as a cornerstone of innovation. However, the true measure of a new catalyst's utility lies not in its novelty alone, but in its quantifiable performance against the well-established workhorses of the field. This guide provides a comprehensive framework for the rigorous, objective, and insightful benchmarking of new chiral catalysts. We will move beyond mere data reporting to explore the causality behind experimental design, ensuring that the comparisons drawn are both fair and illuminating for researchers, scientists, and drug development professionals.
The Philosophy of Benchmarking: Why Direct Comparison is Non-Negotiable
The allure of a novel catalyst often lies in its promise of improved efficiency, novel reactivity, or more sustainable reaction conditions (e.g., replacing precious metals with earth-abundant alternatives). However, without a standardized point of reference, performance claims remain abstract. Rigorous benchmarking serves several critical functions:
-
Contextualizes Performance: It situates the novel catalyst's efficacy within the existing landscape, providing a clear answer to the question: "Is this new catalyst truly an advancement?"
-
Validates Utility: For a catalyst to be adopted, it must demonstrate a tangible advantage—be it in enantioselectivity, turnover frequency, or operational simplicity—over established methods.
-
Illuminates Mechanistic Nuances: Discrepancies in performance under identical conditions can offer profound insights into the catalyst's mechanism of action and potential avenues for optimization.
The core metrics for this evaluation are well-defined:
-
Enantiomeric Excess (ee%): The degree to which one enantiomer is favored over the other. This is the primary measure of a chiral catalyst's effectiveness.
-
Turnover Number (TON): The total number of substrate molecules converted per molecule of catalyst before it becomes inactive. It is a measure of catalyst longevity and efficiency.
-
Turnover Frequency (TOF): The number of turnovers per unit of time, representing the catalyst's intrinsic activity.
-
Substrate Scope: The range of substrates for which the catalyst maintains high performance.
-
Reaction Conditions: The practicality of the required conditions (temperature, pressure, solvent, sensitivity to air and moisture).
The Incumbents: Setting the Gold Standard
A meaningful benchmark requires a robust standard. The choice of standard should be a catalyst that is widely recognized for its high performance in the specific class of reaction being investigated. Below are a few examples of such "gold standard" catalysts.
The BINAP Ligand Family in Asymmetric Hydrogenation
For decades, ruthenium and rhodium complexes of the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand have been the benchmark for the asymmetric hydrogenation of a vast array of prochiral olefins and ketones. Their success is rooted in the C2-symmetric, atropisomeric binaphthyl backbone which creates a well-defined chiral pocket around the metal center.
Jacobsen's Catalyst for Asymmetric Epoxidation
The manganese-salen complex, famously known as Jacobsen's catalyst, provides a powerful tool for the enantioselective epoxidation of unfunctionalized olefins. Its high enantioselectivity and operational simplicity have cemented its place as a standard in this fundamental transformation.
Cinchona Alkaloid-Derived Catalysts in Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation, which utilizes osmium tetroxide in conjunction with chiral ligands derived from cinchona alkaloids (e.g., (DHQ)2PHAL and (DHQD)2PHAL), is a testament to the power of ligand-accelerated catalysis and remains a go-to method for the synthesis of chiral diols.
The Contenders: Innovating Beyond the Standards
The field of chiral catalysis is in constant evolution, with new classes of catalysts emerging that challenge the dominance of the incumbents. These novel systems often leverage different modes of activation or structural motifs.
Chiral N-Heterocyclic Carbenes (NHCs)
As a class of organocatalysts, chiral NHCs have opened up new avenues in asymmetric synthesis, particularly in the realm of umpolung reactivity. They offer the significant advantage of being metal-free, which is highly desirable in pharmaceutical manufacturing to avoid metal contamination of the final product.
Chiral Brønsted Acids
Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a wide range of enantioselective transformations, including additions to imines and carbonyls. These catalysts operate through hydrogen bonding interactions to create a chiral environment, a fundamentally different mechanism from the metal-based catalysts.
Designing and Executing a Head-to-Head Benchmark Study
A fair and informative benchmark study hinges on meticulous experimental design. The goal is to isolate the catalyst's performance as the primary variable.
The Benchmarking Workflow
The process of benchmarking can be systematized into a logical workflow to ensure all critical parameters are considered.
Caption: A systematic workflow for benchmarking novel chiral catalysts.
Detailed Experimental Protocol: A Case Study
Reaction: Asymmetric Hydrogenation of Acetophenone.
Objective: To compare the performance of a novel chiral iron-based catalyst against the standard [RuCl((R)-BINAP)(p-cymene)]Cl.
Standardized Parameters:
-
Substrate: Acetophenone (1 mmol)
-
Solvent: Methanol (5 mL)
-
Substrate/Catalyst Ratio: 1000:1
-
Temperature: 50 °C
-
Pressure: 20 bar H2
-
Reaction Time: 12 hours
Step-by-Step Protocol:
-
Catalyst Preparation: In an inert atmosphere glovebox, weigh the appropriate amount of the standard Ru-BINAP catalyst (e.g., 1.0 mg, ~0.001 mmol for a S/C of 1000) and the novel iron catalyst into separate, identical reaction vessels equipped with stir bars.
-
Reaction Setup: Seal the reaction vessels. Outside the glovebox, add the solvent (5 mL of degassed methanol) and the substrate (acetophenone, 120.2 mg, 1 mmol) via syringe under a positive pressure of argon or nitrogen.
-
Hydrogenation: Place the reaction vessels into a parallel hydrogenation reactor block. Purge the system three times with H2 gas before pressurizing to the final pressure of 20 bar.
-
Reaction Execution: Begin stirring and heat the reactor block to 50 °C. Maintain these conditions for 12 hours.
-
Workup: After 12 hours, cool the reactor to room temperature and carefully vent the H2 pressure. Take an aliquot of the reaction mixture for analysis.
-
Conversion Analysis: Dilute the aliquot and analyze by gas chromatography (GC) or liquid chromatography (LC) with a standard achiral column to determine the conversion of acetophenone.
-
Enantiomeric Excess Analysis: Analyze the reaction mixture directly (or after passing through a small plug of silica to remove the catalyst) using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to separate the two enantiomers of 1-phenylethanol and determine the enantiomeric excess.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, concise table to facilitate direct comparison.
Table 1: Performance Comparison for the Asymmetric Hydrogenation of Acetophenone
| Catalyst | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| Standard: Ru-BINAP | >99 | 98 (R) | >990 | >82.5 |
| Novel: Chiral Fe-Complex | 95 | 92 (S) | 950 | 79.2 |
Mechanistic Considerations: Understanding the "Why"
A truly insightful comparison goes beyond the numbers to explore the underlying catalytic cycles. Understanding how the catalysts operate can explain performance differences.
Caption: Simplified cycle for Ru-BINAP catalyzed ketone hydrogenation.
Differences in the rate of hydride formation, the stability of the substrate-catalyst complex, or the energy barrier of the hydride transfer step can all contribute to the observed performance metrics. For the novel iron catalyst, a different mechanism may be at play, which could explain the slightly lower ee and TOF. For instance, it might exhibit greater conformational flexibility, leading to a less tightly controlled chiral environment during the key stereodetermining step.
Conclusion: A Commitment to Rigor
Benchmarking is not a mere academic exercise; it is the crucible in which the true value of a novel catalyst is forged. By adopting a systematic approach that combines meticulous experimental design, precise execution, and thoughtful interpretation, researchers can confidently position their discoveries within the broader scientific landscape. This commitment to rigor ensures that the field advances based on validated improvements, ultimately accelerating the development of more efficient and sustainable chemical syntheses for the benefit of science and society.
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling (R)-1-(m-Tolyl)ethanol
For the dedicated researcher, scientist, and drug development professional, the mastery of chemical handling is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (R)-1-(m-Tolyl)ethanol (CAS No. 42070-91-7). Moving beyond a simple checklist, we delve into the causality behind each procedural step, fostering a culture of safety that is both knowledgeable and proactive.
Understanding the Risks: Hazard Profile of this compound
This compound is a liquid organic compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed.[1] While comprehensive toxicological data is not as extensive as for more common solvents, the prudent approach is to treat it with the respect due to all research chemicals, minimizing exposure at all times.
| Property | Value | Source |
| CAS Number | 42070-91-7 | ChemScene |
| Molecular Formula | C9H12O | BLDpharm |
| Molecular Weight | 136.19 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| GHS Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of laboratory safety.[2] The rationale for each piece of equipment is grounded in mitigating the specific risks posed by this compound.
-
Eye and Face Protection: Given the potential for splashes, chemical safety goggles are mandatory.[3] For operations with a higher risk of splashing, such as large-volume transfers, a face shield worn over safety goggles provides an essential extra layer of protection.[3] Standard eyeglasses are not a substitute for certified safety eyewear.
-
Hand Protection: Chemical-resistant gloves are essential to prevent dermal absorption.[3] Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if direct contact with the chemical occurs.
-
Body Protection: A standard, long-sleeved laboratory coat must be worn to protect the skin and underlying clothing from potential contamination.
-
Respiratory Protection: Under conditions of adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is generally not required. However, if there is a potential for generating aerosols or if working in a poorly ventilated area, a respirator may be necessary. Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled experimental environment.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4] This document contains critical safety information specific to the chemical.
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble and Inspect PPE: Don the appropriate PPE as outlined above, ensuring each item is in good condition.
-
Prepare for Spills: Have a chemical spill kit readily accessible in the event of an accidental release.
Handling:
-
Transfer with Care: When transferring the liquid, do so carefully to avoid splashing. Use appropriate laboratory glassware and equipment.
-
Keep Containers Closed: Keep the container of this compound sealed when not in use to prevent the release of vapors.
-
Avoid Incompatible Materials: Store away from strong oxidizing agents.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container label should clearly state "this compound Waste" and include the appropriate hazard warnings.
-
Institutional Protocols: Dispose of the chemical waste in accordance with your institution's environmental health and safety (EHS) guidelines. Do not pour this chemical down the drain. Some local regulations may permit disposal by mixing with a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber.[5] However, you must always follow your local and institutional regulations.
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
